molecular formula C12H26O3 B090791 Diethylene glycol dibutyl ether CAS No. 112-73-2

Diethylene glycol dibutyl ether

Cat. No.: B090791
CAS No.: 112-73-2
M. Wt: 218.33 g/mol
InChI Key: KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Description

Diethylene glycol dibutyl ether (DEGDBE, CAS 112-73-2) is a clear, colorless liquid with a characteristic odor, recognized for its high boiling point, low freezing point, and low viscosity . This inert and aprotic solvent is miscible with a wide range of both polar and non-polar substances, including ethanol, acetone, and chlorinated hydrocarbons, though it has limited solubility in water . Its chemical stability and high purity (>98%) make it a versatile component in research and industrial processes . In application, DEGDBE serves as an excellent solvent and coalescing agent in coatings and inkjet ink formulations . It is equally valuable in designing specialized cleaning formulations, such as grease, wax, and stain removers, as well as low-flammability cleaning systems for electronic equipment . Its utility extends to chemical extraction processes, where it is employed as a dilute aqueous extractant for fatty acids and shows effectiveness in the extraction of specific elements like thorium and gold . Furthermore, its solvent properties are leveraged in the perfumery and pharmaceutical industries to solubilize fragrance compounds and active ingredients . This product is intended for research purposes only and is not suited for personal or household use.

Properties

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]butane
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InChI

InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3
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InChI Key

KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCCC
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Molecular Formula

C12H26O3
Record name DIETHYLENE GLYCOL DIBUTYL ETHER
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DSSTOX Substance ID

DTXSID8025046
Record name Diethylene glycol dibutyl ether
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Molecular Weight

218.33 g/mol
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Physical Description

Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO]
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Record name Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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Boiling Point

493 °F at 760 mmHg (NTP, 1992)
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Flash Point

245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.885 (USCG, 1999) - Less dense than water; will float
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

112-73-2
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Record name Bis(2-butoxyethyl) ether
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Melting Point

-76 °F (NTP, 1992)
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Foundational & Exploratory

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a versatile aprotic solvent with a wide range of applications in industrial and research settings.[1][2] Its unique combination of a high boiling point, low freezing point, and excellent solvency for a variety of organic compounds makes it a valuable medium for chemical reactions, extractions, and formulations.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its applications, particularly relevant to the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor.[2][4] It is chemically stable under normal conditions and is miscible with many common organic solvents.[2][5] Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O₃[1]
Molecular Weight 218.34 g/mol [1]
CAS Number 112-73-2[1]
IUPAC Name 1,1'-[Oxybis(2,1-ethanediyloxy)]bis(butane)[1]
Appearance Colorless liquid[1][2]
Boiling Point 256 °C (493 °F) at 760 mmHg[1][6]
Melting Point -60 °C (-76 °F)[1][6]
Flash Point 118 °C (245 °F)[1][6]
Density 0.885 g/cm³ at 20 °C[1][6]
Vapor Pressure 0.02 mmHg at 20 °C[1][6]
Solubility in Water < 1 mg/mL at 22 °C[1][6]
Refractive Index (n²⁰/D) 1.423[7]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are examples of relevant experimental protocols, primarily based on OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103, ASTM D2887)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like this compound, gas chromatography (GC) is a common and accurate method.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar stationary phase) and a flame ionization detector (FID) is used.[8][9]

  • Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC. The retention times of these standards are plotted against their boiling points to create a calibration curve.[8]

  • Sample Analysis: A solution of this compound in a suitable solvent is injected into the GC under the same conditions as the calibration standards.

  • Determination: The retention time of the this compound peak is used to determine its boiling point from the calibration curve.[8]

Density Measurement (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, a vibrating tube densimeter or a pycnometer can be used.

Methodology (Vibrating Tube Densimeter):

  • Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.[10]

  • Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.

  • Measurement: The sample is introduced into the measurement cell, and the oscillation frequency is recorded. The instrument's software then calculates the density based on the calibration. Temperature control is crucial for accurate measurements.

Solubility in Water (OECD Guideline 105: Water Solubility - Flask Method)

This method determines the saturation mass concentration of a substance in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is centrifuged or allowed to stand to separate the aqueous phase from the undissolved substance.

  • Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments in the molecule. The spectrum typically exhibits multiplets for the butyl chain protons and the ether linkage protons.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong C-O-C stretching vibrations in the ether region (around 1100 cm⁻¹) and C-H stretching vibrations from the alkyl chains (around 2800-3000 cm⁻¹). The absence of a broad O-H stretching band confirms the ether functionality.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight. Fragmentation patterns will include the loss of alkyl and alkoxy groups.

Biological Interactions and Toxicology

While this compound is primarily used as an industrial solvent, understanding its biological interactions is crucial for professionals in drug development and related fields. Glycol ethers, as a class, can be absorbed through ingestion, inhalation, and dermal contact.[11]

The metabolism of many glycol ethers proceeds via oxidation of the terminal alcohol group (if present) to an alkoxyacetic acid, which is often the primary toxic metabolite.[11][12] However, as a diether, this compound lacks a free hydroxyl group, which influences its metabolic pathway and toxicity profile. The systemic toxicity of ethylene-based glycol ethers is primarily mediated by their metabolism to the corresponding alkoxyacetic acids.[13] Longer-chain glycol ethers are generally considered to be less toxic than their shorter-chain counterparts.[13] In vitro studies on rat and human erythrocytes have shown that the principal metabolite of diethylene glycol monobutyl ether, butoxyethoxyacetic acid (BEAA), has weak hemolytic activity in rats, but not in human red blood cells, suggesting a lower risk of hemolysis in humans.[14]

Applications in Research and Development

The unique properties of this compound make it a valuable solvent in various research and development applications.

Grignard Reactions

This compound is an excellent solvent for Grignard reactions.[15][16] Its high boiling point allows for reactions to be conducted at elevated temperatures, and its ability to solvate the Grignard reagent contributes to increased reaction rates and yields.

Grignard_Reaction_Workflow reagents Reactants: - Magnesium Turnings - Organic Halide (R-X) reaction Grignard Reagent Formation (R-Mg-X) reagents->reaction solvent Solvent: Diethylene Glycol Dibutyl Ether solvent->reaction addition Nucleophilic Addition reaction->addition carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone, Ester) carbonyl->addition workup Aqueous Workup (e.g., H₃O⁺) addition->workup product Alcohol Product workup->product

Workflow for a Grignard reaction using DGBDE as a solvent.
Uranium Extraction

In the field of hydrometallurgy, this compound has been investigated as a solvent for the extraction of uranium from acidic leach solutions.[17][18] Its ability to form a complex with uranium ions allows for their selective separation from other metals present in the ore.

Uranium_Extraction_Workflow cluster_leaching Leaching cluster_extraction Solvent Extraction cluster_stripping Stripping uranium_ore Uranium Ore acid_leach Acid Leaching (e.g., H₂SO₄) uranium_ore->acid_leach leach_solution Uranium-rich Aqueous Solution acid_leach->leach_solution extraction_step Mixing & Separation leach_solution->extraction_step solvent_mixture DGBDE in Kerosene solvent_mixture->extraction_step organic_phase Uranium-loaded Organic Phase extraction_step->organic_phase Uranium Transfer aqueous_raffinate Barren Aqueous Solution (Raffinate) extraction_step->aqueous_raffinate stripping_step Mixing & Separation organic_phase->stripping_step stripping_agent Stripping Solution (e.g., NaCl, (NH₄)₂SO₄) stripping_agent->stripping_step uranium_product Concentrated Uranium Solution (Eluate) stripping_step->uranium_product Uranium Recovery regenerated_solvent Regenerated Solvent stripping_step->regenerated_solvent regenerated_solvent->solvent_mixture Recycle

Generalized workflow for uranium extraction using DGBDE.

Conclusion

This compound is a high-performance solvent with a well-characterized profile of chemical and physical properties. Its utility in specialized chemical syntheses and extraction processes, coupled with a generally favorable toxicological profile for a long-chain glycol ether, makes it a compound of significant interest to researchers and professionals in drug development and other advanced scientific fields. A thorough understanding of its properties and the standardized methods for their determination is essential for its safe and effective use in the laboratory and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Diethylene Glycol Dibutyl Ether

Introduction

This compound (CAS No. 112-73-2), also known as dibutyl carbitol or butyl diglyme, is a high-boiling, aprotic solvent with a wide range of applications in industrial and chemical processes.[1][2] Its unique combination of properties, including low volatility, excellent thermal and chemical stability, and solvency for non-polar substances, makes it a valuable medium for organic and organometallic reactions, such as Grignard reactions.[1] It also finds use in cleaning formulations, metal extraction processes, and as a component in non-aqueous battery electrolytes.[1] This guide provides a comprehensive overview of its core physical properties, presents generalized experimental protocols for their determination, and illustrates a typical workflow for property analysis.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditionsSource(s)
Molecular Formula C₁₂H₂₆O₃-[3]
Molecular Weight 218.33 g/mol -[4]
Appearance Colorless, transparent liquidAmbient[1][3][5]
Odor Characteristic, faint sweet odor-[1][6][7]
Boiling Point 256 °C (493 °F)760 mmHg[3][5][8]
Melting Point -60 °C (-76 °F)-[5][8][9]
Density 0.885 g/mL25 °C[4][10]
0.8814 g/cm³20 °C[3][11]
Viscosity 2.4 cP20 °C[11]
2.39 cP20 °C[12]
Flash Point 118 °C (244.4 °F)Closed Cup[4]
Autoignition Temp. 310 °C (590 °F)-[5][8]
Vapor Pressure <0.01 mmHg20 °C[4][10]
0.02 mmHg20 °C (68 °F)[5][8]
Vapor Density >1Relative to Air[4][5][8]
Refractive Index 1.42320 °C, D-line[4][10]
1.423520 °C[3][11]
Water Solubility <1 mg/mL (Insoluble)22 °C (72 °F)[5][8]
0.3 g/L-[13]
Organic Solubility Miscible with alcohols, ethers, esters, ketones, and halogenated hydrocarbons.-[1][3][6]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not available in the cited literature. However, the following sections describe generalized, standard methodologies for determining the key physical properties of liquid organic compounds like ethers.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Reading: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density

Density is the mass per unit volume of a substance and is typically measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample at the same temperature.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Measurement of Viscosity

Viscosity measures a fluid's resistance to flow. For liquids like ethers, this can be determined using various types of viscometers.

Methodology: Ostwald Viscometer (Capillary Viscometer)

  • Apparatus and Sample: A clean, dry Ostwald viscometer is filled with a precise volume of this compound. The viscometer is placed in a constant-temperature water bath to ensure the measurement is performed at a controlled temperature (e.g., 20 °C).

  • Flow Time Measurement: The liquid is drawn up by suction into the upper bulb of the viscometer. The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

  • Reference Measurement: The same procedure is repeated with a reference liquid of known viscosity and density (e.g., water) at the same temperature.

  • Calculation: The viscosity of the sample (η₁) is calculated using the formula: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to the sample and the reference liquid, respectively.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the physical property characterization of a liquid chemical sample such as this compound.

G cluster_0 Phase 1: Sample Preparation & Purity Check cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting Sample Obtain Sample: This compound Purity Assess Purity (e.g., GC) Assay ≥99% Sample->Purity Initial QC BoilingPoint Measure Boiling Point Purity->BoilingPoint Proceed if pure Density Measure Density Purity->Density Proceed if pure Viscosity Measure Viscosity Purity->Viscosity Proceed if pure RefractiveIndex Measure Refractive Index Purity->RefractiveIndex Proceed if pure Analysis Analyze Data & Compare to Literature BoilingPoint->Analysis Density->Analysis Viscosity->Analysis RefractiveIndex->Analysis Report Generate Technical Datasheet Analysis->Report

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Synthesis and Purification of Butyl Diglyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Butyl Diglyme (B29089), also known as diethylene glycol dibutyl ether. Butyl diglyme is a high-performance, aprotic polar solvent with a high boiling point and low volatility, making it valuable in a variety of chemical applications.[1][2] Its excellent solvency for both polar and nonpolar substances makes it a preferred medium for chemical reactions, extractions, and various industrial processes.[1][2][3] This document details common synthesis routes, experimental protocols, purification techniques, and analytical methods for quality control.

Physicochemical Properties of Butyl Diglyme

Butyl diglyme is a colorless, clear liquid with a mild, characteristic ether-like odor.[4][5][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 112-73-2[4][7]
Molecular Formula C12H26O3[4][8]
Molar Mass 218.33 g/mol [4]
Boiling Point 256 °C (lit.)[4]
Melting Point -60 °C (lit.)[4]
Density 0.885 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.423 (lit.)[4]
Flash Point 117 °C / 243 °F[4]
Solubility in Water 0.3 g/100 mL (20 °C)[4]
Vapor Pressure <0.01 mm Hg (20 °C)[4]

Synthesis of Butyl Diglyme

The synthesis of butyl diglyme can be achieved through several routes. The most common methods employed in both laboratory and industrial settings are the Williamson ether synthesis and the direct reaction of alcohols or ethoxylation processes.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers.[9][10] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[9][11][12]

For butyl diglyme, this can be approached in two ways:

  • Reacting the sodium salt of diethylene glycol monobutyl ether with a butyl halide.

  • Reacting the disodium (B8443419) salt of diethylene glycol with two equivalents of a butyl halide.

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, often leading to improved yields.[11][13]

Reaction Mechanism: The synthesis begins with the deprotonation of the alcohol (diethylene glycol or its monobutyl ether) by a strong base (e.g., sodium hydroxide (B78521), sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide (e.g., butyl chloride or butyl bromide) in a bimolecular nucleophilic substitution (S_{N}2) reaction, displacing the halide and forming the ether linkage.[9][11]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant1 Diethylene Glycol (or its Monobutyl Ether) Alkoxide Alkoxide Formation (Deprotonation) Reactant1->Alkoxide + Base Reactant2 Butyl Halide (e.g., Butyl Chloride) SN2 SN2 Nucleophilic Substitution Reactant2->SN2 Base Base (e.g., NaOH) Alkoxide->SN2 Product Butyl Diglyme SN2->Product Byproduct Salt (e.g., NaCl) SN2->Byproduct

Caption: Williamson Ether Synthesis Pathway for Butyl Diglyme.
Acid-Catalyzed Dehydration

Another method involves the acid-catalyzed dehydration reaction between diethylene glycol and n-butanol.[1] Typically, a strong acid like sulfuric acid is used as the catalyst. The reaction is driven to completion by removing the water formed as a byproduct, often through distillation.[1] To favor the formation of the diether (butyl diglyme) over the monoether, an excess of butanol is generally used.

Reaction Conditions:

  • Catalyst: Sulfuric acid.[1]

  • Temperature: Approximately 130 °C.[1]

  • Key Consideration: Continuous removal of water to shift the equilibrium towards the products.[1]

Industrial Production via Ethoxylation

On an industrial scale, glycol ethers like butyl diglyme are often produced by reacting ethylene (B1197577) oxide with n-butanol in the presence of an alkaline catalyst.[5][14] This process typically yields a mixture of mono-, di-, and higher glycol ethers, which are then separated by fractional distillation.[5][15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of butyl diglyme.

Protocol 1: Williamson Ether Synthesis using a Phase-Transfer Catalyst

This protocol is based on the principles of the Williamson ether synthesis, adapted for the synthesis of butyl diglyme.[9][13]

Materials and Reagents:

  • Diethylene glycol: 1 mole

  • Sodium hydroxide (50% aqueous solution): 2.2 moles

  • Butyl chloride: 2.1 moles

  • Tetrabutylammonium bromide (TBAB): 0.05 moles (Phase-Transfer Catalyst)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • Alkoxide Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethylene glycol and the 50% sodium hydroxide solution.

  • Catalyst Addition: Add the tetrabutylammonium bromide (TBAB) to the mixture.

  • Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring.

  • Alkyl Halide Addition: Slowly add butyl chloride from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 70-80 °C for 4-6 hours until the reaction is complete (monitored by GC).[13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water to dissolve the salts.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the low-boiling solvent (diethyl ether) using a rotary evaporator. The crude butyl diglyme is then purified by vacuum distillation.[13]

Protocol 2: Purification by Vacuum Distillation

Due to its high boiling point (256 °C at atmospheric pressure), purification of butyl diglyme is best accomplished by vacuum distillation to prevent thermal degradation.[1][4][13]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying (Optional but Recommended): For high-purity, anhydrous solvent, the crude product can be refluxed over a drying agent like calcium hydride for several hours before distillation.[16]

  • Distillation:

    • Place the crude butyl diglyme into the distillation flask.

    • Slowly reduce the pressure in the system to the desired level.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the correct boiling point for the given pressure.

    • Discard the initial forerun and the final high-boiling residue.

  • Storage: Store the purified butyl diglyme over molecular sieves to maintain dryness and under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[8][16]

Purification and Quality Control

Achieving high purity is critical for many applications of butyl diglyme, especially in pharmaceutical synthesis and sensitive organometallic reactions.[6][14]

Common Impurities
  • Starting Materials: Unreacted diethylene glycol, n-butanol, or butyl halide.

  • Byproducts: Diethylene glycol monobutyl ether, dibutyl ether, and water.[17]

  • Degradation Products: Peroxides can form upon exposure to air and light, posing a significant safety hazard.[8][18]

Analytical Techniques for Purity Assessment

A combination of analytical techniques is used to confirm the purity and identity of the final product.

Analytical TechniquePurpose
Gas Chromatography (GC) To determine the percentage purity and quantify volatile impurities.[19][20]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) To confirm the chemical structure and identify organic impurities.[13]
Karl Fischer Titration To accurately measure the water content.[20]
Peroxide Test (e.g., with Iodide) To detect the presence of potentially explosive peroxides.[8]
Infrared (IR) Spectroscopy To confirm the presence of ether functional groups and the absence of hydroxyl groups (from starting materials).

Experimental and Purification Workflow

The overall process from synthesis to a purified final product can be visualized as a logical workflow.

Workflow cluster_synthesis Synthesis Stage cluster_workup Initial Work-up cluster_purification Purification Stage cluster_analysis Quality Control Reactants 1. Combine Reactants (e.g., Diethylene Glycol, NaOH, Butyl Halide) Reaction 2. Heat and Stir (e.g., 4-6 hours at 70-80°C) Reactants->Reaction Quench 3. Cool and Quench (Add Water) Reaction->Quench Extract 4. Liquid-Liquid Extraction Quench->Extract Dry 5. Dry Organic Phase (e.g., with MgSO4) Extract->Dry Filter 6. Filter Drying Agent Dry->Filter Solvent_Removal 7. Remove Extraction Solvent (Rotary Evaporation) Filter->Solvent_Removal Vac_Distill 8. Vacuum Distillation Solvent_Removal->Vac_Distill QC_Tests 9. Purity Analysis (GC, NMR, Karl Fischer) Vac_Distill->QC_Tests Final_Product High-Purity Butyl Diglyme QC_Tests->Final_Product

Caption: General Workflow for Butyl Diglyme Synthesis and Purification.

Safety and Handling

  • Peroxide Formation: Like many ethers, butyl diglyme can form explosive peroxides upon prolonged storage and exposure to oxygen and light.[8] It is crucial to test for peroxides before distillation, as they can concentrate in the distillation pot and detonate upon heating.[8] Peroxides can be removed by washing the ether with an acidic solution of ferrous sulfate (FeSO₄).[8]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (nitrogen) and away from light.[5][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling butyl diglyme and the reagents used in its synthesis. Avoid contact with skin and eyes and do not breathe vapor.[4]

References

An In-depth Technical Guide to the Molecular Structure of Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known as bis(2-butoxyethyl) ether or butyl diglyme, is a high-boiling, aprotic solvent with a wide range of applications in industrial and laboratory settings.[1] Its unique molecular structure, characterized by a combination of ether linkages and terminal butyl groups, imparts desirable properties such as high solvency for a variety of organic compounds, chemical stability, and a wide liquid range. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of two butyl groups linked to a diethylene glycol backbone through ether bonds.

  • Chemical Formula: C12H26O3[2][3]

  • IUPAC Name: 1-[2-(2-butoxyethoxy)ethoxy]butane[4][5]

  • CAS Number: 112-73-2[2]

  • Synonyms: Bis(2-butoxyethyl) ether, Dibutyl carbitol, Butyl diglyme[4]

The linear formula for this compound is (CH3CH2CH2CH2OCH2CH2)2O.[6][7][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile solvent for a variety of applications.

PropertyValueReference
Molecular Weight 218.33 g/mol [3][6][9]
Appearance Colorless liquid[2][4]
Boiling Point 256 °C[2][4]
Melting Point -60 °C[4]
Density 0.885 g/mL at 25 °C[6][8]
Refractive Index 1.423 at 20 °C[2][6][8]
Viscosity 2.4 cP at 20 °C[1]
Flash Point 118 °C (closed cup)[6]
Water Solubility 0.3 g/L

Synthesis of this compound

This compound is typically synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

G cluster_reactants Reactants cluster_products Products DG Diethylene Glycol HO(CH2)2O(CH2)2OH DGBE This compound C4H9O(CH2)2O(CH2)2OC4H9 DG->DGBE Williamson Ether Synthesis BB Butyl Bromide CH3(CH2)3Br BB->DGBE Base Base (e.g., NaH, NaOH) Salt Salt (e.g., NaBr) Base->Salt Water Water (if NaOH is used) Base->Water G cluster_applications Applications DGBE Diethylene Glycol Dibutyl Ether Coatings Coatings and Inks DGBE->Coatings Solvent Cleaning Cleaning Fluids DGBE->Cleaning Solvent Extraction Metal Extraction DGBE->Extraction Extractant Synthesis Organic Synthesis DGBE->Synthesis Reaction Medium Pharma Pharmaceutical Industry DGBE->Pharma Solvent

References

Diethylene Glycol Dibutyl Ether: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a high-boiling, aprotic solvent with the chemical formula C12H26O3.[1] Its unique combination of ether linkages and terminal butyl groups imparts a favorable balance of polarity, making it a versatile solvent in a wide range of applications, including organic synthesis, formulations for coatings and inks, and as an extraction solvent.[2][3] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, presents a generalized experimental protocol for solubility determination, and outlines a logical workflow for assessing solvent miscibility.

Solubility Profile of this compound

This compound exhibits a broad range of miscibility with many common organic solvents. Its solubility characteristics are a critical consideration for its use in chemical reactions, purification processes, and formulation development.

Qualitative Solubility

This compound is widely reported to be miscible in all proportions with several classes of organic solvents. This high degree of solubility is attributed to its molecular structure, which allows for effective interaction with both polar and non-polar molecules. In contrast, it has very limited solubility in water and high molecular weight aliphatic hydrocarbons.[2][3][4]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

Solvent ClassRepresentative SolventsSolubility
AlcoholsEthanolMiscible[2][4][5]
KetonesAcetoneMiscible[2][4][5]
Aromatic HydrocarbonsBenzeneMiscible[2][4]
EthersDiethyl EtherMiscible[2][4][5]
EstersGeneral EstersMiscible[5]
Halogenated HydrocarbonsChlorinated HydrocarbonsMiscible[2][4][5]
Aliphatic HydrocarbonsHigh Molecular Weight Aliphatic HydrocarbonsLittle to no solubility[2][4]
WaterWater0.3 g/100 mL (at 20°C)[3]
Quantitative Solubility Data

While widely cited as "miscible," precise quantitative solubility data (e.g., in g/100mL or mole fraction at various temperatures) for this compound in most organic solvents is not extensively published in readily available literature. For most practical purposes in the laboratory and in industrial applications, it is considered fully miscible. The primary quantitative value reported is its limited solubility in water.

Experimental Protocol for Determining Solvent Miscibility

For applications requiring precise knowledge of solubility or for the evaluation of this compound with novel solvent systems, the following generalized experimental protocols can be employed. These methods range from simple visual assessment to more sophisticated quantitative analysis.

Method 1: Visual Assessment of Miscibility

This is a straightforward and rapid method for determining qualitative miscibility.

Objective: To visually determine if this compound and a test solvent are miscible, partially miscible, or immiscible at room temperature.

Materials:

  • This compound (high purity)

  • Test solvent (high purity)

  • Graduated cylinders or volumetric flasks (various sizes)

  • Glass vials with caps

  • Vortex mixer

Procedure:

  • Prepare several mixtures of this compound and the test solvent in different volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) in clean, dry glass vials.

  • Cap the vials securely and agitate them vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.

  • Allow the vials to stand undisturbed at a constant temperature (typically room temperature, ~20-25°C) for a sufficient period (e.g., 30 minutes to several hours).

  • Visually inspect the vials against a well-lit background.

    • Miscible: The mixture remains a single, clear, and homogenous phase with no visible separation.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture may appear cloudy or form two layers only at certain concentration ratios.

Method 2: Quantitative Analysis by Gas Chromatography (GC)

For determining the exact solubility of this compound in a solvent where it is not fully miscible, or for analyzing the composition of phases in equilibrium, Gas Chromatography is a powerful technique.

Objective: To quantify the concentration of this compound in a solvent phase.

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column like those coated with polyethylene (B3416737) glycol or a mid-polarity column)

  • Syringes for sample injection

  • Volumetric flasks and pipettes for standard preparation

  • This compound (analytical standard grade)

  • Test solvent (GC grade)

  • Internal standard (a compound not present in the sample and well-resolved from the analyte and solvent peaks)

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of this compound in the test solvent by adding an excess of the ether to the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the mixture to settle, and carefully extract an aliquot of the solvent phase, ensuring no undissolved ether is transferred.

    • Accurately dilute a known volume of the saturated solution with the pure solvent to bring the concentration within the calibrated range of the GC. Add a known amount of the internal standard.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the test solvent at known concentrations.

    • Add the same amount of internal standard to each calibration standard as was added to the sample.

    • Analyze the standards by GC-FID to generate a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

  • GC Analysis:

    • Inject the prepared sample solution into the GC.

    • The GC conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) should be optimized to achieve good separation and peak shape for the solvent, internal standard, and this compound.

  • Quantification:

    • Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_qualitative Qualitative Assessment (Visual Method) cluster_quantitative Quantitative Assessment (GC Method) start_qual Prepare Mixtures (Varying Ratios) mix Vortex Mix start_qual->mix observe Observe for Phase Separation mix->observe classify Classify: Miscible, Partially Miscible, or Immiscible observe->classify start_quant Prepare Saturated Solution at Constant T prepare_sample Dilute Saturated Solution & Add Internal Std. start_quant->prepare_sample prepare_standards Prepare Calibration Standards with Internal Std. gc_analysis_standards Analyze Standards by GC prepare_standards->gc_analysis_standards calibration_curve Generate Calibration Curve gc_analysis_standards->calibration_curve quantify Quantify Concentration using Calibration Curve calibration_curve->quantify gc_analysis_sample Analyze Sample by GC prepare_sample->gc_analysis_sample gc_analysis_sample->quantify

Caption: Workflow for Solubility Determination.

Conclusion

This compound is a highly versatile solvent that demonstrates complete miscibility with a wide array of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. Its poor solubility in water and aliphatic hydrocarbons further defines its utility in various applications. For systems requiring a definitive confirmation of miscibility or a quantitative measure of solubility, straightforward visual assessment and more rigorous gas chromatography methods can be employed. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in leveraging the unique solvent properties of this compound.

References

Diethylene Glycol Dibutyl Ether: A Technical Guide to its Boiling Point and Vapor Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of diethylene glycol dibutyl ether (DGBDE), a high-boiling, aprotic solvent with applications in various chemical and pharmaceutical processes. This document outlines the key physical properties, detailed experimental protocols for their determination, and the underlying physicochemical principles.

Core Physical Properties

This compound, also known as bis(2-butoxyethyl) ether or dibutyl carbitol, is a colorless liquid with the chemical formula C12H26O3. Its high boiling point and low vapor pressure make it a suitable solvent for reactions requiring elevated temperatures and a stable reaction medium.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical and safety data sources.

PropertyValueUnitsConditions
Boiling Point 254-256°Cat 760 mmHg (101.3 kPa)
Vapor Pressure <0.01 - 0.02mmHgat 20-25 °C
0.0274mmHgat 25 °C
Melting Point -60°C
Density 0.885g/mLat 25 °C
Flash Point 118°Cclosed cup

Physicochemical Principles

The boiling point and vapor pressure of a liquid are intrinsically linked to the strength of its intermolecular forces. Understanding this relationship is crucial for predicting and controlling the behavior of this compound in experimental and industrial settings.

G Relationship Between Intermolecular Forces, Vapor Pressure, and Boiling Point cluster_properties Molecular Properties cluster_physical_properties Macroscopic Physical Properties IMF Strength of Intermolecular Forces VP Vapor Pressure IMF->VP inversely proportional BP Boiling Point IMF->BP directly proportional VP->BP inversely proportional

Caption: Logical relationship between intermolecular forces and key physical properties.

This compound possesses ether linkages and alkyl chains, leading to dipole-dipole interactions and London dispersion forces. These intermolecular forces are significant enough to result in a high boiling point and low vapor pressure, indicating that a substantial amount of energy is required to overcome these forces and transition the liquid into the vapor phase.

Experimental Protocols

Accurate determination of boiling point and vapor pressure requires standardized experimental procedures. The following sections detail the methodologies commonly employed for high-boiling, low-volatility liquids like this compound.

Determination of Boiling Point by Ebulliometry (ASTM D1120)

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid at a controlled pressure. The ASTM D1120 standard is often adapted for this purpose.

Apparatus:

  • Ebulliometer (e.g., Świętosławski type)

  • Heating mantle or oil bath

  • Calibrated temperature sensor (e.g., platinum resistance thermometer)

  • Pressure measurement and control system

  • Condenser

Procedure:

  • Apparatus Setup: Assemble the ebulliometer, ensuring all glass joints are properly sealed. Connect the condenser to a cooling water source.

  • Sample Introduction: Introduce a measured volume of this compound and a few boiling chips into the boiling flask of the ebulliometer.

  • Pressure Control: Equilibrate the system to the desired pressure, typically atmospheric pressure (760 mmHg), using a pressure control system.

  • Heating: Gradually heat the sample to its boiling point. The design of the ebulliometer ensures that the thermometer bulb is bathed in the vapor that is in equilibrium with the boiling liquid.

  • Equilibrium Measurement: Record the temperature when a stable reading is achieved, indicating that the liquid-vapor equilibrium has been reached. This temperature is the boiling point at the recorded pressure.

  • Barometric Correction: If the measurement is not performed at standard atmospheric pressure, a correction can be applied.

Determination of Vapor Pressure by the Static Method (OECD Guideline 104)

The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium at a given temperature. This method is suitable for low-volatility substances.

Apparatus:

  • Constant temperature bath

  • Sample vessel connected to a pressure measuring device (e.g., capacitance manometer)

  • Vacuum pump

  • Temperature sensor

Procedure:

  • Sample Preparation (Degassing):

    • Introduce a small, accurately measured amount of this compound into the sample vessel.

    • Degas the sample to remove dissolved air and other volatile impurities. This is a critical step and can be achieved by several freeze-pump-thaw cycles. The vessel is cooled to freeze the sample, evacuated with the vacuum pump, and then isolated and allowed to thaw. This process is repeated until the pressure of the residual gas is negligible.

  • Equilibration: Place the sample vessel in the constant temperature bath and allow it to reach thermal equilibrium at the desired temperature.

  • Pressure Measurement: Once the temperature and pressure have stabilized, record the vapor pressure from the pressure measuring device.

  • Data Collection at Multiple Temperatures: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and vapor pressure of a liquid substance.

G Generalized Experimental Workflow for Boiling Point and Vapor Pressure Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start sample_prep Sample Preparation (Purification & Degassing) start->sample_prep bp_measurement Boiling Point Measurement (Ebulliometry) sample_prep->bp_measurement vp_measurement Vapor Pressure Measurement (Static Method) sample_prep->vp_measurement data_analysis Data Analysis & Correction bp_measurement->data_analysis vp_measurement->data_analysis end End data_analysis->end

An In-depth Technical Guide to the Safe Handling of Diethylene Glycol Dibutyl Ether in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diethylene glycol dibutyl ether (CAS No. 112-73-2) in a laboratory setting. The following sections detail its properties, potential hazards, and recommended procedures for safe use, emergency response, and disposal.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular Formula C12H26O3[2]
Molecular Weight 218.34 g/mol [3]
Boiling Point 256 °C (492.8 °F)[4]
Melting Point -60 °C (-76 °F)[4]
Flash Point 101 °C (213.8 °F) - Closed Cup[5]
Autoignition Temperature 310 °C (590 °F)[5]
Density 0.8814 g/cm³ at 20°C[6]
Vapor Pressure 0.02 mmHg at 20°C (68°F)[7]
Solubility in Water < 1 mg/mL at 22°C (72°F)[3][7]
Appearance Colorless liquid[1][4]
Odor Characteristic, petroleum distillates[1][4]

Toxicological Data

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[5] It may cause eye, skin, and respiratory tract irritation.[5][8]

TestSpeciesRouteValueReference
LD50 (Acute Oral) RatOral3900 mg/kg[5][8]
LD50 (Acute Dermal) RabbitDermal4040 µL/kg (equivalent to 3555 mg/kg)[5][8]
Skin Irritation RabbitDermalNo skin irritation (OECD Test Guideline 404)[9]
Eye Irritation RabbitOcularCauses serious eye irritation (H319)[10]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established by OSHA for this compound.[5][8] However, it is recommended to keep airborne concentrations as low as possible.[5]

Experimental Protocols

The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

4.1. Acute Oral Toxicity (Based on the now-deleted OECD Test Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[10] The LD50 value is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[10]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10]

  • Test Animals: Commonly used laboratory rodent strains are employed. At least 5 animals of the same sex are used at each dose level.[10]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a standard statistical method.

4.2. Acute Dermal Toxicity (OECD Test Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[7]

  • Principle: The test substance is applied to the skin of experimental animals in a single dose.[11]

  • Test Animals: Adult rats are typically used, and testing in one sex (usually females) is often sufficient.[11]

  • Procedure:

    • The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

    • The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12]

    • Animals are observed for signs of toxicity and mortality daily for at least 14 days.[7]

    • Body weights are recorded at least weekly.[7]

    • At the end of the study, all animals are subjected to a gross necropsy.[7]

4.3. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is used to assess the potential for a substance to cause localized skin irritation or corrosion.[4]

  • Principle: The test substance is applied in a single dose to the skin of an experimental animal, with untreated skin areas serving as a control.[2]

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of skin on the back of the animal is clipped free of fur.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small patch of gauze, which is then applied to the prepared skin.

    • The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch is removed, and the residual test substance is washed off.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

    • The reactions are scored, and the reversibility of the effects is observed for up to 14 days.[13]

4.4. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[14]

  • Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[15]

  • Test Animals: Healthy, adult albino rabbits are used.[16]

  • Procedure:

    • The test substance (0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[15]

    • The lids are then gently held together for about one second.[15]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[16]

    • The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]

    • The duration of the study should be sufficient to evaluate the reversibility of the effects, typically up to 21 days.[16]

Visualizations

5.1. General Metabolic Pathway of Glycol Ethers and Associated Toxicity

While specific signaling pathways for this compound are not well-documented, the general metabolic pathway for glycol ethers involves metabolism by alcohol dehydrogenase, leading to the formation of toxic metabolites that can cause systemic toxicity.[5]

Glycol_Ether_Metabolism cluster_exposure Exposure Routes cluster_metabolism Metabolism cluster_toxicity Toxic Effects Inhalation Inhalation This compound This compound Inhalation->this compound Dermal Absorption Dermal Absorption Dermal Absorption->this compound Ingestion Ingestion Ingestion->this compound Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) This compound->Alcohol Dehydrogenase (ADH) Metabolized by Aldehyde Dehydrogenase (ALDH) Aldehyde Dehydrogenase (ALDH) Alcohol Dehydrogenase (ADH)->Aldehyde Dehydrogenase (ALDH) Toxic Metabolites (e.g., Alkoxyacetic acids) Toxic Metabolites (e.g., Alkoxyacetic acids) Aldehyde Dehydrogenase (ALDH)->Toxic Metabolites (e.g., Alkoxyacetic acids) Oxidative Stress Oxidative Stress Toxic Metabolites (e.g., Alkoxyacetic acids)->Oxidative Stress Systemic Toxicity Systemic Toxicity Oxidative Stress->Systemic Toxicity Neurological Effects Neurological Effects Systemic Toxicity->Neurological Effects Renal Effects Renal Effects Systemic Toxicity->Renal Effects Hematological Effects Hematological Effects Systemic Toxicity->Hematological Effects

General metabolic pathway and toxic effects of glycol ethers.

5.2. Chemical Safety Assessment Workflow

A systematic workflow should be followed to assess the risks associated with handling a chemical like this compound.

Chemical_Safety_Assessment start Start: New Chemical Introduction sds_review Review Safety Data Sheet (SDS) start->sds_review hazard_id Identify Hazards (Health, Physical, Environmental) sds_review->hazard_id exposure_assess Assess Exposure Potential (Route, Duration, Frequency) hazard_id->exposure_assess risk_char Characterize Risk exposure_assess->risk_char control_measures Implement Control Measures (Engineering, Administrative, PPE) risk_char->control_measures training Provide Training to Personnel control_measures->training monitoring Monitor and Review Effectiveness training->monitoring monitoring->control_measures Ineffective end Safe Handling Protocol Established monitoring->end Effective

A workflow for assessing chemical safety in the laboratory.

5.3. Personal Protective Equipment (PPE) Selection Process

The selection of appropriate PPE is a critical step in mitigating exposure to hazardous chemicals.

PPE_Selection start Initiate Task Requiring Chemical Handling hazard_assess Conduct Hazard Assessment start->hazard_assess sds Consult SDS Section 8 (Exposure Controls/Personal Protection) hazard_assess->sds route_of_exposure Identify Potential Routes of Exposure sds->route_of_exposure inhalation Inhalation? route_of_exposure->inhalation skin_contact Skin Contact? route_of_exposure->skin_contact eye_contact Eye Contact? route_of_exposure->eye_contact respirator Select Appropriate Respirator inhalation->respirator Yes no_inhalation No inhalation->no_inhalation gloves_clothing Select Compatible Gloves and Protective Clothing skin_contact->gloves_clothing Yes no_skin No skin_contact->no_skin goggles_shield Select Safety Goggles or Face Shield eye_contact->goggles_shield Yes no_eye No eye_contact->no_eye end Implement Selected PPE respirator->end gloves_clothing->end goggles_shield->end no_inhalation->end no_skin->end no_eye->end

A decision-making process for selecting appropriate PPE.

Safe Handling and Storage

  • Handling: Use with adequate ventilation.[5] Avoid contact with eyes, skin, and clothing.[5] Wash thoroughly after handling.[5] Remove and wash contaminated clothing before reuse.[5]

  • Storage: Keep the container tightly closed when not in use.[5] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5] Storage under a nitrogen blanket has been recommended.[5]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile rubber gloves with a thickness of 0.4 mm are recommended for full contact, offering a breakthrough time of 480 minutes.[9] Wear appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: A respirator is not required under normal use conditions with adequate ventilation.[9][15] If aerosols are formed or ventilation is inadequate, follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5]

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors.[9] Forms explosive mixtures with air on intense heating.[9]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 7.[5]

  • Environmental Precautions: Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[5] Provide ventilation.[5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9]

References

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Diethylene Glycol Dibutyl Ether (CAS No. 112-73-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental methodologies, and logical safety workflows.

Chemical Identification and Physical Properties

This compound is also known by several synonyms, including bis(2-butoxyethyl)ether, butyl diglyme, and dibutyl carbitol.[1] It is a colorless liquid with a mild, characteristic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueTest Method/Source
Molecular FormulaC12H26O3[3][4]
Molecular Weight218.33 g/mol [4][5]
Boiling Point256 °C (492.8 °F) at 760 mmHg[4][6]
Melting Point-60 °C (-76 °F)[4][6]
Flash Point118 °C (245 °F) Closed Cup[7][8]
Autoignition Temperature310 °C (590 °F)[7]
Density0.885 g/mL at 20 °C[5]
Vapor Pressure<0.01 mmHg at 20 °C[4]
Water Solubility0.3 g/100 mL at 20 °C[4]
AppearanceColorless liquid[1][3]

Toxicological Data

Toxicological data is crucial for assessing the potential hazards of a substance. The following table summarizes the acute toxicity data for this compound.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueSource
LD50RatOral3900 mg/kg[1][7]
LD50RabbitDermal3555 mg/kg (4040 µL/kg)[1][7]

Interpretation of Toxicological Data: The oral LD50 in rats and dermal LD50 in rabbits indicate that diethylene glycol dibututyl ether has a moderate order of acute toxicity.[4] Glycol ethers, as a class, can be absorbed through the skin, and their toxicity is often related to their metabolites.[9] For some glycol ethers, the primary toxic effects are observed on the hematopoietic, reproductive, and central nervous systems.[9][10] While specific mechanistic studies on this compound are limited, it is prudent to handle this chemical with appropriate personal protective equipment to minimize exposure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

This method, known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A series of animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method significantly reduces the number of animals required compared to traditional methods.

  • Procedure:

    • A starting dose is selected based on available information, or a default value is used.

    • A single animal is dosed.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).

    • The LD50 is then calculated using the maximum likelihood method.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days after dosing.

Acute Dermal Toxicity (LD50) - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.

  • Principle: The test substance is applied to a shaved area of the skin of a group of animals (typically rabbits or rats) and held in contact for 24 hours.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • After a 24-hour exposure period, the residual test substance is removed.

  • Observation: Animals are observed for signs of toxicity and mortality for 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control.

  • Procedure:

    • A small amount of the test substance is placed into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is not washed for at least 24 hours after instillation of the test substance.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Flash Point - ASTM D93 (Pensky-Martens Closed Cup Method)

This method determines the lowest temperature at which the vapors of a liquid will ignite.[1][8][11]

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically introduced into the vapor space of the cup.

  • Procedure:

    • The test cup is filled with the sample to a specified level.

    • The lid is placed on the cup, and the apparatus is heated.

    • The sample is stirred at a specified rate.

    • At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.

  • Result: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[12]

Autoignition Temperature - ASTM E659

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[13][14][15]

  • Principle: A small, measured amount of the substance is introduced into a heated flask. The temperature of the flask is varied until ignition is observed.

  • Procedure:

    • A clean, dry flask is placed in a furnace and heated to a uniform temperature.

    • A small sample of the chemical is injected into the flask.

    • The flask is observed in a darkened room for any sign of ignition (a flame or an explosion).

    • The test is repeated at different temperatures until the minimum temperature for ignition is determined.

Density - OECD Test Guideline 109 / ASTM D1480

These guidelines describe methods for determining the density of liquids.[11][12][16][17][18]

  • Methods:

    • Pycnometer Method (ASTM D1480): A glass vessel of a known volume (pycnometer) is weighed empty, then filled with the liquid, and weighed again at a controlled temperature. The density is calculated from the mass of the liquid and the volume of the pycnometer.[1][2][4][5][14]

    • Oscillating Densimeter (part of OECD 109): A U-shaped tube is filled with the liquid and made to oscillate. The density is determined from the oscillation frequency.[16]

Viscosity - OECD Test Guideline 114 / ASTM D445

These guidelines provide methods for measuring the viscosity of liquids.[6][19][20][21][22]

  • Capillary Viscometer Method (ASTM D445): This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a known and closely controlled temperature.[3][13][23][24][25] The kinematic viscosity is calculated from this flow time.

Vapor Pressure - ASTM E1194 (Gas Saturation Method)

This method is used to determine the vapor pressure of a substance.[15][26]

  • Principle: A stream of an inert gas is passed through or over the substance at a slow enough rate to ensure saturation. The amount of substance transported by the gas is then determined.

  • Procedure:

    • A known volume of an inert carrier gas is passed through a thermostatted saturator containing the test substance.

    • The vaporized substance is collected in a trap.

    • The amount of collected substance is quantified.

  • Calculation: The vapor pressure is calculated from the mass of the collected substance, the volume of the carrier gas, and the temperature.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7] Keep the container tightly closed when not in use.[1]

Emergency Procedures

The following diagram illustrates a logical workflow for responding to a spill of this compound.

G spill Chemical Spill Occurs assess Assess the Spill - Size - Location - Immediate Hazards spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat assess->ppe Minor Spill emergency_services Contact Emergency Services (For large or uncontrolled spills) evacuate->emergency_services contain Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Clean Up Spill - Collect absorbed material - Place in a sealed container contain->cleanup decontaminate Decontaminate Area - Wash with soap and water cleanup->decontaminate dispose Dispose of Waste Follow institutional guidelines decontaminate->dispose restock Restock Spill Kit dispose->restock

Caption: Workflow for Chemical Spill Response.

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[1]

  • Skin: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

References

Synonyms for diethylene glycol dibutyl ether (e.g., Dibutyl carbitol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known by trade names such as Dibutyl Carbitol, is a versatile, high-boiling point, aprotic solvent with a wide range of applications in industrial and research settings. Its unique combination of properties, including excellent solvency for non-polar substances, thermal stability, and low volatility, makes it a valuable medium for various chemical reactions and formulations. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, and key applications, with a focus on experimental protocols and relevant biological pathways for researchers in drug development and related fields.

Synonyms and Chemical Identity

This compound is known by a variety of synonyms in the chemical literature and commercial products. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

Common Name/Trade Name Systematic Name Other Names
Dibutyl carbitol[1]1-[2-(2-butoxyethoxy)ethoxy]butane[1]Bis(2-butoxyethyl) ether[1]
Butyl diglyme[1]2-Butoxyethyl etherDi-(2-butoxyethyl)-ether[2]
Diethylene glycol di-n-butyl ether[1]5,8,11-Trioxapentadecane[1]Dibutyl diglycol (DBDG)[2]
Butex[1]Ether, bis(2-butoxyethyl)[1]2,2'-Dibutoxyethyl ether[1]
DEGDBE[1]Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-[1]Di-n-butyl Carbitol

Physicochemical Properties

The utility of this compound stems from its distinct physical and chemical properties. A summary of its key quantitative data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂₆O₃[1]
Molecular Weight 218.33 g/mol [1]
CAS Number 112-73-2[2]
Appearance Clear, colorless liquid[2]
Odor Characteristic, mild[2]
Boiling Point 256 °C (493 °F) at 760 mmHg[1][3]
Melting Point -60.2 °C (-76 °F)[1][3]
Density 0.885 g/mL at 20 °C[1][3]
Solubility in Water < 1 mg/mL at 22 °C (Insoluble)[1][3]
Solubility in Organic Solvents Miscible with ethanol, acetone, benzene, ether[2]
Vapor Pressure 0.02 mmHg at 20 °C[1][3]
Flash Point 118 °C (245 °F)[1][3]
Autoignition Temperature 310 °C (590 °F)[1][3]

Applications and Experimental Protocols

This compound's inert nature and high boiling point make it a suitable solvent for a variety of chemical transformations.

Grignard Reactions

Due to its ability to solvate metal cations and its high thermal stability, this compound is an excellent solvent for Grignard reactions.[2]

Experimental Protocol: Preparation of Ethylmagnesium Bromide

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

  • Reagents:

    • Magnesium turnings (1 equivalent)

    • Ethyl bromide (1 equivalent)

    • Anhydrous this compound

  • Procedure:

    • Place the magnesium turnings in the reaction flask under a nitrogen atmosphere.

    • Add a small portion of the this compound to cover the magnesium.

    • Dissolve the ethyl bromide in this compound in the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of bubbles.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the magnesium is consumed.

    • The resulting Grignard reagent is a grayish solution and should be used immediately or stored under an inert atmosphere.

Lipase-Catalyzed Transesterification

This compound has been explored as a benign solvent for enzymatic reactions, such as lipase-catalyzed transesterification for biodiesel production. It has been shown to be highly compatible with immobilized lipases, leading to higher enzyme activities and stabilities compared to other solvents like t-butanol.

Experimental Protocol: Lipase-Catalyzed Transesterification of Triglycerides

  • Materials:

    • Triglyceride source (e.g., vegetable oil)

    • Methanol or other short-chain alcohol

    • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)

    • This compound (solvent)

  • Procedure:

    • In a temperature-controlled reaction vessel, dissolve the triglyceride in this compound.

    • Add the immobilized lipase to the mixture.

    • Initiate the reaction by adding the alcohol (e.g., methanol) to the mixture. The alcohol may be added stepwise to minimize enzyme deactivation.

    • Maintain the reaction at a constant temperature (e.g., 40-50 °C) with continuous stirring.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion of triglycerides to fatty acid methyl esters (FAMEs) using techniques such as gas chromatography (GC).

    • Upon completion, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.

    • The product mixture can be purified by removing the excess alcohol and separating the glycerol (B35011) byproduct.

Metabolic Pathway and Toxicological Signaling

While this compound itself is relatively inert, like other glycol ethers, it can be metabolized in the body. The primary metabolic pathway for diethylene glycol ethers involves oxidation to their corresponding alkoxyacetic acids. For this compound, this would result in the formation of butoxyethoxyacetic acid (BEAA).

Metabolic_Pathway DGBE Diethylene Glycol Dibutyl Ether Intermediate Aldehyde Intermediate DGBE->Intermediate Alcohol Dehydrogenase (ADH) BEAA Butoxyethoxyacetic Acid (BEAA) Intermediate->BEAA Aldehyde Dehydrogenase (ALDH) Toxicological_Signaling_Pathway cluster_0 Cellular Exposure and Metabolism cluster_1 Cellular Stress and Signaling cluster_2 Cellular Response DGBE Diethylene Glycol Dibutyl Ether BEAA Butoxyethoxyacetic Acid (BEAA) DGBE->BEAA Metabolism Oxidative_Stress Oxidative Stress BEAA->Oxidative_Stress Induces MAPK_Activation MAPK Activation (JNK, p38) Oxidative_Stress->MAPK_Activation Activates Apoptosis Apoptosis MAPK_Activation->Apoptosis Leads to

References

An In-depth Technical Guide to the Peroxide Formation Potential of Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylene glycol dibutyl ether, a high-boiling point solvent utilized in various industrial and pharmaceutical applications, poses a significant safety hazard due to its potential to form explosive peroxides upon storage and handling. This technical guide provides a comprehensive overview of the peroxide formation potential of this compound, drawing upon available data for this compound and structurally similar glycol ethers. It outlines the mechanism of autoxidation, factors influencing peroxide formation, safe handling and storage protocols, and detailed methodologies for the detection and quantification of peroxides. While specific kinetic data on peroxide formation in this compound is limited in publicly available literature, this guide offers a robust framework for risk assessment and management based on established principles for peroxide-forming ethers.

Introduction to Peroxide Formation in Ethers

Ethers are a class of organic compounds known for their propensity to form peroxides through a process called autoxidation.[1] This free-radical chain reaction occurs when ethers are exposed to atmospheric oxygen, particularly under the influence of light and heat.[2] The resulting organic peroxides are unstable and can be sensitive to shock, friction, or heat, leading to violent decomposition or explosion.[3] Several incidents in laboratory and industrial settings have been attributed to the detonation of ether peroxides, highlighting the critical need for stringent safety protocols.[4]

This compound belongs to the class of glycol ethers, which are recognized as peroxide formers, especially upon concentration.[5] The presence of ether linkages and abstractable hydrogen atoms in its molecular structure makes it susceptible to autoxidation.

Mechanism of Peroxide Formation

The autoxidation of ethers is a free-radical chain reaction involving three key stages: initiation, propagation, and termination.

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R• (Ether Radical) R• (Ether Radical) Initiator->R• (Ether Radical) H abstraction R-H (Ether) R-H (Ether) R-H (Ether)->R• (Ether Radical) O2 O2 ROO• (Peroxy Radical) ROO• (Peroxy Radical) R• (Ether Radical)->ROO• (Peroxy Radical) + O₂ ROOH (Hydroperoxide) ROOH (Hydroperoxide) ROO• (Peroxy Radical)->ROOH (Hydroperoxide) + R-H R•_prop R• ROO• (Peroxy Radical)->R•_prop generates new R• R-H (Ether)_prop R-H (Ether) Radical_1 R• / ROO• Non-radical products Non-radical products Radical_1->Non-radical products Radical_2 R• / ROO• Radical_2->Non-radical products

Figure 1: Autoxidation free-radical chain reaction.
  • Initiation: The process begins with the formation of a free radical from the ether molecule. This can be initiated by light, heat, or the presence of other radical initiators. An initiator abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen, forming an ether radical.

  • Propagation: The ether radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and a new ether radical. This cycle can repeat, leading to the accumulation of hydroperoxides.

  • Termination: The chain reaction is terminated when two radicals combine to form a non-radical product.

Factors Influencing Peroxide Formation

Several factors can accelerate the rate of peroxide formation in this compound:

  • Oxygen (Air) Exposure: The presence of oxygen is essential for autoxidation. Containers that have been opened and exposed to air are at a higher risk.[2]

  • Light: UV light can initiate the free-radical process, significantly increasing the rate of peroxide formation.[2]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including autoxidation.[2]

  • Presence of Impurities: Metal contaminants can act as catalysts for peroxide formation.[6]

  • Absence of Inhibitors: Commercial ethers often contain inhibitors, such as butylated hydroxytoluene (BHT), to scavenge free radicals and slow down peroxide formation.[6] The depletion of these inhibitors over time allows autoxidation to proceed.

Hazard Classification and Safe Handling

This compound is generally classified as a Class B peroxide former . This classification includes compounds that form explosive levels of peroxides upon concentration through distillation or evaporation.[5]

Safe Storage and Handling Workflow

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_usage Usage and Monitoring cluster_decision Decision and Disposal Receive Receive Chemical Label Label with Date Received and Date Opened Receive->Label Store Store in Cool, Dark, Inert Atmosphere (if possible) Label->Store Before_Use Visually Inspect for Crystals/Discoloration Store->Before_Use Test Test for Peroxides (before concentration) Before_Use->Test Use Use in Experiment Test->Use < 100 ppm High_Peroxide > 100 ppm or Visible Crystals Test->High_Peroxide Periodic_Test Periodic Testing (e.g., every 6-12 months) Use->Periodic_Test Contact_EHS Contact Environmental Health & Safety (EHS) for Disposal High_Peroxide->Contact_EHS Yes Periodic_Test->Test Expired Past Expiration Date? Periodic_Test->Expired Expired->Contact_EHS Yes

Figure 2: Safe handling workflow for peroxide-forming ethers.
Storage Recommendations

  • Containers: Store in airtight, light-resistant containers, preferably the original manufacturer's container.

  • Environment: Keep in a cool, dark, and well-ventilated area, away from heat and ignition sources.[3]

  • Inert Atmosphere: If practical, storing under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce peroxide formation.

  • Labeling: Clearly label containers with the date received and the date opened.[7]

Quantitative Data on Peroxide Formation

ParameterGuidelineSource(s)
Testing Frequency (Opened Container) Every 6-12 months[7][8]
Disposal (Unopened Container) After 12 months unless tested[7]
Disposal (Opened Container) After 12 months unless tested[7]
Peroxide Concentration Limit for Use < 100 ppm[5]
Action for > 100 ppm Contact EHS for immediate disposal[5]

Note: The rate of peroxide formation is influenced by the presence and depletion of inhibitors like BHT. The concentration of BHT in commercial glycol ethers can be up to 0.1%.

Experimental Protocols for Peroxide Detection and Quantification

Regular testing for peroxides is crucial for the safe use of this compound. A variety of methods with different levels of sensitivity and complexity are available.

Qualitative and Semi-Quantitative Methods

These methods provide a rapid assessment of the presence and approximate concentration of peroxides.

7.1.1 Potassium Iodide (KI) Test (Qualitative)

  • Principle: Peroxides oxidize iodide ions (I⁻) to iodine (I₂), which results in a color change.

  • Procedure:

    • To 1 mL of this compound in a test tube, add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide.

    • A yellow to brown color indicates the presence of peroxides.[8]

7.1.2 Peroxide Test Strips (Semi-Quantitative)

  • Principle: Commercial test strips are impregnated with reagents that change color in the presence of peroxides.

  • Procedure:

    • Dip the test strip into the this compound sample for the time specified by the manufacturer.

    • Compare the resulting color to the color chart provided with the strips to estimate the peroxide concentration.[8]

Quantitative Methods

For more precise determination of peroxide concentration, quantitative analytical methods are necessary.

7.2.1 Iodometric Titration

  • Principle: This is a classic and reliable method for quantifying peroxides. Peroxides oxidize iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).[9][10]

  • Reagents:

    • This compound sample

    • Glacial acetic acid

    • Potassium iodide (KI), saturated solution

    • Sodium thiosulfate (Na₂S₂O₃) standard solution (e.g., 0.1 N or 0.01 N)

    • Starch indicator solution

    • Deionized water

  • Procedure:

    • In a flask, mix a known volume or weight of the this compound sample with glacial acetic acid.

    • Add an excess of saturated potassium iodide solution. The solution will turn yellow or brown if peroxides are present.

    • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used.

    • Perform a blank titration without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((V - Vb) * N * 1000) / W Where:

    • V = Volume of Na₂S₂O₃ solution for the sample (mL)

    • Vb = Volume of Na₂S₂O₃ solution for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

7.2.2 High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC methods can be used for the separation and quantification of specific hydroperoxides. Derivatization is often required to enable detection by UV-Vis or fluorescence detectors.

  • General Procedure Outline:

    • Sample Preparation: Dilute the this compound sample in a suitable solvent.

    • Derivatization (if necessary): React the sample with a derivatizing agent that forms a chromophoric or fluorophoric product with the peroxides.

    • Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Detection: Monitor the eluent at the specific wavelength for the derivatized peroxides.

    • Quantification: Calculate the peroxide concentration based on a calibration curve prepared from standards.

7.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS can be used to identify and quantify degradation products of this compound, which may be indicative of oxidative processes. Direct analysis of peroxides by GC can be challenging due to their thermal instability.

  • General Procedure Outline:

    • Sample Preparation: Dilute the sample in a suitable solvent.

    • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a polar capillary column).

    • MS Detection: Use the mass spectrometer to identify and quantify the separated components based on their mass spectra and retention times.

7.2.4 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy can be used to monitor the formation of oxidation products, such as carbonyls and hydroperoxides, which have characteristic absorption bands in the infrared spectrum.[11][12]

  • Procedure:

    • Acquire an FT-IR spectrum of the this compound sample.

    • Monitor the appearance or increase in the intensity of absorption bands associated with C=O (carbonyl) and O-H (hydroperoxide) stretching vibrations.

Conclusion

This compound, like other glycol ethers, has a significant potential to form dangerous and explosive peroxides through autoxidation. A thorough understanding of the mechanisms of peroxide formation, the factors that accelerate it, and strict adherence to safe handling and storage procedures are paramount for ensuring laboratory and industrial safety. While specific quantitative data on the rate of peroxide formation for this particular ether remains an area for further investigation, the application of the general principles and analytical methods outlined in this guide will enable researchers, scientists, and drug development professionals to effectively mitigate the risks associated with its use. Regular monitoring for the presence of peroxides using the described qualitative, semi-quantitative, and quantitative methods is a critical component of a comprehensive safety program.

References

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide to its Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethylene glycol dibutyl ether (DEDB), also known as butyl diglyme, is a high-boiling, aprotic polar solvent with a unique combination of properties that make it a valuable tool in a wide range of chemical applications. Its inert nature, excellent solvency for a variety of organic compounds, and high thermal stability have established it as a critical component in organic synthesis, materials science, and industrial processes. This guide provides a detailed overview of the fundamental applications of DEDB, complete with experimental protocols, quantitative data, and logical diagrams to illustrate its role in key chemical transformations and processes.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of DEDB is essential for its effective application. As a high-boiling ether, it offers a significant advantage in reactions requiring elevated temperatures where lower boiling solvents like diethyl ether or tetrahydrofuran (B95107) (THF) would be unsuitable.[1][2]

PropertyValueReference
Molecular Formula C₁₂H₂₆O₃[3]
Molecular Weight 218.34 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 256 °C (493 °F) at 760 mmHg[3][4]
Melting Point -60 °C (-76 °F)[4]
Density 0.885 g/mL at 25 °C
Viscosity (at 20°C) 2.4 cP[5]
Flash Point 118 °C (244.4 °F) - closed cup
Water Solubility < 1 mg/mL at 22 °C[3]
Vapor Pressure <0.01 mmHg at 20 °C

Miscibility: DEDB is miscible with a wide range of organic solvents, including ethanol, acetone, benzene, and ether.[6]

Core Applications in Organic Synthesis

DEDB's high boiling point and ability to solvate cations make it an ideal solvent for a variety of organic reactions, particularly those involving organometallic reagents and requiring elevated temperatures.[6]

Grignard Reactions

DEDB is an excellent alternative to more volatile ethers like THF or diethyl ether for Grignard reactions, offering improved safety and the ability to conduct reactions at higher temperatures.[2] This can be particularly advantageous for the formation of Grignard reagents from less reactive organic halides.

Experimental Protocol: Preparation of Ethylmagnesium Bromide in DEDB [7]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus must be thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents:

    • Magnesium turnings (15.41 g)

    • This compound (200 mL, anhydrous)

    • Ethyl bromide (68.5 g) dissolved in 50 mL of anhydrous DEDB.

  • Procedure:

    • The magnesium turnings and 200 mL of DEDB are placed in the reaction flask.

    • The solution of ethyl bromide in DEDB is added dropwise from the dropping funnel to the stirred suspension of magnesium at a temperature of 40 °C.

    • The reaction is typically initiated within 10 minutes and is allowed to proceed for 1 hour.

    • The resulting Grignard reagent can be used in subsequent reactions.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl Organic Halide (R-X) Organic Halide (R-X) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Organic Halide (R-X)->Grignard Reagent (R-MgX) Mg Metal Mg Metal Mg Metal->Grignard Reagent (R-MgX) DEDB (Solvent) DEDB (Solvent) DEDB (Solvent)->Grignard Reagent (R-MgX) Provides inert, high-boiling medium Alcohol Product Alcohol Product Grignard Reagent (R-MgX)->Alcohol Product Carbonyl Compound Carbonyl Compound Carbonyl Compound->Alcohol Product

Figure 1: Workflow of a Grignard reaction using DEDB.
Metal Hydride Reductions

The high thermal stability and inertness of DEDB make it a suitable solvent for reduction reactions using metal hydrides, such as sodium borohydride (B1222165), at elevated temperatures. This allows for the reduction of less reactive carbonyl compounds that may be sluggish at lower temperatures.[1]

Experimental Protocol: High-Temperature Reduction of a Ketone (Generic)

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagents:

    • Ketone (1 equivalent)

    • Sodium borohydride (1.5 equivalents)

    • This compound (anhydrous, sufficient to dissolve the ketone)

  • Procedure:

    • The ketone is dissolved in DEDB in the reaction flask.

    • Sodium borohydride is added portion-wise to the stirred solution at room temperature.

    • The reaction mixture is then heated to a specified temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

    • The reaction is cooled to room temperature and quenched by the slow addition of water or dilute acid.

    • The product is then extracted with an organic solvent and purified by standard methods.

Application in Materials Science

DEDB is increasingly being utilized in the synthesis of advanced materials due to its high boiling point, which allows for the necessary thermal energy for nanoparticle formation and growth, and its ability to dissolve various metal precursors.

Nanoparticle Synthesis

DEDB can serve as a high-boiling solvent and a coordinating agent in the synthesis of various metal and metal oxide nanoparticles. The polyol process, which often employs glycols, can be adapted using DEDB to control particle size and morphology.[8][9]

Experimental Protocol: Synthesis of Metal Nanoparticles (Generic Polyol Method Adaptation) [8]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Reagents:

    • Metal precursor (e.g., metal acetate, chloride, or nitrate)

    • This compound (solvent)

    • Reducing agent (e.g., sodium borohydride, if required by the precursor)

    • Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) - PVP)

  • Procedure:

    • The metal precursor and stabilizing agent are dissolved in DEDB in the reaction flask.

    • The solution is purged with nitrogen and heated to a specific temperature (e.g., 150-250 °C) under vigorous stirring.

    • If a reducing agent is needed, it is dissolved in a small amount of DEDB and added dropwise to the hot solution.

    • The reaction is maintained at the elevated temperature for a set period to allow for nanoparticle nucleation and growth.

    • The resulting nanoparticle suspension is cooled to room temperature and the nanoparticles are isolated by centrifugation and washed with a suitable solvent like ethanol.

Nanoparticle_Synthesis Metal Precursor Metal Precursor Nanoparticle Formation Nanoparticle Formation Metal Precursor->Nanoparticle Formation DEDB (Solvent) DEDB (Solvent) DEDB (Solvent)->Nanoparticle Formation Stabilizing Agent Stabilizing Agent Stabilizing Agent->Nanoparticle Formation Heat Heat Heat->Nanoparticle Formation High Temperature Isolation & Purification Isolation & Purification Nanoparticle Formation->Isolation & Purification Metal Nanoparticles Metal Nanoparticles Isolation & Purification->Metal Nanoparticles

Figure 2: General workflow for nanoparticle synthesis in DEDB.
Electrolytes for Electrochemical Devices

The high chemical and thermal stability of DEDB, along with its ability to dissolve lithium salts, makes it a promising component of electrolytes for lithium-ion batteries and other electrochemical devices.[10][11] It can offer a safer alternative to more volatile and flammable organic carbonates.

Experimental Setup: Coin Cell Assembly for Electrolyte Testing

  • Electrolyte Preparation: A solution of a lithium salt (e.g., LiTFSI) is prepared in DEDB at a specific concentration (e.g., 1 M).

  • Electrode Preparation: A cathode (e.g., LiFePO₄) and an anode (e.g., graphite) are prepared as thin films on current collectors.

  • Cell Assembly: In an argon-filled glovebox, a coin cell (e.g., CR2032) is assembled in the following order: cathode, separator, and anode.

  • Electrolyte Addition: A few drops of the DEDB-based electrolyte are added to wet the separator and electrodes.

  • Crimping: The coin cell is sealed using a crimping machine.

  • Electrochemical Testing: The assembled cell is then subjected to electrochemical tests such as cyclic voltammetry and charge-discharge cycling to evaluate the performance of the electrolyte.

Industrial Processes

Beyond the laboratory, DEDB finds significant use in various industrial applications, primarily as a high-performance solvent and extractant.

Extraction of Precious Metals

DEDB is an effective solvent for the extraction of gold from acidic chloride solutions.[4] This application is particularly relevant in the recycling of electronic waste and the refining of gold.

Experimental Protocol: Solvent Extraction of Gold

  • Leaching: Gold-containing materials are first leached with a suitable lixiviant, such as aqua regia, to bring the gold into an aqueous solution as a chloride complex (e.g., HAuCl₄).

  • Extraction:

    • The acidic aqueous solution containing gold is brought into contact with an equal volume of DEDB in a separatory funnel.

    • The mixture is shaken vigorously for several minutes to allow for the transfer of the gold complex into the organic phase.

    • The two phases are allowed to separate, and the aqueous layer is drained.

  • Stripping:

    • The gold-laden DEDB phase is then treated with a stripping agent, such as an oxalic acid solution, to reduce the gold complex and precipitate elemental gold.

    • The precipitated gold is then filtered, washed, and dried.

Gold_Extraction Aqueous Phase (HAuCl4) Aqueous Phase (HAuCl4) Mixing & Separation Mixing & Separation Aqueous Phase (HAuCl4)->Mixing & Separation DEDB (Organic Phase) DEDB (Organic Phase) DEDB (Organic Phase)->Mixing & Separation Gold-loaded DEDB Gold-loaded DEDB Mixing & Separation->Gold-loaded DEDB Barren Aqueous Phase Barren Aqueous Phase Mixing & Separation->Barren Aqueous Phase Precipitation Precipitation Gold-loaded DEDB->Precipitation Stripping Agent Stripping Agent Stripping Agent->Precipitation Elemental Gold (Au) Elemental Gold (Au) Precipitation->Elemental Gold (Au) Recycled DEDB Recycled DEDB Precipitation->Recycled DEDB

Figure 3: Logical flow of gold extraction using DEDB.

Safety Considerations

While DEDB offers many advantages, it is important to handle it with appropriate safety precautions. It may be harmful by inhalation, ingestion, and skin absorption, and can cause eye and skin irritation.[12] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses. DEDB can also form explosive peroxides upon prolonged exposure to air and light, so it should be stored in a tightly sealed container under an inert atmosphere.[12]

Conclusion

This compound is a versatile and highly effective solvent with a broad range of applications in modern chemistry. Its high boiling point, chemical inertness, and excellent solvency make it an indispensable tool for researchers and chemical professionals. From facilitating challenging organometallic reactions to enabling the synthesis of advanced nanomaterials and contributing to more efficient industrial processes, DEDB continues to be a solvent of significant interest and utility. As the demand for safer and more efficient chemical processes grows, the applications of DEDB are likely to expand further into new and innovative areas of chemical science and technology.

References

Methodological & Application

Application Note: Diethylene Glycol Dibutyl Ether as a High-Performance Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of diethylene glycol dibutyl ether (DGBDE) as a solvent in Grignard reactions. DGBDE offers significant advantages over traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF), including a higher boiling point, enhanced thermal stability, and improved safety profile. These properties can lead to higher reaction yields and greater stability of the Grignard reagents, particularly at room temperature.[1][2] This note includes detailed experimental protocols, safety precautions, and data presented in a clear, tabular format for easy reference.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[2] The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. This compound (also known as butyl diglyme) has emerged as a superior solvent for these reactions due to its advantageous physical and chemical properties.[3] It is an inert, aprotic, high-boiling point solvent that can solvate metal cations, leading to stable Grignard reagent solutions.[3] This stability often eliminates the need for stabilizing agents like benzene (B151609) or toluene, which are commonly used with other ether solvents.[4]

Advantages of this compound in Grignard Reactions:
  • Enhanced Stability: Grignard reagents prepared in DGBDE exhibit improved stability, including storage stability at room temperature, without the need for additional stabilizing agents.[4]

  • Higher Reaction Temperatures: The high boiling point of DGBDE allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.

  • Improved Safety: The high flash point of DGBDE reduces the risk of fire, a significant concern with highly volatile solvents like diethyl ether.

  • Increased Yields: The use of DGBDE can lead to improved yields of Grignard reagents and subsequent reaction products.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 112-73-2[3]
Molecular Formula C12H26O3[5]
Molecular Weight 218.33 g/mol [5]
Boiling Point 256 °C (493 °F) at 760 mmHg[2][5]
Melting Point -60 °C (-76 °F)[2][5]
Flash Point 118 °C (245 °F)[2][5]
Density 0.885 g/cm³[2][5]
Solubility in Water < 1 mg/mL at 22 °C[2][5]
Viscosity 2.39 cP at 20 °C[6]

Experimental Protocols

The following are generalized protocols for the preparation of Grignard reagents using this compound as a solvent, based on examples found in the literature. Researchers should optimize these protocols for their specific substrates and equipment.

Protocol 1: Preparation of Methylmagnesium Chloride

This protocol is adapted from a patented process for preparing Grignard reagents in DGBDE.[4]

Materials:

  • Magnesium turnings

  • This compound (anhydrous)

  • Methyl chloride (dry gas)

  • Nitrogen gas (dry)

  • Reaction flask (e.g., 12 L, equipped with a mechanical stirrer, gas inlet, and condenser)

  • Cold finger apparatus with a carbon dioxide-acetone slush bath

Procedure:

  • Preparation: A dry, 12-liter, stirred flask is charged with 366.6 grams of magnesium turnings and 5 liters of this compound. The solvent should be purified by distillation and stored over molecular sieves prior to use.[4]

  • Initiation: The mixture is heated to 45 °C, and dry methyl chloride gas is sparged into the solution. A cold finger apparatus chilled with a carbon dioxide-acetone slush is used to recover and return evaporated methyl chloride to the reaction vessel. The reaction is expected to start within ten minutes.[4]

  • Reaction: The temperature is maintained at 65-70 °C during the addition of methyl chloride. After approximately 4 hours, most of the magnesium will have reacted.[4]

  • Completion and Storage: The mixture is then sparged with dry nitrogen for 2 hours to remove any excess methyl chloride. During this time, the remaining magnesium metal should react. The resulting Grignard reagent is then stored under a nitrogen atmosphere.[4]

Protocol 2: Preparation of Ethylmagnesium Bromide

This protocol provides a method for the preparation of ethylmagnesium bromide in DGBDE.[4]

Materials:

  • Magnesium turnings (15.41 g)

  • This compound (250 mL, anhydrous)

  • Ethyl bromide (68.5 g)

  • Reaction flask (equipped with a dropping funnel, condenser, and stirrer)

Procedure:

  • Setup: A mixture of 200 mL of anhydrous this compound and 15.41 grams of magnesium turnings is prepared in a reaction flask at 40 °C.

  • Addition: A solution of 68.5 grams of ethyl bromide in 50 mL of this compound is added dropwise over 30 minutes.[4]

  • Reaction: The reaction is expected to start within 10 minutes of the initial addition and should proceed for 1 hour to completion.[4]

Protocol 3: Preparation of Methylmagnesium Iodide

The same procedure as in Protocol 2 can be used to prepare methylmagnesium iodide, with the reaction being complete in approximately 3 hours.[4]

Reaction Workup Procedure

A general workup procedure for a Grignard reaction performed in this compound is outlined below. Due to the high boiling point of the solvent, removal by distillation requires vacuum.

  • Quenching: The reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid (e.g., 1 M HCl). This should be done under vigorous stirring.

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent with a lower boiling point, such as diethyl ether or ethyl acetate. The high boiling point of DGBDE will cause it to remain in the organic phase.

  • Washing: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered.

  • Solvent Removal and Purification: The low-boiling extraction solvent is removed by rotary evaporation. The remaining residue, containing the product and DGBDE, can be purified by vacuum distillation or column chromatography to separate the product from the high-boiling DGBDE.

Data Presentation

While specific quantitative yields for a wide range of reactions were not available in the surveyed literature, the use of this compound is consistently reported to provide "improved yields" and "excellent stability" compared to traditional solvents.[1][4] The following table summarizes the reported reaction conditions for the preparation of different Grignard reagents in DGBDE.

Grignard ReagentOrganic HalideMagnesium (molar eq.)Temperature (°C)Reaction TimeReference
Methylmagnesium chlorideMethyl chloride~1.065-704 hours[4]
Ethylmagnesium bromideEthyl bromide~1.0401 hour[4]
Methylmagnesium iodideMethyl iodide~1.0403 hours[4]

Visualizations

Grignard Reaction Workflow

The following diagram illustrates the general workflow for a Grignard reaction using this compound as the solvent.

Grignard_Workflow reagents Reactants: - Magnesium Turnings - Organic Halide (R-X) - this compound reaction Grignard Reagent Formation (e.g., 40-70°C) reagents->reaction Heat substrate_add Addition of Electrophilic Substrate (e.g., Aldehyde, Ketone) reaction->substrate_add workup Aqueous Workup (Quenching & Extraction) substrate_add->workup purification Product Purification (e.g., Vacuum Distillation, Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a Grignard reaction in DGBDE.

Stabilization of Grignard Reagent by this compound

The ether oxygens of this compound coordinate to the magnesium atom of the Grignard reagent, stabilizing the organometallic species.

Caption: Coordination of DGBDE to the magnesium center.

Safety Precautions

This compound may cause eye and skin irritation, as well as respiratory tract irritation.[7] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Although it has a high flash point, it is still a combustible liquid and should be kept away from open flames and strong oxidizing agents.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[6][7][8]

Conclusion

This compound is a highly effective and safer alternative to traditional solvents for Grignard reactions. Its high boiling point, excellent thermal stability, and ability to stabilize Grignard reagents without the need for harmful additives make it an attractive option for researchers in academic and industrial settings. The protocols and information provided in this application note offer a foundation for the successful implementation of DGBDE in a variety of Grignard-based synthetic routes.

References

Application Notes and Protocols: Diethylene Glycol Dibutyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known as dibutyl carbitol, is a high-boiling point, aprotic, and inert solvent with the chemical formula C12H26O3.[1] Its unique properties, including a high boiling point of 256°C, low freezing point, and excellent thermal stability, make it a promising medium for the synthesis of various nanoparticles.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of metal and metal oxide nanoparticles, drawing upon established methods for related high-boiling point glycol ethers.

Key Properties of this compound for Nanoparticle Synthesis

The utility of this compound in nanoparticle synthesis stems from several key characteristics:

  • High Boiling Point: Allows for a wide range of reaction temperatures, enabling control over nanoparticle nucleation and growth kinetics, which is crucial for tuning particle size and crystallinity.[2][3]

  • Solvent Properties: It is an excellent solvent for a variety of organic and organometallic precursors, facilitating homogeneous reaction mixtures.[2]

  • Inert Nature: As an aprotic and relatively inert solvent, it minimizes unwanted side reactions, ensuring the desired nanoparticle composition.[2]

  • Capping Agent Potential: The ether and hydroxyl functionalities in related glycol ethers can coordinate with the surface of nanoparticles, acting as capping agents to control growth and prevent aggregation. While this compound lacks a free hydroxyl group, its ether oxygens can still offer some surface passivation.

Applications in Nanoparticle Synthesis

Based on the properties of this compound and protocols for similar high-boiling point solvents like diethylene glycol (DEG), its primary applications in nanoparticle synthesis include:

  • Thermal Decomposition: Serving as a high-boiling point solvent for the thermal decomposition of organometallic precursors to form metal oxide nanoparticles such as Fe3O4.[3][4]

  • Polyol Synthesis: While not a traditional polyol due to the absence of free hydroxyl groups, its high boiling point and solvent capabilities make it suitable for modified polyol-type syntheses where it acts as the reaction medium.

  • Quantum Dot Synthesis: High-boiling point solvents are essential for the synthesis of high-quality quantum dots (QDs) like CdSe, as they allow for the necessary high temperatures for precursor decomposition and nanocrystal growth.[5][6]

Experimental Protocols

The following are detailed protocols adapted for the use of this compound in nanoparticle synthesis, based on established procedures for similar high-boiling point solvents.

Protocol 1: Synthesis of Iron Oxide (Fe3O4) Nanoparticles via Thermal Decomposition

This protocol is adapted from methods using high-boiling point ethers and glycols for the synthesis of monodisperse iron oxide nanoparticles.[4]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Centrifuge

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, temperature probe, and a rubber septum for injections. Connect the setup to a Schlenk line to maintain an inert atmosphere.

  • Reaction Mixture: In the flask, combine Fe(acac)3 (2 mmol), oleylamine (6 mmol), and this compound (20 mL). If using a co-solvent, a mixture with benzyl ether can be used.

  • Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen for 30 minutes to remove water and oxygen.

  • Reaction: Increase the temperature to 200°C and maintain for 2 hours. Then, heat to reflux (approximately 250°C) for 1 hour. The solution will turn black, indicating the formation of Fe3O4 nanoparticles.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.

  • Washing: Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant. Resuspend the nanoparticle pellet in a mixture of ethanol and acetone. Repeat the centrifugation and washing steps two more times.

  • Drying and Storage: Dry the final nanoparticle product under vacuum. The nanoparticles can be dispersed in nonpolar solvents like hexane (B92381) or toluene (B28343) for storage.

Quantitative Data Summary:

ParameterValue/RangeReference/Notes
PrecursorIron(III) acetylacetonate[4]
SolventThis compoundAdapted Protocol
Capping AgentOleylamine[4]
Reaction Temperature200°C - 250°C[4]
Expected Nanoparticle Size5 - 20 nmDependent on reaction time and precursor/capping agent ratio.[4]
MorphologySpherical[4]
Protocol 2: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol is a modified version of the hot-injection method, utilizing this compound as a high-boiling, non-coordinating solvent.[5][6]

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Oleic acid

  • 1-Octadecene (ODE) (can be substituted or mixed with this compound)

  • Trioctylphosphine (TOP)

  • This compound

  • Methanol (B129727) (for washing)

  • Toluene (for storage)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Centrifuge

Procedure:

  • Cadmium Precursor Preparation: In the three-neck flask, combine CdO (0.1 mmol), oleic acid (0.5 mL), and this compound (10 mL).

  • Degassing: Heat the mixture to 150°C under vacuum for 1 hour to form a clear solution of cadmium oleate (B1233923) and remove volatile impurities.

  • Selenium Precursor Preparation (in a glovebox): Prepare a stock solution of selenium by dissolving Se powder (1 mmol) in TOP (1 mL).

  • Injection and Growth: Under a nitrogen atmosphere, heat the cadmium precursor solution to 240°C. Swiftly inject the Se-TOP solution into the hot reaction mixture. The color of the solution will change rapidly, indicating the nucleation and growth of CdSe quantum dots. The final size of the quantum dots is dependent on the reaction time and temperature.

  • Quenching and Isolation: After the desired growth time (typically 1-10 minutes), cool the reaction by removing the heating mantle.

  • Washing: Add methanol to the cooled solution to precipitate the quantum dots. Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dots in a minimal amount of toluene. Repeat the precipitation and washing steps twice.

  • Storage: Store the purified CdSe quantum dots dispersed in toluene in a sealed vial in the dark.

Quantitative Data Summary:

ParameterValue/RangeReference/Notes
Cadmium PrecursorCadmium oxide[5][6]
Selenium PrecursorSelenium powder in TOP[5][6]
SolventThis compoundAdapted Protocol
Capping AgentOleic acid[5][6]
Reaction Temperature240°C[5][6]
Expected Quantum Dot Size2 - 8 nmTunable by reaction time.[5][6]

Visualizations

Experimental Workflow for Fe3O4 Nanoparticle Synthesis

Fe3O4_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product reagents Fe(acac)3 + Oleylamine + This compound degas Degassing (120°C, 30 min) reagents->degas Inert Atmosphere react Heating & Reflux (200-250°C, 3h) degas->react cool Cool to Room Temp. react->cool precipitate Precipitation (with Ethanol) cool->precipitate wash Centrifugation & Washing (Ethanol/Acetone) precipitate->wash dry Drying under Vacuum wash->dry product Fe3O4 Nanoparticles dry->product

Caption: Workflow for the synthesis of Fe3O4 nanoparticles.

Logical Relationship of Solvent Properties to Nanoparticle Characteristics

Solvent_Properties cluster_properties Solvent Properties cluster_effects Effects on Synthesis cluster_outcome Nanoparticle Characteristics solvent Diethylene Glycol Dibutyl Ether high_bp High Boiling Point solvent->high_bp inert Inert & Aprotic solvent->inert good_sol Good Solvency solvent->good_sol temp_control Wide Temperature Range high_bp->temp_control no_side_rxn Minimized Side Reactions inert->no_side_rxn homogeneous Homogeneous Precursor Solution good_sol->homogeneous kinetics Control over Kinetics temp_control->kinetics size_control Tunable Size kinetics->size_control crystallinity High Crystallinity kinetics->crystallinity purity High Purity no_side_rxn->purity uniformity Good Uniformity homogeneous->uniformity

Caption: Influence of solvent properties on nanoparticle synthesis.

Conclusion

This compound presents itself as a valuable high-boiling point solvent for the synthesis of a variety of nanoparticles. Its inert nature and excellent thermal stability provide a controlled environment for nanoparticle formation, leading to products with desirable characteristics such as high crystallinity and uniform size distribution. While direct literature on its application is emerging, the protocols adapted from related glycol ethers provide a strong foundation for its use in synthesizing materials for drug delivery, bioimaging, and other advanced applications. Further research into its specific interactions as a potential capping or structure-directing agent will undoubtedly expand its utility in the field of nanoscience.

References

Application Notes: Diethylene Glycol Dibutyl Ether as a High-Boiling Point Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as butyl diglyme, is a high-boiling, polar aprotic solvent that has garnered significant attention as a versatile reaction medium in various chemical transformations.[1][2] Its chemical structure, featuring ether linkages and terminal butyl groups, imparts a unique combination of properties, including excellent thermal and chemical stability, low water solubility, and the ability to solvate metal cations.[1][3] These characteristics make it an ideal choice for reactions requiring elevated temperatures and an inert environment, particularly in the fields of organometallic chemistry, drug development, and materials science.[1][4] This document provides detailed application notes, experimental protocols, and key data related to the use of this compound as a high-performance reaction solvent.

Physicochemical Properties

This compound is a clear, colorless liquid with a faint, characteristic odor.[1] Its high boiling point and low freezing point allow for a wide operational temperature range in chemical synthesis. It is miscible with a variety of common organic solvents but exhibits very low solubility in water.[1][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-73-2[1][6]
Molecular Formula C₁₂H₂₆O₃[6][7]
Molecular Weight 218.34 g/mol [7]
Boiling Point 256 °C (493 °F) at 760 mmHg[3][6][7]
Melting Point -60.2 °C (-76 °F)[6][7][8]
Density 0.881 - 0.885 g/cm³ at 20 °C[6][7]
Flash Point 111 - 120 °C (232 - 248 °F)[3][6][7]
Water Solubility < 1 g/L (0.3 g/L)[3][6]
Vapor Pressure 0.02 mmHg at 20 °C (68 °F)[6]
Classification Polar Aprotic Solvent[1][2]

Applications in Chemical Synthesis

Due to its inert nature and high thermal stability, DGBDE is particularly well-suited for organometallic reactions that require high temperatures.[1]

Grignard Reactions

A significant application of DGBDE is as a solvent for the preparation of Grignard reagents (organomagnesium halides).[1] Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are limited by their low boiling points and high flammability.[9] DGBDE offers a safer alternative that also enhances reaction stability.[10] Its ability to solvate the magnesium center allows for the formation of stable Grignard reagents without the need for co-solvents or stabilizing agents like benzene (B151609) or toluene.[10][11][12] This leads to improved yields and storage stability of the reagents at room temperature.[10]

Table 2: Example Conditions for Grignard Reagent Preparation in this compound

Organic HalideProductReaction TimeTemperatureObservationsReference(s)
Ethyl BromideEthylmagnesium Bromide1 hour40 °CReaction starts after 10 minutes.[10][11][13]
Methyl IodideMethylmagnesium Iodide3 hoursN/AReaction proceeds to completion.[10][11][13]
Butyl ChlorideButylmagnesium Chloride4-5 hours60-80 °CStable reagent formed without stabilizers.[11]
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[14][15] These reactions often require elevated temperatures to facilitate the catalytic cycle, especially when using less reactive substrates like aryl chlorides. The high boiling point of DGBDE makes it an excellent candidate for this purpose, allowing reactions to be conducted at temperatures well above what is achievable with solvents like THF or dioxane. Its polar aprotic nature can also help in solubilizing the organometallic intermediates and inorganic bases used in the reaction.

// Inputs and Outputs OrgHalide [label="R¹-X\n(Organohalide)"]; Organoboron [label="R²-B(OR)₂\n(Organoboron)"]; Base [label="Base"]; Product_out [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

OrgHalide -> OxAdd; Organoboron -> Trans; Base -> Trans; RedEl -> Product_out [style=invis]; // For positioning

{rank=same; OrgHalide; Organoboron; Base;} {rank=same; RedEl; Product_out;} } Диаграмма 1: Каталитический цикл Сузуки-Мияуры.

Other Applications

Beyond its role in organometallic chemistry, DGBDE is utilized in a range of other applications:

  • Metal Extraction: It serves as an extractant for precious metals, including gold, from acidic solutions.[1][16]

  • Coatings and Inks: Its solvency power is beneficial in the formulation of high-performance inks, paints, and coatings.[7]

  • Electronics: It is used in cleaning formulations and as a component in soldering fluxes for manufacturing semiconductor circuits.[1]

  • Electrochemistry: The solvent finds application in non-aqueous battery electrolyte matrices.[1]

Experimental Protocols

Protocol 1: Preparation of Grignard Reagent (Ethylmagnesium Bromide)

This protocol is adapted from patented procedures for preparing Grignard reagents in DGBDE.[10][11][13]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous this compound (DGBDE)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents) and anhydrous DGBDE (approx. 3 mL per gram of Mg).

  • Initiation: Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous DGBDE (approx. 1.5 mL per gram of ethyl bromide) in the dropping funnel. Add a small portion of this solution to the magnesium suspension while stirring. Gentle heating (to ~40 °C) may be required to initiate the reaction. Initiation is indicated by bubble formation and a slight exothermic reaction.[10][11]

  • Addition: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction temperature is generally maintained between 50 °C and 80 °C.[11]

  • Completion: After the addition is complete, continue to stir the mixture for 1 hour to ensure all the magnesium has reacted.[10][11]

  • Storage: Cool the resulting gray-black solution to room temperature. The Grignard reagent can be stored under a nitrogen atmosphere for future use.[11]

Grignard_Workflow start Start setup 1. Assemble and flame-dry glassware under N₂ start->setup add_reagents 2. Add Mg turnings and anhydrous DGBDE to flask setup->add_reagents initiate 3. Add small amount of EtBr/DGBDE solution and warm to ~40°C add_reagents->initiate check_initiation Reaction Initiated? initiate->check_initiation check_initiation->initiate No dropwise_add 4. Add remaining EtBr/DGBDE solution dropwise (maintain gentle reflux) check_initiation->dropwise_add Yes stir 5. Stir for 1 hour after addition is complete dropwise_add->stir cool 6. Cool mixture to room temperature stir->cool store Store Grignard reagent under N₂ atmosphere cool->store end End store->end

Protocol 2: General Procedure for High-Temperature Suzuki-Miyaura Coupling

This is a representative protocol for a Suzuki-Miyaura coupling using DGBDE as the high-boiling point solvent.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., anhydrous K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous this compound (DGBDE)

  • Schlenk flask, condenser, and nitrogen/argon line

Procedure:

  • Setup: In a Schlenk flask, combine the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DGBDE via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 120-160 °C) using an oil bath. The high boiling point of DGBDE allows for efficient heating without significant solvent loss.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

// Relationships p1 -> a1 [label="Enables high\nreaction temperatures"]; p1 -> a3; p2 -> a1 [label="Prevents side\nreactions"]; p2 -> a2 (B175372); p3 -> a2 [label="Stabilizes Mg\ncenter"]; p3 -> a4 [label="Solvates metal\nions"]; p4 -> a1 [label="Withstands harsh\nconditions"]; } Диаграмма 3: Связь свойств ДГБДЭ с его применением.

This compound is a highly effective and safe high-boiling point solvent for a variety of chemical reactions. Its excellent thermal stability, inert nature, and ability to stabilize organometallic species make it a superior alternative to lower-boiling ethers in applications such as Grignard reagent formation and high-temperature cross-coupling reactions. The detailed protocols provided herein offer a framework for researchers and drug development professionals to leverage the unique advantages of DGBDE in their synthetic endeavors.

References

Application of Butyl Diglyme in Organometallic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl diglyme (B29089), or diethylene glycol dibutyl ether, is a high-boiling point, polar aprotic solvent that offers unique advantages in various organometallic reactions. Its excellent thermal stability and ability to solvate cations make it a valuable alternative to more traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of butyl diglyme in key organometallic transformations, including Grignard reactions, Suzuki-Miyaura coupling, and organolithium reactions. Additionally, its emerging role in the context of lithium-ion battery technology is discussed.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of butyl diglyme is essential for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₂H₂₆O₃[2]
Molar Mass 218.33 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 256 °C[3]
Melting Point -60 °C[3]
Density 0.885 g/mL at 25 °C[3]
Flash Point 117 °C[3]
Water Solubility 0.3 g/100 mL at 20 °C[3]

I. Grignard Reactions

The high boiling point of butyl diglyme allows for Grignard reactions to be conducted at elevated temperatures, which can be advantageous for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides.[4] Furthermore, its strong chelating ability can help to stabilize the Grignard reagent.[5]

Application Notes:
  • Enhanced Reaction Rates: The higher reaction temperatures achievable in butyl diglyme can lead to significantly faster reaction times compared to lower-boiling solvents like THF or diethyl ether.[5]

  • Improved Yields for Challenging Substrates: For organic halides that are sluggish to react with magnesium, the use of butyl diglyme can lead to improved yields of the Grignard reagent.[3]

  • Stability at Room Temperature: Grignard reagents prepared in butyl diglyme have been reported to exhibit improved stability, including storage stability at room temperature, compared to those prepared in lower boiling point ethers.[3]

  • Considerations for Product Isolation: The high boiling point of butyl diglyme can present challenges during product purification, as its removal via distillation requires higher temperatures or vacuum.

Comparative Data: Grignard Reaction Yields in Ethereal Solvents

While specific quantitative data for butyl diglyme is limited in readily available literature, data for the closely related diglyme provides a useful comparison.

Aryl HalideElectrophileSolventYield (%)
Benzyl chloride2-ButanoneDiglyme70
Benzyl chloride2-ButanoneDiethyl Ether94
Benzyl chloride2-ButanoneTHF27
3-Bromoanisole2-ButanoneDiglymeNo Reaction
3-Bromoanisole2-ButanoneDiethyl EtherHigh Yield
3-Bromoanisole2-ButanoneTHFHigh Yield

Note: This data is for diglyme and serves as an illustrative comparison.[5] Yields in butyl diglyme may vary.

Experimental Protocol: Preparation of a Grignard Reagent in Butyl Diglyme

This protocol is adapted from a general procedure for preparing Grignard reagents in this compound.[3]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., aryl bromide)

  • Anhydrous butyl diglyme

  • Iodine crystal (as an initiator)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous butyl diglyme to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete consumption of the magnesium.

  • Use: The resulting Grignard reagent solution can be used directly for subsequent reactions.

Grignard_Formation Organic Halide (R-X) Organic Halide (R-X) Mg Mg Organic Halide (R-X)->Mg Grignard Reagent (R-Mg-X) Grignard Reagent (R-Mg-X) Mg->Grignard Reagent (R-Mg-X) Butyl Diglyme

Caption: Formation of a Grignard Reagent.

II. Suzuki-Miyaura Coupling

While not a conventional solvent for Suzuki-Miyaura coupling, the high boiling point of butyl diglyme could be advantageous for reactions involving unreactive aryl chlorides or hindered substrates that require high temperatures. Its polar aprotic nature can also influence the solubility of reagents and the stability of the catalytic species.

Application Notes:
  • High-Temperature Reactions: Butyl diglyme can serve as a suitable solvent for Suzuki-Miyaura couplings that require temperatures exceeding the boiling points of common solvents like toluene (B28343) or dioxane.

  • Microwave Chemistry: Its high boiling point and polarity make it a potential solvent for microwave-assisted Suzuki-Miyaura coupling reactions.

  • Solubility: Butyl diglyme's ability to dissolve a range of organic compounds and inorganic bases can be beneficial for creating a homogeneous reaction mixture.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling in Butyl Diglyme (Inferred)

This is a generalized protocol inferred from standard Suzuki-Miyaura conditions and the properties of butyl diglyme. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous butyl diglyme

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add anhydrous and degassed butyl diglyme via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Butyl Diglyme (Solvent) Butyl Diglyme (Solvent) Butyl Diglyme (Solvent)->Reaction Mixture Heating Heating Reaction Mixture->Heating High Temperature Work-up & Purification Work-up & Purification Heating->Work-up & Purification Biaryl Product Biaryl Product Work-up & Purification->Biaryl Product Organolithium_Safety cluster_precautions Safety Precautions Pyrophoric Pyrophoric Reacts with Water Reacts with Water Corrosive Corrosive Organolithium Reagent Organolithium Reagent Organolithium Reagent->Pyrophoric Organolithium Reagent->Reacts with Water Organolithium Reagent->Corrosive Inert Atmosphere Inert Atmosphere Organolithium Reagent->Inert Atmosphere Dry Glassware Dry Glassware Organolithium Reagent->Dry Glassware Proper PPE Proper PPE Quenching Protocol Quenching Protocol SEI_Formation cluster_battery Lithium-Ion Battery cluster_electrolyte Electrolyte Anode Anode (e.g., Lithium Metal) Cathode Cathode Anode->Cathode Li+ Migration Lithium Salt Lithium Salt SEI Formation SEI Formation Lithium Salt->SEI Formation Butyl Diglyme Butyl Diglyme Butyl Diglyme->SEI Formation Reduction SEI Formation->Anode Interface

References

Application of Diethylene Glycol Dibutyl Ether in Metal Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylene glycol dibutyl ether, also known as dibutyl carbitol (DBC), is a versatile and effective solvent for the extraction and purification of various metals.[1] Its unique chemical structure, characterized by ether linkages, allows for the selective solvation of metal complexes, making it a valuable tool in hydrometallurgical processes. This document provides detailed application notes and experimental protocols for the use of this compound in the extraction and purification of gold and uranium, targeting researchers, scientists, and professionals in drug development who may encounter metal purification challenges.

This compound is particularly noted for its high selectivity for gold from acidic chloride media, forming the basis of industrial processes like the Minataur™ Process.[2] It is also effective in extracting other precious metals such as palladium and platinum, as well as uranium and thorium.[1] The solvent's high boiling point and stability contribute to its utility in various industrial applications.[1]

Gold Extraction and Purification

The use of this compound for gold refining is a well-established method, offering high purity end-products.[2][3] The process generally involves leaching the gold-containing material in an acidic chloride solution, followed by selective solvent extraction with DBC.

Experimental Protocols

1. Leaching of Gold-Containing Materials (Based on the Minataur™ Process) [2]

  • Objective: To dissolve gold from solid feed material into an acidic chloride solution.

  • Materials:

    • Gold-containing feed material (e.g., anode slime, cathode sludge)

    • Hydrochloric acid (HCl), 6 M

    • Chlorine gas (Cl₂)

  • Procedure:

    • Conduct the leaching process on a batch basis in a suitable reactor.

    • Leach the feed material with 6 M HCl.

    • Continuously sparge chlorine gas into the reactor to maintain oxidizing conditions.

    • After the leaching is complete, filter the solution to separate the gold-containing leach liquor from the solid residue.

2. Solvent Extraction of Gold with this compound [2][3]

  • Objective: To selectively extract gold from the leach liquor into the organic phase.

  • Materials:

    • Gold-containing leach liquor

    • This compound (DBC)

  • Procedure:

    • Contact the gold-containing leach liquor with DBC in a mixer-settler or other suitable solvent extraction apparatus.

    • The gold will be selectively transferred to the DBC organic phase.

    • Separate the gold-loaded organic phase from the aqueous raffinate, which contains most of the other dissolved metals.

3. Scrubbing of the Loaded Organic Phase [2]

  • Objective: To remove co-extracted impurities from the gold-loaded DBC.

  • Procedure:

    • Scrub the loaded organic phase with a suitable aqueous solution to remove small quantities of co-extracted impurities. The specific scrubbing solution is not detailed in the provided search results but would typically be a dilute acid solution.

4. Stripping of Gold from the Organic Phase

Stripping gold from DBC can be challenging.[2] Two alternative methods are presented below.

Method A: Stripping via Direct Reduction (Minataur™ Process) [2]

  • Objective: To recover gold from the loaded organic phase as a high-purity powder.

  • Materials:

    • Gold-loaded and scrubbed DBC

    • Oxalic acid or sulfur dioxide

  • Procedure:

    • This process is typically operated as a batch process due to the potential for solid formation.[2]

    • Recover the gold from the loaded organic phase by direct reduction with oxalic acid (for 99.999% purity) or sulfur dioxide (for 99.99% purity).[2]

Method B: Novel Stripping Process for High-Purity Gold [3]

  • Objective: To recover gold from loaded DBC via an intermediate product.

  • Materials:

  • Procedure:

    • Contact the gold-loaded DBC with concentrated ammonia to form solid fulminating gold (Au₂O₃·3NH₃).[3]

    • Reduce the intermediate product to gold powder using hydrazine.[3]

    • Wash the gold powder with nitric acid to achieve a purity of >99.999%.[3]

Quantitative Data for Gold Extraction
ParameterValueReference
Gold Loading Capacity in DBCUp to 190 g/L[3]
Gold Leaching Efficiency (Minataur™ Process)99.2 - 99.3%[2]
Final Gold Purity (Minataur™ Process)99.99% to 99.999%[2]
Final Gold Purity (Novel Stripping Process)>99.9998%[3]

Logical Workflow for Gold Extraction and Purification

GoldExtraction Feed Gold-Containing Feed (e.g., Scraps, Sludge) Leaching Leaching (6M HCl + Cl2) Feed->Leaching Filtration Filtration Leaching->Filtration LeachLiquor Gold Leach Liquor Filtration->LeachLiquor Residue Solid Residue Filtration->Residue SolventExtraction Solvent Extraction (DBC) LeachLiquor->SolventExtraction LoadedOrganic Gold-Loaded DBC SolventExtraction->LoadedOrganic Raffinate Raffinate (Impurities) SolventExtraction->Raffinate Scrubbing Scrubbing LoadedOrganic->Scrubbing ScrubbedOrganic Scrubbed Gold-Loaded DBC Scrubbing->ScrubbedOrganic Stripping Stripping ScrubbedOrganic->Stripping PureGold High-Purity Gold Powder Stripping->PureGold StrippedOrganic Stripped DBC Stripping->StrippedOrganic Recycle Recycle StrippedOrganic->Recycle Recycle->SolventExtraction

Caption: Gold extraction and purification workflow.

Uranium Extraction

This compound can also be employed for the extraction of uranium, with its efficiency being influenced by various parameters. A synergistic effect has been observed when DBC is used in combination with tributyl phosphate (B84403) (TBP).

Experimental Protocol for Uranium Extraction

This protocol is based on an optimization study using response surface methodology.[4]

  • Objective: To extract uranium from a leach liquor using this compound.

  • Materials:

    • Uranium-containing leach liquor (e.g., 1000 mg/L uranium in nitric acid solution)

    • This compound (DBC)

    • Nitric acid (HNO₃)

    • Tributyl phosphate (TBP) (for synergistic extraction)

  • Procedure:

    • Prepare the aqueous phase by dissolving the uranium-containing material in a nitric acid solution of the desired concentration (optimal at 30%).[4]

    • Prepare the organic phase with the desired concentration of DBC (optimal at 60%).[4] For synergistic extraction, a mixture of DBC and TBP can be used.

    • Conduct the extraction in a batch system (e.g., 100 mL conical flasks).

    • Mix 20 mL of the leach liquor with the organic phase.

    • Agitate the two-phase system to facilitate the transfer of uranium to the organic phase.

    • Allow the phases to separate in a separatory funnel.

    • Analyze the aqueous phase to determine the amount of uranium extracted.

    • The optimal temperature for this process is 20°C, as the extraction is exothermic.[4]

Quantitative Data for Uranium Extraction
ParameterConditionUranium Extraction EfficiencyReference
DBC alone30% Nitric acid, 60% DBC, 20°C50.12%[4]
Synergistic Extraction (DBC + TBP)Optimized conditions88.42%[4]

Signaling Pathway for Synergistic Uranium Extraction

SynergisticExtraction Uranium Uranium in Aqueous Phase Complex Uranium-DBC-TBP Complex in Organic Phase Uranium->Complex Complexation DBC Diethylene Glycol Dibutyl Ether (DBC) DBC->Complex TBP Tributyl Phosphate (TBP) TBP->Complex Extraction Enhanced Extraction Efficiency Complex->Extraction

Caption: Synergistic effect in uranium extraction.

References

Application Notes and Protocols: Diethylene Glycol Dibutyl Ether in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Diethylene glycol dibutyl ether (DEGDBE), also known as butyl diglyme, is a high-boiling point, aprotic polar solvent.[1][2] Its unique combination of physical and chemical properties, including a wide liquid range, low viscosity, and excellent thermal and chemical stability, makes it a compelling candidate for use in various electrochemical systems.[2][3] This document provides an overview of its applications, key physicochemical properties, and detailed protocols for its use as an electrolyte solvent in battery research.

DEGDBE's primary role in electrochemistry is as a solvent in non-aqueous electrolytes, particularly for next-generation battery chemistries beyond traditional lithium-ion systems.[2] Its ability to solvate metal cations and its inert nature are advantageous for creating stable and safe electrolytes.[2] Ether-based electrolytes, in general, are gaining renewed interest for sodium-ion batteries (SIBs) and are being explored for magnesium and lithium-air batteries due to their favorable interaction with metal anodes and potential for improved rate capability and low-temperature performance.[4][5][6][7]

2. Physicochemical Properties of this compound (DEGDBE)

The suitability of DEGDBE as an electrolyte solvent stems from its distinct physical and chemical characteristics. These properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C12H26O3[1][8]
Molecular Weight 218.33 g/mol [8]
CAS Number 112-73-2[1][2][8]
Appearance Colorless, clear liquid[1][2]
Boiling Point 256 °C (493 °F)[1][3][8]
Freezing/Melting Point -60.2 °C (-76 °F)[1][8]
Density (20°C) 0.881 - 0.885 g/cm³[1][3][8]
Viscosity (20°C) 2.4 mPa·s[3]
Flash Point 118 °C (245 °F)[3][8]
Solubility in Water Low / Insoluble (~0.3%)[1][8]
Key Features Aprotic, high thermal stability, good cation solvation[2]

3. Applications in Electrochemical Systems

DEGDBE and its analogs (like diethylene glycol diethyl ether, DEGDEE) are primarily investigated as electrolyte components in advanced battery systems.

Lithium-Ion Batteries (LIBs)

In LIBs, DEGDBE is explored as a safer alternative to conventional carbonate solvents due to its higher flash point and boiling point.[9][10] It is often used in combination with ionic liquids (ILs) to create hybrid electrolytes. These systems aim to leverage the non-flammability and high thermal stability of ILs while using DEGDBE to reduce viscosity and improve ionic conductivity.[11] For instance, a mixture of DEGDBE with a phosphonium-based ionic liquid has been investigated as a halogen-free electrolyte for lithium-ion batteries.[11]

Sodium-Ion Batteries (SIBs)

Ether-based electrolytes are experiencing a revival in SIB research.[6][12] Unlike in LIBs where ethers can co-intercalate with lithium into graphite (B72142) anodes and cause exfoliation, this issue is less problematic in SIBs with hard carbon anodes.[6] The use of solvents like DEGDBE can lead to the formation of a more stable solid electrolyte interphase (SEI) and offer better performance at low temperatures and high charge/discharge rates.[6][12]

Magnesium Batteries (RMBs)

Finding suitable electrolytes is a major challenge for rechargeable magnesium batteries. Ethers are the most common solvents used. While research directly on DEGDBE is limited, the closely related diethylene glycol diethyl ether (DEGDEE) has shown significant promise.[4][5] DEGDEE-based electrolytes enable reversible magnesium plating and stripping with high coulombic efficiencies, making them a viable alternative to more volatile ethers like THF and DME.[4][5] This suggests that DEGDBE, with its similar structure, could also be a candidate for RMB electrolyte formulations.

Other Systems

  • Lithium-Air Batteries: The high oxidative stability of ethers is beneficial for the oxygen electrode environment in Li-air batteries. Electrolytes based on DEGDEE have been shown to facilitate reversible oxygen reduction and evolution processes.[7]

  • Redox Flow Batteries (RFBs): While most current RFBs use aqueous electrolytes, non-aqueous systems are being developed to achieve higher cell voltages.[13] The wide electrochemical window and stability of solvents like DEGDBE make them potential candidates for the electrolytes in non-aqueous RFBs.[2][13]

4. Experimental Protocols

This section provides detailed methodologies for the preparation and electrochemical characterization of DEGDBE-based electrolytes.

Protocol 1: Preparation of a DEGDBE-Based Electrolyte

This protocol describes the preparation of a 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in DEGDBE electrolyte. LiTFSI is a common salt used in advanced battery research due to its thermal stability and high ionic conductivity.

Materials and Equipment:

  • This compound (DEGDBE), battery grade (>99.9%)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)

  • Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm

  • Analytical balance (±0.1 mg)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Solvent purification system (for drying DEGDBE, if necessary)

Procedure:

  • Solvent Preparation: Dry the DEGDBE over molecular sieves (3Å) for at least 48 hours inside the glovebox to remove residual water. The water content should be verified to be < 20 ppm using Karl Fischer titration.

  • Salt Preparation: Dry the LiTFSI salt under high vacuum at 120°C for 24 hours before transferring it into the glovebox.

  • Electrolyte Formulation: a. Inside the glovebox, weigh the required amount of dried LiTFSI salt. For a 1 M solution, this is 287.09 g per liter of solvent. b. Place a magnetic stir bar into a clean, dry volumetric flask. c. Add the weighed LiTFSI salt to the flask. d. Carefully add the dried DEGDBE to the flask until it is approximately half full. e. Place the flask on a magnetic stirrer and stir until the salt is completely dissolved. This may take several hours. f. Once dissolved, add more DEGDBE to reach the final volume marked on the volumetric flask. g. Continue stirring for another 1-2 hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. Protect from light.

Workflow for Electrolyte Preparation and Testing

G cluster_prep Electrolyte Preparation (Glovebox) cluster_char Electrochemical Characterization A 1. Dry Solvent (DEGDBE) C 3. Weigh & Mix Salt and Solvent A->C B 2. Dry Salt (e.g., LiTFSI) B->C D 4. Dissolve & Homogenize (Magnetic Stirring) C->D E 5. Store Electrolyte D->E F 6. Assemble Test Cell (e.g., Coin Cell) G 7. Electrochemical Tests (CV, EIS, Cycling) F->G H 8. Analyze Data G->H E->F G cluster_props Physicochemical Properties cluster_adv Advantages in Electrolytes cluster_chal Challenges Core This compound (DEGDBE) P1 High Boiling Point (256°C) High Flash Point (118°C) Core->P1 P2 Low Freezing Point (-60.2°C) Core->P2 P3 Aprotic & Chemically Inert Core->P3 P4 Good Cation Solvation Core->P4 C1 Higher Viscosity vs. Carbonates Core->C1 C2 Potential Peroxide Formation Core->C2 C3 Cost and Purity Core->C3 A1 Enhanced Safety (Reduced flammability) P1->A1 A2 Wide Operating Temp. Range P2->A2 A3 High Electrochemical Stability P3->A3 A4 Good Salt Dissociation P4->A4

References

Application Notes and Protocols: Diethylene Glycol Dibutyl Ether as a Solvent for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethylene glycol dibutyl ether as a solvent in polymer synthesis. Its properties make it a suitable medium for high-temperature polymerization reactions, particularly for the synthesis of high-performance polymers.

Introduction to this compound as a Polymerization Solvent

This compound, also known as bis(2-butoxyethyl) ether or butyl diglyme, is a high-boiling, aprotic polar solvent.[1] Its chemical and physical properties render it an excellent candidate for various chemical reactions, including polymer synthesis.[2] As an inert solvent, it is particularly well-suited for chemical synthesis.[2] Its high thermal stability and ability to dissolve a wide range of organic compounds and polymers make it a valuable medium for processes requiring elevated temperatures, such as polycondensation and nucleophilic aromatic substitution polymerization.

Key advantages of using this compound as a solvent in polymer synthesis include:

  • High Boiling Point: Allows for reactions to be conducted at high temperatures, which can increase reaction rates and facilitate the synthesis of high molecular weight polymers.

  • Aprotic Nature: Lacks acidic protons, making it suitable for reactions involving strong bases or anionic intermediates.

  • Good Solvating Power: Effectively dissolves a variety of monomers and growing polymer chains, promoting a homogeneous reaction environment.

  • Chemical Inertness: It is stable under typical polymerization conditions and does not readily participate in side reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C12H26O3[1]
Molecular Weight 218.33 g/mol [1]
Boiling Point 256 °C (at 760 mmHg)[3]
Melting Point -60 °C[3]
Density 0.885 g/mL (at 25 °C)[3]
Flash Point 118 °C (closed cup)[3]
Vapor Pressure <0.01 mmHg (at 20 °C)[3]
Solubility in Water Low[2]

Applications in Polymer Synthesis

This compound is a suitable solvent for the synthesis of various high-performance polymers that require high reaction temperatures. These include, but are not limited to:

  • Polysulfones and Poly(ether sulfone)s: These are typically synthesized via nucleophilic aromatic substitution polycondensation, a reaction that often requires high temperatures to achieve high molecular weights.

  • Poly(ether ether ketone) (PEEK): The synthesis of PEEK and other poly(aryl ether ketone)s involves nucleophilic aromatic substitution reactions that benefit from high-boiling aprotic solvents.

  • Polycarbonates: While often synthesized through melt transesterification, solution polymerization methods can also be employed, and a high-boiling solvent like this compound can be advantageous.

  • Polyesterethers: The synthesis of polyesterethers from diols can be performed in high-boiling ether solvents.[4]

Experimental Protocol: Generalized Synthesis of Aromatic Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of an aromatic poly(ether sulfone) using this compound as the solvent. This method is based on the principles of nucleophilic aromatic substitution polymerization.

4.1. Materials

  • Bisphenol A (or other bisphenol monomer)

  • 4,4'-Dichlorodiphenyl sulfone (or other activated dihalide monomer)

  • Anhydrous potassium carbonate (K2CO3), finely ground and dried

  • This compound, anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

  • Nitrogen or Argon gas (high purity)

4.2. Equipment

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermocouple and temperature controller

  • Nitrogen/Argon inlet and outlet

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

4.3. Experimental Workflow

experimental_workflow setup Reaction Setup azeotropic_dehydration Azeotropic Dehydration setup->azeotropic_dehydration Charge reactants & solvents polymerization Polymerization azeotropic_dehydration->polymerization Remove water/toluene precipitation Precipitation & Isolation polymerization->precipitation Cool and precipitate in methanol purification Purification precipitation->purification Filter and wash drying Drying purification->drying Collect polymer characterization Characterization drying->characterization Obtain final product

Caption: Experimental workflow for the synthesis of aromatic poly(ether sulfone).

4.4. Procedure

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser, add equimolar amounts of bisphenol A and 4,4'-dichlorodiphenyl sulfone.

    • Add a slight excess (e.g., 1.05 to 1.2 molar equivalents) of anhydrous potassium carbonate.

    • Add this compound and toluene to the flask. The amount of this compound should be sufficient to achieve a solids concentration of 20-30% (w/v) at the reaction temperature. Toluene is added to facilitate the azeotropic removal of water.

  • Azeotropic Dehydration:

    • Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.

    • Heat the reaction mixture to a gentle reflux (typically 130-150 °C) with vigorous stirring.

    • Collect the water that separates in the Dean-Stark trap. Continue the azeotropic distillation until no more water is collected (typically 2-4 hours). This step is crucial as the presence of water will prevent the formation of high molecular weight polymer.

  • Polymerization:

    • After complete removal of water, slowly raise the temperature of the reaction mixture to 180-200 °C to distill off the toluene.

    • Maintain the reaction at this temperature under a gentle flow of nitrogen with continuous stirring. The reaction mixture will become more viscous as the polymerization proceeds.

    • Monitor the progress of the reaction by observing the increase in viscosity. The reaction is typically complete within 4-8 hours.

  • Precipitation and Isolation:

    • Once the desired viscosity is reached, cool the reaction mixture to approximately 100-120 °C.

    • Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer as a fibrous solid.

    • Continue stirring for about 30 minutes to ensure complete precipitation.

    • Isolate the polymer by filtration using a Buchner funnel.

  • Purification:

    • Wash the polymer multiple times with hot deionized water to remove residual salts (e.g., KCl) and solvent.

    • Follow with a final wash with methanol to remove any remaining low molecular weight oligomers.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 100-120 °C overnight or until a constant weight is achieved.

4.5. Representative Reaction Parameters

The following table provides representative quantitative data for the synthesis of an aromatic poly(ether sulfone).

ParameterValue
Monomer Ratio (Bisphenol:Dihalide)1:1
K2CO3 (molar excess)5-20%
Solids Concentration20-30% (w/v)
Azeotropic Dehydration Temperature130-150 °C
Polymerization Temperature180-200 °C
Polymerization Time4-8 hours
Typical Yield>95%
Target Molecular Weight (Mn)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5

Safety Considerations

  • This compound is a combustible liquid and should be handled with care, away from open flames and sources of ignition.[3]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.

Logical Relationships in Polymer Synthesis

The successful synthesis of high molecular weight polymers via nucleophilic aromatic substitution is dependent on several interconnected factors. The following diagram illustrates these relationships.

logical_relationships high_mw High Molecular Weight Polymer anhydrous Anhydrous Conditions anhydrous->high_mw stoichiometry Monomer Stoichiometry stoichiometry->high_mw high_temp High Reaction Temperature high_temp->high_mw solvent Appropriate Solvent high_temp->solvent requires high boiling point reaction_time Sufficient Reaction Time reaction_time->high_mw solvent->high_mw

Caption: Key factors influencing the synthesis of high molecular weight polymers.

References

Application Notes and Protocols for Diethylene Glycol Dibutyl Ether in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol, as a high-boiling point solvent for a variety of high-temperature chemical reactions. Its robust physicochemical properties make it an excellent medium for syntheses requiring elevated temperatures, offering advantages in reaction control, product yields, and safety.

Physicochemical Properties of this compound

This compound is a colorless, inert, and aprotic solvent with a high boiling point and excellent thermal stability.[1][2] These properties make it an ideal candidate for reactions that are sluggish at lower temperatures. Its low volatility also minimizes solvent loss during prolonged reactions at high temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O₃[3]
Molecular Weight 218.33 g/mol [3]
Boiling Point 256 °C (493 °F) at 760 mmHg[3]
Melting Point -60 °C (-76 °F)[3]
Flash Point 118 °C (245 °F)[3]
Density 0.885 g/mL at 25 °C[3]
Solubility in Water Very low[2]
Vapor Pressure <0.01 mmHg at 20 °C[3]
Autoignition Temperature 310 °C (590 °F)[3]

Key Applications in High-Temperature Synthesis

Due to its inert nature and high boiling point, DGBDE is particularly well-suited for organometallic reactions and other transformations that require significant thermal energy.

Grignard Reactions

This compound is an excellent solvent for the formation of Grignard reagents, particularly from less reactive organic halides.[1][2] Its ability to solvate the magnesium cation and its high boiling point allow for reactions to be conducted at temperatures that facilitate the initiation and completion of the Grignard reagent formation, often leading to improved yields and reaction times.[2]

Experimental Protocol: Preparation of a Grignard Reagent

This protocol describes the general procedure for the preparation of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., aryl bromide, alkyl chloride)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous this compound to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound.

  • Add a small portion of the organic halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at a temperature between 60-80 °C for 1-3 hours to ensure complete reaction.

  • Cool the resulting Grignard reagent to room temperature. It can be used directly in subsequent reactions.

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_product Product Setup Flame-dried three-necked flask under inert atmosphere Add_Mg Add Magnesium turnings and Iodine crystal Setup->Add_Mg Add_Solvent Add anhydrous DGBDE Add_Mg->Add_Solvent Prepare_Halide Prepare solution of Organic Halide in DGBDE Add_Solvent->Prepare_Halide Initiate Add small portion of halide solution to initiate reaction (gentle heating if necessary) Prepare_Halide->Initiate Dropwise_Addition Add remaining halide solution dropwise to maintain reflux Initiate->Dropwise_Addition Heating Heat at 60-80°C for 1-3 hours Dropwise_Addition->Heating Product Grignard Reagent (R-MgX in DGBDE) Heating->Product

Caption: Workflow for Grignard Reagent Formation in DGBDE.

Suzuki-Miyaura Cross-Coupling Reactions

While not a conventional solvent for Suzuki-Miyaura reactions, the inertness of this compound towards palladium catalysts makes it a suitable high-boiling point medium for challenging couplings or as an internal standard for reaction monitoring. Its high boiling point can be advantageous for coupling unreactive aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using DGBDE as the solvent.

Materials:

  • Aryl halide (e.g., aryl chloride, aryl bromide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0 equiv), and palladium catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII Oxidative Addition Transmetalation_Complex R¹-Pd(II)Ln-R² PdII->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_Complex->Product Reactant1 R¹-X Reactant1->PdII Reactant2 R²-B(OR)₂ Reactant2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Ullmann Condensation

The Ullmann condensation, which often requires high temperatures (in excess of 210 °C) to form C-O, C-N, and C-S bonds, can benefit from the use of DGBDE as a solvent.[4] Its high boiling point and ability to dissolve a range of substrates make it a suitable alternative to other high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[5]

Experimental Protocol: Ullmann-Type Aryl Ether Synthesis

This protocol provides a general method for the synthesis of diaryl ethers via an Ullmann condensation.

Materials:

  • Aryl halide (activated, e.g., with an electron-withdrawing group)

  • Phenol (B47542)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the aryl halide (1.0 equiv), the phenol (1.0-1.2 equiv), the copper catalyst (5-10 mol%), and the base (1.5-2.0 equiv).

  • Add this compound to the mixture.

  • Flush the vessel with an inert gas.

  • Heat the reaction mixture to a temperature between 180-220 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., toluene (B28343) or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative High-Temperature Reactions in High-Boiling Glycol Ethers

ReactionSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Ullmann Ether Synthesis 4-ChloronitrobenzenePhenolNitrobenzene>210--[4]
Esterification Diethylene glycol monobutyl etherAcetic Acid[BSmim]₃PW₁₂O₄₀ (catalyst, solvent-free)70-90458-80[2]
Etherification Diethylene glycolEthanolHeteropoly acid (catalyst, solvent-free)180-2002.592 (conversion)[6]

Note: The table includes examples in similar high-boiling solvents or solvent-free systems to illustrate the conditions under which DGBDE would be a suitable medium.

Nanoparticle Synthesis

High-boiling point and coordinating solvents like glycols are often used in the synthesis of metal nanoparticles. Diethylene glycol, a related compound, has been used in the glycothermal synthesis of YAG:Ce³⁺ nanoparticles.[7] DGBDE can serve a similar role as a high-boiling medium and a stabilizing agent for the synthesis of various metal and metal oxide nanoparticles.

Experimental Protocol: Synthesis of Metal Nanoparticles

This generalized protocol is based on the polyol method and can be adapted for the synthesis of various metal nanoparticles using DGBDE.

Materials:

  • Metal precursor (e.g., metal salt like HAuCl₄, AgNO₃)

  • This compound

  • Reducing agent (DGBDE can sometimes act as a mild reducing agent at high temperatures, or an additional reducing agent can be added)

  • Stabilizing agent (optional, DGBDE can also act as a stabilizer)

Procedure:

  • Dissolve the metal precursor in this compound in a round-bottom flask.

  • Heat the solution to a specific temperature (e.g., 150-240 °C) under an inert atmosphere with vigorous stirring. The temperature will depend on the metal precursor and the desired nanoparticle size.

  • If a separate reducing agent is used, it is typically injected at this point.

  • Maintain the temperature for a set period to allow for nanoparticle nucleation and growth. The color of the solution will change as the nanoparticles form.

  • Monitor the formation of nanoparticles using UV-Vis spectroscopy.

  • Once the desired nanoparticle size is achieved, cool the reaction mixture to room temperature.

  • The nanoparticles can be isolated by adding a non-solvent to precipitate them, followed by centrifugation and washing.

Nanoparticle_Synthesis_Workflow Workflow for Nanoparticle Synthesis cluster_preparation Preparation cluster_synthesis Synthesis cluster_isolation Isolation Dissolve Dissolve Metal Precursor in DGBDE Heat Heat to desired temperature (150-240°C) under inert gas Dissolve->Heat Nucleation Nucleation and Growth (Color change observed) Heat->Nucleation Monitor Monitor with UV-Vis Spectroscopy Nucleation->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitate with non-solvent Cool->Precipitate Centrifuge Centrifuge and Wash Precipitate->Centrifuge Product Isolated Nanoparticles Centrifuge->Product

Caption: Workflow for Nanoparticle Synthesis in DGBDE.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[8] It may form explosive peroxides upon prolonged exposure to air, so it is recommended to store it under an inert atmosphere and away from heat and ignition sources.[8] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable solvent for a range of high-temperature chemical reactions. Its high boiling point, thermal stability, and inert nature provide a safe and effective medium for challenging syntheses in academic and industrial research, particularly in the fields of organometallic chemistry, materials science, and drug development. The protocols provided herein serve as a starting point for the exploration of DGBDE in various high-temperature applications.

References

Application Notes and Protocols for Reactions in Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known as dibutyl carbitol or butyl diglyme, is a high-boiling point, aprotic, and relatively inert solvent.[1] Its chemical stability, low freezing point, high boiling point, and low viscosity make it a suitable medium for a variety of chemical reactions, particularly those requiring elevated temperatures.[2] It is an excellent solvent for non-polar substances and is miscible with many common organic solvents like ethanol (B145695), acetone, and benzene, while having low solubility in water.[2][3] This solvent is frequently used in organic and organometallic reactions, such as Grignard reactions, due to its ability to solvate metal cations and its thermal stability.[3]

Physicochemical and Safety Data

A comprehensive understanding of the solvent's properties is crucial for experimental design, safety, and post-reaction workup.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O₃[4]
Molecular Weight 218.33 g/mol [4][5]
Appearance Clear, colorless liquid[5][6]
Boiling Point 256 °C (493 °F) at 760 mmHg[4][6]
Melting Point -60.2 °C (-76 °F)[4][6]
Density 0.885 g/cm³[4]
Flash Point 118 °C (245 °F)[4]
Autoignition Temperature 310 °C (590 °F)[4][7]
Vapor Pressure 0.02 mmHg at 20 °C (68 °F)[4]
Solubility in Water < 1 mg/mL at 22 °C (72 °F)[4]
Viscosity 2.4 cP
Safety and Handling

This compound requires careful handling to ensure laboratory safety.

AspectPrecautionReference(s)
Personal Protective Equipment (PPE) Wear chemical splash goggles, appropriate protective gloves (e.g., Nitrile), and protective clothing to minimize skin contact. A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[7]
Ventilation Use with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed when not in use.[7]
Incompatibilities May react violently with strong oxidizing agents and is incompatible with nitric acid. Oxidizes readily in air to form unstable peroxides that may explode spontaneously.[4][5][8]
Spill Cleanup Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Clean the contaminated surface with 60-70% ethanol followed by soap and water.[7][8]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes.[7]
First Aid (Skin) Flush skin with plenty of water and remove contaminated clothing.[7]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a chemical reaction in a high-boiling solvent like this compound.

G prep_glass Dry Glassware prep_reagents Prepare & Weigh Reagents prep_glass->prep_reagents prep_solvent Add Solvent (Dibutyl Ether) prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (e.g., N₂ or Ar) prep_solvent->prep_inert add_reagents Add Reagents to Flask prep_inert->add_reagents heating Heat to Reaction Temperature (e.g., 40-100°C) add_reagents->heating monitoring Monitor Reaction (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction cooling->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate Under Vacuum drying->concentration purification Purify Product (Chromatography, Recrystallization) concentration->purification

Caption: General workflow for reactions in this compound.

Application Note 1: Grignard Reagent Formation and Reaction

This compound is an effective solvent for the preparation of Grignard reagents.[5] Its high boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive organic halides.[9] This solvent provides improved stability for the Grignard reagents, even at room temperature, without the need for flammable co-solvents like diethyl ether or THF.[9][10]

Protocol: Preparation of Ethylmagnesium Bromide and Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent followed by its reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • This compound (anhydrous)

  • An aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of this compound, just enough to cover the magnesium.

  • Reagent Addition: Dissolve ethyl bromide (1.0 equivalent) in anhydrous this compound. Add a small portion of this solution to the magnesium suspension. The reaction may be initiated by gentle warming (e.g., to 40°C).[9]

  • Grignard Formation: Once the reaction starts (indicated by bubbling and turbidity), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 50°C and 80°C.[9] The reaction generally proceeds for 1-3 hours.[9]

  • Reaction with Electrophile: After the Grignard reagent formation is complete, cool the mixture. Add a solution of the aldehyde (0.9 equivalents) in this compound dropwise, maintaining the temperature below 30°C.

  • Workup: After the addition is complete, stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Grignard Reaction Parameters
ParameterValue/ConditionReference(s)
Reaction Temperature 50°C - 100°C[9]
Preferred Temperature Range 60°C - 80°C[9]
Reaction Time (Formation) 1 - 3 hours[9]
Storage The resulting Grignard reagent is stable and can be stored under nitrogen.[9][10]

Grignard Reaction Pathway

Caption: Formation of a Grignard reagent and subsequent reaction.

Application Note 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[11][12] While traditionally performed in solvents like dioxane or DMF, the high boiling point of this compound makes it a suitable alternative for reactions requiring elevated temperatures to couple challenging substrates. Its aprotic nature is compatible with the reaction conditions.

Protocol: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • This compound (anhydrous)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask), condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 equiv.), arylboronic acid (1.1 equiv.), and base (2.5 equiv.).

  • Solvent Addition: Under an inert atmosphere, add anhydrous this compound and a small amount of water (e.g., 10:1 solvent:water ratio).

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture and continue sparging for another 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex1 R¹-Pd(II)L₂-X oa->pd2_complex1 tm Transmetalation pd2_complex1->tm pd2_complex2 R¹-Pd(II)L₂-R² tm->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 product R¹-R² re->product Product r1x R¹-X r1x->oa Electrophile boronic R²-B(OR)₂ boronic->tm Nucleophile base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

References

Application Notes and Protocols: Diethylene Glycol Dibutyl Ether in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known as bis(2-butoxyethyl) ether or butyl diglyme, is a high-boiling, aprotic polar solvent with significant applications in the synthesis of pharmaceutical intermediates.[1][2] Its chemical stability, ability to solvate metal cations, and high boiling point make it particularly well-suited for organometallic reactions, most notably Grignard reactions, which are fundamental in the formation of carbon-carbon bonds in many active pharmaceutical ingredients (APIs).[1][3] This solvent is a colorless liquid with a mild odor and is miscible with many organic solvents.[1][4] Its high purity, often exceeding 99.0%, is critical in pharmaceutical synthesis where impurities can compromise the final product.[5]

The advantages of using this compound in an industrial setting include its controlled evaporation rate due to a high boiling point (around 256°C), which can improve reaction control and safety.[6] Its favorable toxicity profile compared to some other industrial solvents and low vapor pressure contribute to a safer working environment by minimizing inhalation exposure.[6]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, highlighting its role in facilitating Grignard reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
CAS Number 112-73-2
Molecular Formula C12H26O3[4]
Molecular Weight 218.33 g/mol [7]
Appearance Colorless transparent liquid[4]
Boiling Point 256 °C (493 °F) at 760 mmHg[4][7][8]
Melting Point -60.2 °C (-76 °F)[4][7]
Flash Point 118 °C (244.4 °F) - closed cup
Density 0.885 g/mL at 25 °C[7]
Solubility in Water < 1 mg/mL at 22 °C[7][8]
Vapor Pressure <0.01 mmHg at 20 °C[7]
Vapor Density >1 (vs air)[7]

Application: Synthesis of an Olmesartan (B1677269) Intermediate via Grignard Reaction

A significant application of this compound in pharmaceutical synthesis is as a solvent in the Grignard reaction to produce key intermediates. One such example is the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a crucial intermediate in the manufacture of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[9][10]

The Grignard reaction, in this case, involves the addition of a methylmagnesium halide to a diester precursor. The use of a high-boiling ether like this compound is advantageous as it allows for better temperature control of the often exothermic Grignard reaction and can lead to improved yields and stability of the Grignard reagent.[3]

Logical Workflow for the Synthesis of the Olmesartan Intermediate

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up and Purification A Methyl Halide (CH3X) D Methylmagnesium Halide (CH3MgX) A->D in B Magnesium Turnings (Mg) B->D with C This compound C->D solvent E Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate G Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (Olmesartan Intermediate) E->G F Methylmagnesium Halide (from Step 1) F->G H Quenching (e.g., sat. NH4Cl) G->H I Extraction H->I J Purification (e.g., Recrystallization) I->J K Pure Olmesartan Intermediate J->K

Caption: Workflow for the synthesis of an Olmesartan intermediate.

Experimental Protocols

The following are detailed protocols for the preparation of the Grignard reagent and its subsequent reaction to form the olmesartan intermediate.

Protocol 1: Preparation of Methylmagnesium Halide Grignard Reagent

This protocol is adapted from established procedures for Grignard reagent formation in this compound.

Materials:

  • Magnesium turnings

  • Methyl halide (e.g., methyl chloride or methyl bromide)

  • This compound (anhydrous)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel (or gas inlet tube), and mechanical stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium turnings.

  • Reagent Addition:

    • For liquid methyl halide (e.g., methyl bromide): Add a solution of the methyl halide in anhydrous this compound to the dropping funnel and add a small amount to the magnesium suspension to initiate the reaction.

    • For gaseous methyl halide (e.g., methyl chloride): Bubble the gas through the stirred suspension.

  • Reaction: The reaction is exothermic and should be controlled by the rate of addition of the methyl halide. The reaction temperature is typically maintained between 40-70°C.

  • Completion: After the addition is complete, continue to stir the mixture for 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, grayish solution.

Protocol 2: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

This protocol describes the synthesis of the olmesartan intermediate using the prepared Grignard reagent.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Methylmagnesium halide solution in this compound (from Protocol 1)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (optional, for dilution)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

Equipment:

  • Reaction flask with dropping funnel and stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in anhydrous this compound (or a suitable co-solvent like THF).

  • Grignard Addition: Cool the Grignard reagent solution in an ice bath. Add the solution of the diester dropwise to the stirred Grignard reagent. The molar ratio of Grignard reagent to the diester is typically in excess (e.g., 5:1).[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether or ethyl acetate/hexane) to afford the pure ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a white solid.[11]

Reaction Scheme

ReactionScheme cluster_0 Grignard Reaction for Olmesartan Intermediate Diester Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Intermediate Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate Diester->Intermediate 1. Excess CH3MgX 2. H3O+ work-up Grignard CH3MgX (in this compound) Grignard->Intermediate

Caption: Synthesis of the Olmesartan intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Grignard reactions in this compound based on literature data.

ParameterValueReferences
Reactants Organic Halide, Magnesium
Solvent This compound
Reaction Temperature 40 - 85 °C
Reaction Time 1 - 5 hours
Yield High (specific yield depends on substrate)[3]
Purity of Intermediate >99% after purification[10]

Conclusion

This compound is a valuable solvent for the synthesis of pharmaceutical intermediates, particularly in Grignard reactions. Its high boiling point, stability, and ability to solvate organometallic reagents provide significant advantages for industrial-scale production. The successful synthesis of the olmesartan intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, serves as a prime example of its utility. The provided protocols offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, contributing to the efficient and safe production of essential pharmaceuticals.

References

Application Notes and Protocols for Diethylene Glycol Dibutyl Ether in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of diethylene glycol dibutyl ether (DGBDE) as a high-boiling point solvent in the synthesis of inorganic materials. The content covers its physicochemical properties, key applications with generalized experimental protocols, and safety considerations.

Introduction to this compound in Inorganic Synthesis

This compound, also known as butyl diglyme, is a high-boiling, aprotic, and relatively inert solvent.[1][2] Its chemical structure, featuring ether linkages, imparts excellent solvating power for a variety of organic and inorganic compounds.[2] These properties make it a suitable medium for high-temperature inorganic synthesis, particularly for methods like solvothermal and polyol synthesis, where precise control over reaction temperature is crucial for the nucleation and growth of crystalline materials.[3][4] Its high boiling point allows for a wide operational temperature range, enabling the synthesis of materials that require significant thermal energy to form.[3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups, ensuring safe handling, and planning post-synthesis purification procedures.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O₃[5]
Molecular Weight 218.34 g/mol [5]
Boiling Point 256 °C[5]
Melting Point -60.2 °C[5]
Density 0.8814 g/cm³ (at 20 °C)[5]
Flash Point 118 °C[6]
Autoignition Temperature 268 °C[6]
Vapor Pressure 0.01 hPa (at 20 °C)[6]
Solubility in Water 3 g/L[6]
Appearance Colorless, transparent liquid[5]

Applications in Inorganic Synthesis

This compound is a versatile solvent for the synthesis of a range of inorganic materials, particularly in the form of nanoparticles. Its high boiling point and ability to dissolve various metal precursors make it an excellent choice for solvothermal and polyol-based synthesis routes.

Solvothermal Synthesis of Metal Oxides

Solvothermal synthesis is a method of preparing chemical compounds in a closed system (autoclave) where the solvent is heated above its boiling point to generate high pressure.[7] This technique is widely used to produce crystalline metal oxides with controlled size and morphology.[4][8] this compound can serve as a high-boiling solvent in such syntheses, facilitating the dissolution of precursors and promoting the formation of uniform nanoparticles.

Generalized Protocol for Solvothermal Synthesis of Metal Oxide Nanoparticles:

  • Precursor Dissolution: Dissolve the metal precursor (e.g., metal chloride, nitrate, or acetate) in this compound within a Teflon-lined stainless-steel autoclave.

  • Additive Introduction: Add any necessary reagents, such as precipitating agents (e.g., sodium hydroxide, ammonia) or surfactants/capping agents (e.g., oleic acid, polyvinylpyrrolidone), to the solution.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (typically between 180-240 °C) and maintain this temperature for a specified duration (several hours to days).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally.

  • Purification: Collect the product by centrifugation or filtration. Wash the product multiple times with a suitable solvent (e.g., ethanol (B145695), acetone) to remove any unreacted precursors, byproducts, and residual solvent.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature.

Example Application: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

ParameterValue
Iron Precursor Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
Solvent This compound
Precipitating Agent Sodium acetate (B1210297) (NaAc)
Surfactant Polyvinylpyrrolidone (PVP)
Reaction Temperature 210 °C
Reaction Time 12 hours
Resulting Particle Size ~100-700 nm (tunable by co-solvent addition)
Polyol Synthesis of Metal and Metal Alloy Nanoparticles

The polyol method is a versatile wet-chemistry technique for producing inorganic nanoparticles.[3][9] In this process, a polyol (a compound with multiple hydroxyl groups) often acts as both the solvent and a reducing agent.[3] High-boiling point glycol ethers like this compound can serve as the solvent in modified polyol processes, especially when a separate reducing agent is used. The solvent's properties, such as viscosity and polarity, can influence the size and shape of the resulting nanoparticles.[10]

Generalized Protocol for Polyol-based Synthesis of Metallic Nanoparticles:

  • Solvent and Surfactant: Heat this compound containing a stabilizing agent (e.g., PVP) in a reaction flask equipped with a condenser and magnetic stirrer.

  • Precursor Injection: Separately, dissolve the metal precursor(s) in a small amount of a suitable solvent. Inject this precursor solution into the hot solvent/surfactant mixture under vigorous stirring.

  • Reduction: If the solvent does not act as the reducing agent, introduce a suitable reducing agent (e.g., hydrazine, sodium borohydride) to the reaction mixture.

  • Growth and Aging: Maintain the reaction at a high temperature to allow for the nucleation and growth of the nanoparticles.

  • Isolation and Purification: After cooling, precipitate the nanoparticles by adding a non-solvent (e.g., acetone). Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol to remove impurities.

  • Drying: Dry the purified nanoparticles under vacuum.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the generalized workflows for inorganic synthesis using this compound.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification precursor Metal Precursor mixing Mixing in Autoclave precursor->mixing solvent Diethylene Glycol Dibutyl Ether solvent->mixing additives Additives (Surfactants, Precipitants) additives->mixing heating Heating (180-240 °C) mixing->heating Sealed System cooling Cooling heating->cooling isolation Isolation (Centrifugation/ Filtration) cooling->isolation washing Washing (e.g., Ethanol) isolation->washing drying Drying (Vacuum Oven) washing->drying product Final Inorganic Nanoparticles drying->product

Caption: Generalized workflow for the solvothermal synthesis of inorganic nanoparticles.

Polyol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification solvent_surfactant Heat Solvent (DGBDE) + Surfactant injection Inject Precursor Solution solvent_surfactant->injection precursor_sol Prepare Metal Precursor Solution precursor_sol->injection reducing_agent Reducing Agent (if needed) reduction Reduction and Nucleation reducing_agent->reduction injection->reduction growth Particle Growth and Aging reduction->growth precipitation Precipitation (with non-solvent) growth->precipitation centrifugation Centrifugation precipitation->centrifugation washing Washing centrifugation->washing drying Drying washing->drying final_product Final Metallic Nanoparticles drying->final_product

Caption: Generalized workflow for the polyol-based synthesis of metallic nanoparticles.

Safety and Handling

This compound requires careful handling in a laboratory setting. Adherence to safety protocols is essential to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to violent reactions.[7] It is also incompatible with nitric acid.[7]

  • Peroxide Formation: Ethers like DGBDE can form explosive peroxides upon exposure to air and light.[5] Store in a tightly sealed container, under an inert atmosphere if possible, and away from heat and light. Test for the presence of peroxides before heating, especially if the solvent has been stored for an extended period.

  • Spill and Disposal: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous chemical waste. Follow all local regulations for chemical waste disposal.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a high-boiling point solvent for the synthesis of a variety of advanced inorganic materials.

References

Troubleshooting & Optimization

Technical Support Center: Peroxide Removal from Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective removal of peroxides from diethylene glycol dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxides from this compound?

A1: this compound, like other ethers, can form explosive peroxides over time when exposed to air and light.[1][2] These peroxides are sensitive to heat, shock, and friction and can detonate violently, especially when concentrated during processes like distillation.[3][4] Therefore, removing peroxides is a critical safety measure to prevent laboratory accidents.

Q2: How can I test for the presence of peroxides in my this compound?

A2: There are two common methods for peroxide detection:

  • Potassium Iodide (KI) Test: This is a qualitative method where a fresh solution of potassium iodide in glacial acetic acid is added to the ether. A yellow to brown color indicates the presence of peroxides.[5]

  • Peroxide Test Strips: These commercially available strips provide a semi-quantitative measurement of peroxide concentration and are convenient for routine checks.[6]

Q3: What are the acceptable limits for peroxides in this compound for laboratory use?

A3: The acceptable peroxide concentration depends on the intended application. Here are some general guidelines for ethers:[3][7]

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmConsidered safe for general use.[5]
25 - 100 ppmModerate hazard. Avoid distillation or concentration.[5] Consider peroxide removal.
> 100 ppmHigh hazard. Avoid handling and contact your institution's Environmental Health & Safety (EHS) office for immediate disposal.[5][8]

Q4: What are the primary methods for removing peroxides from this compound?

A4: The two most common and effective methods are:

  • Treatment with Acidified Ferrous Sulfate (B86663): This involves washing the ether with a freshly prepared solution of ferrous sulfate in dilute sulfuric acid. The ferrous ions (Fe²⁺) reduce the peroxides.[7][8]

  • Column Chromatography with Activated Alumina (B75360): Passing the ether through a column packed with activated alumina can effectively remove peroxides.[7][9]

Troubleshooting Guides

Method 1: Treatment with Acidified Ferrous Sulfate

Issue 1: Incomplete peroxide removal after washing.

  • Possible Cause 1: Insufficient mixing. Due to the low water solubility of this compound, vigorous and prolonged shaking is necessary to ensure adequate contact between the ether and the aqueous ferrous sulfate solution.

    • Solution: Use a separatory funnel and shake vigorously for at least 5 minutes. Allow the layers to separate completely. For larger volumes, mechanical stirring is recommended. Repeat the washing process two to three times with fresh ferrous sulfate solution.[5]

  • Possible Cause 2: Depleted ferrous sulfate solution. The ferrous sulfate solution is oxidized during the reaction and loses its effectiveness.

    • Solution: Always use a freshly prepared ferrous sulfate solution for each peroxide removal procedure.

Issue 2: Emulsion formation during washing.

  • Possible Cause: Vigorous shaking can sometimes lead to the formation of a stable emulsion at the interface of the two immiscible liquids.

    • Solution: Add a small amount of a saturated sodium chloride (brine) solution to help break the emulsion. Gentle swirling of the separatory funnel can also aid in layer separation.

Issue 3: Re-formation of peroxides after treatment.

  • Possible Cause: The inhibitor (like BHT) may have been removed during the aqueous washing steps.

    • Solution: Use the peroxide-free ether immediately. If storage is necessary, add a small amount of an appropriate inhibitor (e.g., BHT, ~10-20 ppm) and store the ether under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[5]

Method 2: Column Chromatography with Activated Alumina

Issue 1: Peroxides still present after passing through the column.

  • Possible Cause 1: Insufficient amount of alumina. The capacity of the alumina to adsorb peroxides has been exceeded.

    • Solution: As a general guideline, use at least 100g of activated alumina for every 100 mL of solvent.[10] If peroxides are still detected, a second pass through a fresh column of alumina may be necessary.

  • Possible Cause 2: Alumina is not sufficiently activated.

    • Solution: Use commercially available activated alumina (basic or neutral). If the activity is questionable, it can be reactivated by heating in an oven.

Issue 2: Slow flow rate through the column.

  • Possible Cause: The alumina is packed too tightly, or fine particles are clogging the column.

    • Solution: Pack the column carefully to ensure a uniform bed. Applying a small amount of positive pressure with an inert gas can help to increase the flow rate.

Issue 3: Safe disposal of the used alumina.

  • Possible Cause: The alumina may contain adsorbed peroxides, posing a potential hazard.

    • Solution: After use, the alumina should be considered hazardous. It is recommended to flush the column with a dilute, acidic solution of ferrous sulfate or potassium iodide to destroy any adsorbed peroxides before disposal.[8][9] The washed alumina should then be disposed of as hazardous waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Peroxide Testing using the Potassium Iodide Method

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

Procedure:

  • In a chemical fume hood, add approximately 1 mL of the this compound to a test tube.[5]

  • Add 1 mL of glacial acetic acid.[5]

  • Add about 100 mg of potassium iodide crystals.[5]

  • Stopper and shake the test tube.

  • Observe the color. A yellow to brown color indicates the presence of peroxides. A faint yellow suggests a low concentration, while a distinct brown color indicates a high and potentially dangerous concentration.[5]

Protocol 2: Peroxide Removal using Acidified Ferrous Sulfate

Materials:

  • Peroxidized this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, freshly prepare the washing solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[4][7]

  • Washing Procedure:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the freshly prepared ferrous sulfate solution.[5]

    • Stopper the funnel and shake vigorously for 5 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step two more times with fresh ferrous sulfate solution.[5]

  • Post-Treatment Testing: Test the ether for the presence of peroxides using the potassium iodide method or a test strip to confirm their removal.

  • Drying: Dry the ether over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

Protocol 3: Peroxide Removal using Activated Alumina Column

Materials:

  • Peroxidized this compound

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

  • Glass wool or cotton

Procedure:

  • Column Preparation:

    • In a fume hood, place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Fill the column with activated alumina. A general guideline is to use at least 100 g of alumina for every 100 mL of solvent to be purified.[10]

    • Gently tap the column to ensure even packing.

  • Purification:

    • Carefully pour the this compound onto the top of the alumina column.

    • Allow the ether to percolate through the column under gravity. A small amount of positive pressure from an inert gas can be used to speed up the process if necessary.

    • Collect the purified ether in a clean, dry flask.

  • Post-Treatment Testing: Test the collected ether for the presence of peroxides to confirm their removal.

  • Column Deactivation and Disposal:

    • After the ether has passed through, slowly pass a dilute, acidic solution of ferrous sulfate or potassium iodide through the column to deactivate any adsorbed peroxides.[8][9]

    • Dispose of the alumina as hazardous waste according to institutional guidelines.

Visualizations

Peroxide_Removal_Workflow cluster_testing Peroxide Testing cluster_removal Peroxide Removal cluster_post_treatment Post-Treatment test Test Ether for Peroxides (KI Test or Test Strips) decision Peroxides Detected? test->decision method_choice Choose Removal Method decision->method_choice Yes use_or_store Use Immediately or Store Properly with Inhibitor decision->use_or_store No ferrous_sulfate Wash with Acidified Ferrous Sulfate method_choice->ferrous_sulfate Aqueous Method alumina Pass through Activated Alumina Column method_choice->alumina Solid-Phase Method retest Re-test for Peroxides ferrous_sulfate->retest alumina->retest dry Dry the Ether (if washed) retest->dry If Washed retest->use_or_store If Alumina Column dry->use_or_store

Caption: Workflow for testing and removing peroxides.

Ferrous_Sulfate_Troubleshooting issue Issue Incomplete Peroxide Removal cause1 Possible Cause Insufficient Mixing issue:issue->cause1:cause cause2 Possible Cause Depleted Reagent issue:issue->cause2:cause solution1 Solution Vigorous, prolonged shaking; Repeat washing steps cause1:cause->solution1:solution solution2 Solution Use freshly prepared ferrous sulfate solution cause2:cause->solution2:solution

References

Technical Support Center: Grignard Reagents in Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagents in diethylene glycol dibutyl ether.

Troubleshooting Guide

Issue: Grignard reaction fails to initiate.

Possible Cause Recommended Solution
Passivated Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2]Activate the magnesium. Several methods can be employed: - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling from the ethylene (B1197577) gas produced indicates activation.[1][2][3] - Mechanical Activation: Vigorously stir the magnesium turnings to physically break the oxide layer.
Wet Glassware or Solvent: Grignard reagents are highly sensitive to moisture.[1][2][4][5]Ensure anhydrous conditions. - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and dried this compound. It is recommended to store the solvent over molecular sieves.[6][7]
Impure Organic Halide: Water or other impurities in the starting halide can quench the reaction.Purify the organic halide. Distill the halide and store it under an inert atmosphere.

Issue: A precipitate forms in the reaction mixture.

Possible Cause Recommended Solution
Incorrect Solvent: While this compound is known to prevent precipitation, using other similar ethers like diethylene glycol diethyl ether or ethylene glycol dibutyl ether can lead to the Grignard reagent precipitating out of solution.[4][6][8]Confirm the solvent is this compound. This specific solvent is advantageous because it typically forms homogeneous solutions of Grignard reagents.[7][8] In comparative examples, other ethers required the addition of THF to redissolve precipitates.[4][6][8]
Low Temperature: In some cases, cooling the reaction mixture of other ether solutions can cause precipitation.Maintain the recommended reaction temperature. For reactions in this compound, temperatures are generally maintained between 40°C and 85°C.[4][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why use this compound for Grignard reagent preparation?

A1: this compound offers several advantages over traditional solvents like diethyl ether or THF. It is a high-boiling solvent, which can be beneficial for reactions requiring higher temperatures.[4][8][10] Importantly, it provides enhanced stability to the Grignard reagent, allowing for storage at room temperature without the need for additional stabilizing agents like THF, benzene, or toluene.[4][6][7][8][9] Furthermore, it prevents the precipitation of the Grignard reagent, an issue that can occur with other high-boiling ethers.[7][8]

Q2: Is it necessary to add a stabilizing agent like THF when using this compound?

A2: No, it is not necessary. One of the key benefits of using this compound is that it forms stable Grignard reagent solutions without the need for co-solvents or stabilizing agents that are often required with other ethers.[4][6][7][8][9]

Q3: What are the typical reaction conditions for preparing Grignard reagents in this compound?

A3: Generally, the reaction involves adding an organic halide to a stirred suspension of magnesium turnings in purified this compound. The reaction temperature is typically maintained in the range of 40-85°C.[4][6][7][8][9] The reaction is exothermic, so the addition rate of the halide should be controlled to maintain the desired temperature.

Q4: How can I be sure my this compound is dry enough?

A4: The solvent should be purified by distillation before use.[6][7] After distillation, it should be stored over molecular sieves to maintain anhydrous conditions. It is crucial to handle the solvent under an inert atmosphere to prevent the reintroduction of moisture.

Experimental Protocols & Data

Summary of Grignard Reagent Preparations

The following table summarizes quantitative data from example preparations of various Grignard reagents in this compound.

Grignard ReagentOrganic HalideMagnesiumThis compoundTemperatureReaction TimeReference
Methylmagnesium ChlorideMethyl Chloride (gas)366.6 g5 L65-70°C4 hours[6][7][9]
Ethylmagnesium Bromide68.5 g Ethyl Bromide15.41 g250 mL40°C1 hour[7][8][9]
Methylmagnesium IodideMethyl Iodide(Not specified)(Not specified)(Not specified)3 hours[4][7][8][9]
Detailed Experimental Protocol: Preparation of Ethylmagnesium Bromide

This protocol is adapted from cited patent examples.[7][8][9]

Materials:

  • Magnesium turnings (15.41 g)

  • Anhydrous this compound (250 mL)

  • Ethyl bromide (68.5 g)

  • Iodine (1 small crystal for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry all glassware under vacuum and assemble under a positive pressure of inert gas.

  • Reaction Setup: Place the magnesium turnings and a magnetic stir bar in the round-bottom flask. Add 200 mL of anhydrous this compound.

  • Initiation: Add one small crystal of iodine to the magnesium suspension. The mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color.

  • Addition of Ethyl Bromide: Prepare a solution of 68.5 g of ethyl bromide in 50 mL of anhydrous this compound and place it in the dropping funnel.

  • Once the reaction has initiated, add the ethyl bromide solution dropwise to the stirred magnesium suspension at a rate that maintains the reaction temperature at approximately 40°C. The reaction is exothermic.

  • Completion: After the addition is complete, continue stirring for 1 hour. The reaction is complete when most of the magnesium has been consumed.

  • Storage: The resulting Grignard solution should be cooled to room temperature and stored under an inert atmosphere.

Visualizations

Grignard_Preparation_Workflow Experimental Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction dry_glassware 1. Flame-dry glassware under vacuum assemble 2. Assemble under inert atmosphere dry_glassware->assemble Setup add_reagents 3. Add Mg turnings and dry ether solvent assemble->add_reagents Setup activate_mg 4. Activate Mg (e.g., with I2) add_reagents->activate_mg Setup add_halide 5. Add organic halide solution dropwise activate_mg->add_halide Execution maintain_temp 6. Maintain reaction temp (e.g., 40-85°C) add_halide->maintain_temp Execution stir 7. Stir until Mg is consumed maintain_temp->stir Execution cool 8. Cool to room temperature stir->cool Workup store 9. Store under inert atmosphere cool->store Workup

Caption: Workflow for Grignard reagent synthesis.

Caption: Chelation of Mg by the ether oxygens.

References

Technical Support Center: Optimizing Reaction Yields with Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethylene glycol dibutyl ether (DGBDE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using this compound as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it a suitable reaction solvent?

This compound, also known as butyl diglyme, is a high-boiling point, aprotic, and relatively inert solvent.[1] Its key properties include:

  • High Boiling Point: Approximately 256 °C, allowing for reactions to be conducted at elevated temperatures, which can increase reaction rates.[2][3]

  • Aprotic Nature: It lacks acidic protons, making it suitable for reactions involving strong bases and organometallic reagents, such as Grignard reactions.

  • Good Solvating Ability: As a glyme, it can effectively solvate cations, which can enhance the reactivity of anionic reagents.

  • Thermal and Chemical Stability: It exhibits good stability across a range of pH levels and temperatures.[1]

  • Low Water Solubility: It has low miscibility with water, which can simplify aqueous work-ups.[1]

Q2: In which types of reactions is this compound commonly used?

Due to its properties, this compound is particularly useful in reactions that benefit from high temperatures and an aprotic environment. Common applications include:

  • Grignard Reactions: Patents suggest that preparing Grignard reagents in this compound can lead to improved yields and stability of the reagents.[4][5]

  • Metal Hydride Reductions: Its inert nature makes it a suitable solvent for reductions using reagents like sodium borohydride (B1222165) at elevated temperatures.

  • Williamson Ether Synthesis: The high boiling point can facilitate the reaction between an alkoxide and an alkyl halide, especially when dealing with less reactive substrates.

  • Cross-Coupling Reactions: While less common than solvents like THF or dioxane, its high boiling point can be advantageous in certain Suzuki-Miyaura or other palladium-catalyzed couplings that require significant thermal energy.

Q3: What are the main safety concerns when working with this compound?

The primary safety concern is the formation of explosive peroxides upon exposure to air and light, a common issue with ethers.[6] It is crucial to test for the presence of peroxides before heating or distilling the solvent. Additionally, due to its high boiling point, appropriate measures should be taken to avoid severe burns from hot solvent. Always consult the Safety Data Sheet (SDS) before use and handle the solvent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

Q4: How can I test for and remove peroxides from this compound?

Peroxide formation is a significant hazard. Regular testing is essential, especially for opened containers.

  • Testing: Commercial peroxide test strips are a convenient method for semi-quantitative analysis.[9][10] A qualitative test can be performed by adding 1 mL of the solvent to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[11]

  • Removal: For low levels of peroxides (<100 ppm), the solvent can be purified by passing it through a column of activated alumina (B75360) or by washing it with a freshly prepared 5% aqueous solution of ferrous sulfate.[12][13] Caution: Do not attempt to purify solvents with visible crystal formation or high peroxide concentrations. Contact your institution's environmental health and safety office for disposal.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

A low or non-existent yield can be attributed to several factors. Follow this logical troubleshooting workflow:

Caption: Troubleshooting workflow for low reaction yield.
  • 1. Verify Reagent & Starting Material Purity: Impurities in starting materials or reagents can inhibit the reaction or lead to side products. Verify purity using appropriate analytical techniques.

  • 2. Check Solvent Quality:

    • Peroxides: As mentioned, peroxides can quench reactive intermediates. Always test for and remove peroxides before use.

    • Water Content: For moisture-sensitive reactions like Grignard formations, ensure the solvent is rigorously dried.

  • 3. Optimize Reaction Conditions:

    • Temperature: The high boiling point of this compound is one of its main advantages. If the reaction is sluggish, consider increasing the temperature.

    • Concentration: Le Chatelier's principle suggests that adjusting the concentration of reactants can shift the equilibrium towards the products.

    • Reaction Time: Some reactions may require extended periods to reach completion, especially at lower temperatures.

  • 4. Evaluate Work-up & Isolation:

    • Product Solubility: Ensure your product is not being lost during aqueous washes due to partial solubility.

    • Solvent Removal: Removing a high-boiling point solvent can be challenging. See the dedicated troubleshooting guide below.

Issue 2: Difficulty in Product Isolation from a High-Boiling Point Solvent

Removing this compound (b.p. 256 °C) from a reaction mixture can be challenging without damaging the product.

ProductIsolation Start Product Isolation from High-Boiling Point Solvent ThermalStability Is the product thermally stable? Start->ThermalStability VacuumDistillation Vacuum Distillation ThermalStability->VacuumDistillation Yes Extraction Liquid-Liquid Extraction ThermalStability->Extraction No Chromatography Direct Chromatographic Purification Extraction->Chromatography

Caption: Decision tree for product isolation.
  • Thermally Stable Products:

    • Vacuum Distillation: If your product is significantly more volatile than the solvent, vacuum distillation is a viable option. However, if the product itself has a high boiling point, this may not be effective.

  • Thermally Labile Products:

    • Liquid-Liquid Extraction: If your product has favorable solubility in a lower-boiling point, water-immiscible solvent (e.g., ethyl acetate, dichloromethane), you can dilute the reaction mixture with water and perform multiple extractions. This will transfer the product to the new solvent, which can then be easily removed.

    • Direct Chromatographic Purification: In some cases, the reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification. A non-polar solvent system can be used to first elute the this compound before increasing the polarity to elute the desired product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number112-73-2[2][3]
Molecular FormulaC₁₂H₂₆O₃[2][3]
Molecular Weight218.33 g/mol [2][14]
Boiling Point256 °C[2][3]
Melting Point-60 °C[2][14]
Density0.885 g/mL at 25 °C[6][14]
Water Solubility< 1 mg/mL[6]

Table 2: Illustrative Yield Comparison for Grignard Reagent Formation

Alkyl HalideSolventReaction Time (h)Reported Outcome
Ethyl bromideThis compound1Reaction proceeds smoothly[4][5]
Methyl iodideThis compound3Reaction proceeds smoothly[4][5]
Methyl chlorideDiethylene glycol dimethyl ether3No reaction observed[4]
Ethyl bromideDiethylene glycol diethyl ether5Reaction proceeds smoothly[4]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent

This protocol is adapted from patent literature describing the formation of Grignard reagents in this compound.[4][5]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., ethyl bromide)

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Nitrogen or Argon gas supply

  • Flame-dried round-bottom flask with a reflux condenser and an addition funnel

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the flask.

  • In the addition funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.

  • Add a small amount of the halide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 1-3 hours until the magnesium is consumed.

  • Cool the resulting Grignard reagent to room temperature for use in subsequent steps.

Protocol 2: Williamson Ether Synthesis at Elevated Temperature

This is a general protocol for a Williamson ether synthesis that can be adapted for use with this compound, particularly for less reactive electrophiles.

Materials:

  • Alcohol or phenol (B47542)

  • Strong base (e.g., sodium hydride)

  • Alkyl halide

  • Anhydrous this compound

  • Inert gas supply

  • Round-bottom flask with a reflux condenser

Procedure:

  • Under an inert atmosphere, add the alcohol or phenol to a flask containing anhydrous this compound.

  • Carefully add the strong base (e.g., sodium hydride) portion-wise at room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide/phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Proceed with product isolation, likely via liquid-liquid extraction as described in the troubleshooting guide.

References

Troubleshooting low reactivity in diethylene glycol dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diethylene glycol dibutyl ether (DGBDE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis, with a particular focus on addressing low reactivity.

Troubleshooting Guide: Low Reactivity

Low or no reactivity is a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes when using this compound as a solvent.

Question 1: My reaction is not proceeding or is giving a very low yield. What are the most common causes related to the this compound solvent?

Answer:

Low reactivity in this compound can often be traced back to the quality of the solvent itself or suboptimal reaction conditions. The most common culprits are the presence of impurities, particularly water and peroxides, which can quench sensitive reagents or inhibit catalytic activity. Additionally, improper reaction temperature or catalyst deactivation can significantly hinder reaction progress.

A logical workflow for troubleshooting low reactivity is essential. Start by verifying the integrity of your solvent and reagents before moving on to optimizing reaction parameters.

logical_workflow start Low Reactivity Observed check_solvent Step 1: Verify Solvent Purity (Water & Peroxide Content) start->check_solvent check_reagents Step 2: Assess Reagent Quality (Purity & Activity) check_solvent->check_reagents Solvent OK end_bad Consult Further Literature or Technical Support check_solvent->end_bad Impurities Detected optimize_conditions Step 3: Optimize Reaction Conditions (Temperature, Concentration, Catalyst) check_reagents->optimize_conditions Reagents OK check_reagents->end_bad Reagents Degraded analyze_byproducts Step 4: Analyze for Side Reactions optimize_conditions->analyze_byproducts Still Low Reactivity end_good Reaction Successful optimize_conditions->end_good Improved Yield analyze_byproducts->end_good Side Reactions Minimized analyze_byproducts->end_bad

Caption: A logical workflow for diagnosing and addressing low reactivity.

Question 2: How do I know if my this compound is contaminated with water, and what are the acceptable limits?

Answer:

Water is a common impurity in this compound and can be highly detrimental to moisture-sensitive reactions, such as Grignard reactions or those involving strong bases.[1][2] The most accurate method for quantifying water content is Karl Fischer titration.

Acceptable Water Content Limits

ApplicationAcceptable Water Content (ppm)
General Use< 500
Moisture-Sensitive Reactions (e.g., Grignard)< 50
Super-Dry / Anhydrous Applications< 10

Experimental Protocol: Karl Fischer Titration

This protocol provides a general guideline for determining water content in this compound using an automated Karl Fischer titrator.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagent (e.g., one-component or two-component system)

  • Dry syringe and needle

  • Sample of this compound

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Sample Preparation: Under an inert atmosphere (e.g., nitrogen or argon) if possible, draw a known volume or weight of the this compound sample into a dry syringe.

  • Titration: Inject the sample into the conditioned titration cell. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, usually in ppm or percentage.

Question 3: I suspect peroxide formation in my this compound. How can I test for it, and what should I do if peroxides are present?

Answer:

Ethers like this compound can form explosive peroxides upon exposure to air and light.[3][4][5] These peroxides can also interfere with chemical reactions by acting as unwanted oxidants. It is crucial to test for peroxides before using the solvent, especially if the container has been opened for an extended period.

Acceptable Peroxide Limits

Peroxide Concentration (ppm)Action
< 25Safe for general use.
25 - 100Moderate hazard. Do not distill or concentrate. Consider peroxide removal.[6]
> 100DANGER! Do not handle. Contact your institution's Environmental Health and Safety (EHS) office for disposal.[6]

Experimental Protocol: Peroxide Detection and Removal

Part A: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips provide a quick and convenient method for estimating peroxide concentration.[6]

Materials:

  • Peroxide test strips (e.g., from MilliporeSigma or equivalent)

  • Sample of this compound

Methodology:

  • Dip the test strip into the solvent for the time specified by the manufacturer.

  • Remove the strip and compare the resulting color to the color chart provided to determine the approximate peroxide concentration in ppm.

Part B: Peroxide Removal (for concentrations < 100 ppm)

This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • This compound with < 100 ppm peroxides

  • Activated basic alumina (B75360)

  • Chromatography column

  • Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared, e.g., 10% in deionized water)

  • Separatory funnel

Methodology using Activated Alumina:

  • Pack a chromatography column with activated alumina (a common rule of thumb is to use approximately 100g of alumina for every 100 mL of solvent).[6]

  • Pass the this compound through the column.

  • Collect the eluent and re-test for peroxides to confirm their removal.

Methodology using Ferrous Sulfate:

  • In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution.

  • Gently shake the funnel, allowing for the release of any pressure.

  • Separate the layers and discard the aqueous (bottom) layer.

  • Repeat the washing step one to two more times.

  • After the final wash, test the solvent again for the presence of peroxides. The solvent may then need to be dried over a suitable drying agent like anhydrous magnesium sulfate.

Question 4: My reaction involves a catalyst. Could the this compound be causing catalyst deactivation?

Answer:

Yes, impurities in the solvent can lead to catalyst deactivation through several mechanisms.

  • Poisoning: Impurities can strongly adsorb to the active sites of the catalyst, blocking them from participating in the desired reaction.

  • Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites.

  • Leaching: The solvent may cause the active metal to leach from the solid support of a heterogeneous catalyst.

catalyst_deactivation cluster_solvent This compound cluster_catalyst Catalyst Impurities Impurities (e.g., water, peroxides, residual reactants) Catalyst Active Catalyst Impurities->Catalyst Poisoning/Fouling Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst

Caption: Mechanisms of catalyst deactivation by solvent impurities.

To mitigate this, ensure your this compound is of high purity and consider purifying it if necessary. If catalyst deactivation is suspected, regeneration may be possible depending on the catalyst and the deactivation mechanism. Common regeneration techniques include calcination to burn off coke or washing to remove poisons.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in reactions where it is not a reactant?

A1: this compound is a polar aprotic solvent.[7] Its ether linkages can chelate cations, which can enhance the reactivity of the corresponding anion. Its high boiling point (approximately 256 °C) also allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[4]

Q2: How should I properly store this compound to maintain its quality?

A2: To minimize the formation of peroxides and absorption of atmospheric moisture, store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[3] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

Q3: Can I distill this compound to purify it?

A3: Yes, distillation can be an effective purification method. However, it is imperative to test for and remove peroxides before distillation , as peroxides can concentrate and explode upon heating.[6] Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.

Q4: Are there any common side reactions associated with the synthesis of this compound itself that could lead to impurities?

A4: The synthesis of this compound, often via a Williamson ether synthesis, can have side reactions. For instance, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts.[8] Incomplete reaction can also leave residual starting materials.

Q5: My Grignard reaction is failing in this compound. What are the likely causes?

A5: Grignard reactions are notoriously sensitive to moisture.[1][2] The most probable cause of failure is the presence of water in the this compound, glassware, or on the surface of the magnesium turnings. Ensure all components are rigorously dried. Another potential issue is the quality of the magnesium; it may need to be activated, for example, with a small crystal of iodine or 1,2-dibromoethane.[9] While this compound is a suitable solvent for Grignard reactions, ensuring anhydrous conditions is paramount.[1][10]

References

Technical Support Center: Purification of Diethylene glycol dibutyl ether for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethylene glycol dibutyl ether (DGBE) for use in sensitive applications such as organometallic and anionic polymerization reactions.

Troubleshooting Guide

Common issues encountered during sensitive reactions due to impure this compound are outlined below, along with their potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Grignard reaction fails to initiate or gives low yield. Presence of water or alcohols in the solvent, which quenches the Grignard reagent.[1]Dry the DGBE rigorously using sodium metal and a benzophenone (B1666685) indicator until the characteristic blue/purple color of the ketyl radical persists.[2][3][4] Alternatively, distill from calcium hydride.
Peroxides in the solvent reacting with the Grignard reagent.Test for peroxides. If present, remove by passing the solvent through a column of activated alumina (B75360) or by washing with an acidic ferrous sulfate (B86663) solution.[5][6][7][8]
Organolithium reagent appears to decompose (color fades) or gives low yield in reactions. Protic impurities (water, alcohols) in the solvent rapidly protonate the organolithium reagent.[9]Ensure the solvent is anhydrous by distilling from sodium/benzophenone ketyl.[2][3][4] Water content should be <10 ppm as determined by Karl Fischer titration.[3]
Reaction with peroxides.Remove peroxides using activated alumina or ferrous sulfate wash prior to drying.[5][6][7][8]
Anionic polymerization terminates prematurely or shows broad molecular weight distribution. Protic impurities (water) or electrophilic impurities (aldehydes, peroxides) terminating the living anionic chain ends.[10]Purify DGBE by distillation under reduced pressure from a suitable drying agent (e.g., calcium hydride), followed by treatment with sodium/benzophenone ketyl to remove trace impurities.[2][3][4]
Inconsistent reaction outcomes or formation of colored byproducts. Aldehydic impurities, often formed from the oxidation of the ether, can participate in side reactions.Purify the DGBE by distillation to remove less volatile impurities. Treatment with a strong base during purification (like sodium) can also remove acidic and aldehydic impurities.
Visible precipitates or cloudiness in the solvent upon storage. Formation of insoluble peroxides or absorption of atmospheric moisture.[11]Filter the solvent if precipitates are minimal and immediately re-purify. If significant solids are present, especially crystalline material around the cap, do not handle and consult your institution's safety protocols for disposal of potentially explosive peroxide-containing solvents.[6][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial this compound that affect sensitive reactions?

A1: The main impurities are water, peroxides, and aldehydes. Water and other protic impurities will quench highly basic organometallic reagents.[1][9] Peroxides can oxidize reagents and initiate unwanted side reactions. Aldehydes can also react with nucleophilic reagents, leading to byproduct formation.

Q2: How can I test for the presence of peroxides in my DGBE?

A2: Several methods are available. Commercially available peroxide test strips provide a quick qualitative or semi-quantitative indication.[12] A common chemical test involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to the solvent. A yellow to brown color indicates the presence of peroxides.[2][12]

Q3: Is distillation always necessary for purifying DGBE?

A3: Not always. For reactions that are moderately sensitive to water and peroxides, passing the solvent through a column of activated alumina may be sufficient to remove these impurities to an acceptable level.[5][7][8] However, for highly sensitive applications like anionic polymerization or reactions with organolithium reagents, distillation under reduced pressure, often from a potent drying agent, is recommended to achieve the required level of purity.[13]

Q4: What is the purpose of the blue or purple color in the sodium/benzophenone ketyl purification method?

A4: The intense blue or purple color is due to the formation of the benzophenone ketyl radical anion. This radical is a powerful reducing agent that reacts readily with trace amounts of water and oxygen. The persistence of this color indicates that the solvent is anhydrous and free of oxygen.[2][3][4]

Q5: Can I store purified this compound?

A5: Purified DGBE should be used immediately for best results. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container to prevent the formation of new peroxides and absorption of moisture. Storing over activated molecular sieves can help maintain dryness.

Experimental Protocols

Protocol 1: Purification of DGBE using Activated Alumina

This method is suitable for removing peroxides and gross amounts of water.

  • Preparation of the Column:

    • Take a glass chromatography column and place a plug of glass wool at the bottom.

    • Add a layer of sand.

    • Fill the column with activated basic alumina (80-200 mesh). The amount of alumina will depend on the volume of solvent to be purified; a general guideline is to use about 80 g of alumina for every 400 mL of solvent.[7][8]

  • Purification:

    • Pre-wet the alumina column with a small amount of the impure DGBE.

    • Once the solvent begins to elute, add the bulk of the DGBE to the top of the column.

    • Collect the purified solvent as it elutes from the column.

  • Post-Purification:

    • Test the eluted solvent for peroxides to ensure the purification was effective.

    • Safety Note: The peroxides are adsorbed onto the alumina and are not destroyed. The alumina should be deactivated by slowly adding a dilute acidic solution of ferrous sulfate before disposal.[5][7]

Protocol 2: Purification of DGBE by Vacuum Distillation

This method is effective for removing non-volatile impurities and can be combined with drying agents.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[14][15]

    • Use a heating mantle for heating and a magnetic stirrer for smooth boiling. Boiling stones are not effective under vacuum.[15]

    • Connect the apparatus to a vacuum source through a cold trap to protect the pump.[14]

  • Distillation Procedure:

    • Place the impure DGBE in the distillation flask, no more than two-thirds full.

    • If pre-drying is desired, add a suitable drying agent (e.g., calcium hydride) and reflux for several hours before distillation.

    • Apply vacuum and begin stirring.

    • Once a stable, low pressure is achieved, slowly heat the flask.

    • Collect the distillate fraction that boils at the correct temperature for the measured pressure. The boiling point of DGBE is 256 °C at atmospheric pressure and will be significantly lower under vacuum.

  • Storage:

    • The freshly distilled solvent should be stored under an inert atmosphere.

Protocol 3: Preparation of Anhydrous DGBE using Sodium/Benzophenone Ketyl

This is the most rigorous method for obtaining anhydrous and oxygen-free DGBE, suitable for the most sensitive reactions.

  • Pre-Purification:

    • The DGBE should first be pre-dried and freed from peroxides using one of the methods described above (e.g., alumina column or distillation from CaH₂).

  • Apparatus Setup:

    • Set up a reflux apparatus with a round-bottom flask, condenser, and an inert gas inlet (e.g., a nitrogen or argon bubbler). Ensure all glassware is flame-dried or oven-dried.

  • Procedure:

    • To the flask containing the pre-purified DGBE, add a small amount of benzophenone (a few spatula tips) and small pieces of sodium metal.

    • Heat the mixture to reflux under an inert atmosphere.

    • Initially, the solution may be colorless or yellowish. As the sodium reacts with residual water and oxygen, and then with the benzophenone, the solution will turn a deep blue or purple, indicating the formation of the ketyl radical.[2][3][4]

    • If the color does not persist, more sodium may be needed.

    • Once the color is stable, the solvent is anhydrous and can be distilled directly from the pot into the reaction flask under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the typical purity levels of this compound after applying different purification methods.

Purification Method Target Impurity Typical Purity Achieved Notes
Activated Alumina Column Peroxides, WaterPeroxide levels can be reduced to < 3 ppm.[6]Effective for removing peroxides but does not destroy them.[5][7] Water removal is moderate.
Vacuum Distillation Non-volatile impurities, WaterHigh purity (>99%) with respect to non-volatile contaminants. Water content depends on the efficiency of the distillation.Boiling point is pressure-dependent. Use of a drying agent before distillation improves water removal.
Sodium/Benzophenone Ketyl Water, OxygenWater content < 10 ppm, as determined by Karl Fischer titration.[3] Essentially free of oxygen.Considered the gold standard for preparing anhydrous, oxygen-free ether solvents for highly sensitive reactions.[2]
Karl Fischer Titration WaterA method for quantifying water content. Can measure water levels from ppm to 100%.[16][17][18][19][20]This is an analytical technique, not a purification method, but is essential for verifying the dryness of the solvent.

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound based on the sensitivity of the intended reaction.

PurificationWorkflow start Start: Commercial DGBE q_peroxide Is the reaction sensitive to peroxides? start->q_peroxide test_peroxide Test for peroxides q_peroxide->test_peroxide Yes q_water Is the reaction highly sensitive to water? (e.g., Grignard, Organolithium) q_peroxide->q_water No peroxide_present Peroxides > 3 ppm? test_peroxide->peroxide_present alumina Purify with Activated Alumina peroxide_present->alumina Yes peroxide_present->q_water No alumina->q_water distill Vacuum Distill from Drying Agent (e.g., CaH2) q_water->distill Yes end_moderate Use for moderately sensitive reactions q_water->end_moderate No na_ketyl Reflux over Sodium/Benzophenone Ketyl and distill distill->na_ketyl end_high Use for highly sensitive reactions na_ketyl->end_high

Caption: Decision workflow for DGBE purification.

References

Managing viscosity of diethylene glycol dibutyl ether in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as bis(2-butoxyethyl) ether or butyl diglyme, is a colorless, high-boiling point liquid with a mild odor.[1] It is an aprotic polar solvent, meaning it lacks acidic protons and is an excellent medium for a variety of chemical reactions.[1]

Q2: What are the primary applications of this compound in a laboratory setting?

A2: Due to its stability at high pH and high boiling point, it is frequently used as a solvent in organic synthesis.[1] A notable application is in Grignard reactions, where it can improve reaction yields and stability.[2][3][4] It is also utilized in other organometallic reactions, as well as in certain extraction and purification processes.[1]

Q3: What is the viscosity of this compound and how does it change with temperature?

A3: The viscosity of this compound is temperature-dependent; as the temperature increases, the viscosity decreases. At 20°C (68°F), its kinematic viscosity is approximately 2.4 mm²/s (or 2.4 centistokes).[1] For more detailed information, please refer to the viscosity data table below.

Q4: Is this compound hazardous?

A4: this compound is considered to have low toxicity. However, it can cause skin and eye irritation.[5] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Always consult the Safety Data Sheet (SDS) before use.

Data Presentation

Table 1: Kinematic Viscosity of this compound at Various Temperatures

Temperature (°C)Temperature (K)Kinematic Viscosity (mm²/s or cSt)
0273.154.16
10283.153.20
20293.152.40

Note: The data in this table is compiled from available technical data sheets. A wider range of viscosity data from 283.15 K to 423.15 K is available in the publication "Liquid Densities, Kinematic Viscosities, and Heat Capacities of Some Alkylene Glycol Dialkyl Ethers" by Esteve, X., et al., but the full data set could not be accessed for this document.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction Using this compound as a Solvent

This protocol provides a general outline for preparing a Grignard reagent and using it in a subsequent reaction.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • This compound (anhydrous)

  • Electrophile (e.g., benzophenone)

  • Anhydrous diethyl ether (for comparison or co-solvent, if desired)

  • Iodine crystal (for initiation)

  • Round-bottom flask, condenser, and addition funnel (all flame- or oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware (round-bottom flask with a stir bar, condenser, and addition funnel) under an inert atmosphere.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Reagent Preparation: In the addition funnel, dissolve the organic halide in anhydrous this compound.

  • Grignard Reagent Formation: Add a small amount of the organic halide solution to the magnesium turnings. The reaction should begin shortly, indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining organic halide solution dropwise to maintain a steady reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (most of the magnesium has been consumed), cool the reaction mixture. Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Troubleshooting Guides

Issue 1: Difficulty in Dispensing or Pumping this compound

Question: I am having trouble accurately dispensing or pumping this compound, especially at lower laboratory temperatures. The flow rate is inconsistent. What can I do?

Answer: This issue is likely due to the increased viscosity of the ether at lower temperatures. Here are several troubleshooting steps:

  • Temperature Control: Gently warm the this compound container in a water bath before use. Even a small increase in temperature can significantly decrease its viscosity, making it easier to handle.

  • Pipetting Technique: When using a pipette, use a "reverse pipetting" technique. This method is more accurate for viscous liquids. Alternatively, use positive displacement pipettes.

  • Pump Tubing: If using a peristaltic pump, ensure the tubing material is compatible with this compound and has a sufficiently large diameter to accommodate the viscous flow.

  • Syringe Pumping: For precise additions, a syringe pump can be used. A larger gauge needle will help reduce the pressure required to dispense the liquid.

Issue 2: Grignard Reaction Fails to Initiate or Proceeds Sluggishly

Question: My Grignard reaction in this compound is not starting or is very slow. Could the viscosity of the solvent be a factor?

Answer: While several factors can inhibit a Grignard reaction (e.g., moisture, impure magnesium), the viscosity of the solvent can play a role, particularly in the diffusion of reactants.

  • Ensure Anhydrous Conditions: this compound is hygroscopic. Ensure the solvent is thoroughly dried before use, as any water will quench the Grignard reagent.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Crushing the magnesium turnings under an inert atmosphere can expose a fresh surface. The addition of a small iodine crystal can also help initiate the reaction.

  • Gentle Heating: Gently warming the reaction mixture can decrease the viscosity of the this compound, which may improve mixing and reaction rate. However, be cautious as Grignard reactions are exothermic.

  • Stirring: Ensure efficient stirring to overcome diffusion limitations in the viscous solvent. A larger stir bar or mechanical stirring may be necessary.

Issue 3: Product Mixture is Highly Viscous and Difficult to Work Up

Question: After my reaction in this compound, the resulting mixture is thick and difficult to transfer and extract. How can I resolve this?

Answer: The high boiling point and viscosity of this compound can sometimes complicate the workup procedure.

  • Dilution: Dilute the reaction mixture with a less viscous, lower-boiling point solvent like diethyl ether or tetrahydrofuran (B95107) (THF) before the aqueous quench. This will reduce the overall viscosity of the organic phase, making transfers and extractions easier.

  • Gentle Warming: Gently warming the mixture (if the product is stable to heat) can reduce its viscosity.

  • Extraction Solvent: Use a sufficient volume of a suitable extraction solvent to ensure complete extraction of the product from the viscous this compound layer. Multiple extractions may be necessary.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry Glassware Initiation Initiate Reaction (Mg + Organic Halide) Prep_Glassware->Initiation Prep_Reagents Prepare Anhydrous Reagents Prep_Reagents->Initiation Grignard_Formation Form Grignard Reagent in DEGDBE Initiation->Grignard_Formation Dropwise Addition Electrophile_Addition Add Electrophile Grignard_Formation->Electrophile_Addition Quench Quench Reaction Electrophile_Addition->Quench Extraction Extract Product Quench->Extraction Purification Purify Product Extraction->Purification

Caption: Workflow for a Grignard Reaction using this compound.

Viscosity_Troubleshooting cluster_solutions Potential Solutions Start Viscosity-Related Issue Encountered Problem_Type What is the nature of the problem? Start->Problem_Type Dispensing Difficulty Dispensing/Pumping Problem_Type->Dispensing Dispensing Reaction_Rate Slow or Stalled Reaction Problem_Type->Reaction_Rate Reaction Workup Difficult Post-Reaction Workup Problem_Type->Workup Workup Sol_Temp Increase Temperature Dispensing->Sol_Temp Sol_Pipette Use Appropriate Pipetting Technique/Equipment Dispensing->Sol_Pipette Reaction_Rate->Sol_Temp Sol_Stir Improve Stirring/Agitation Reaction_Rate->Sol_Stir Workup->Sol_Temp Sol_Dilute Dilute with a Less Viscous Solvent Workup->Sol_Dilute

Caption: Troubleshooting Logic for Viscosity Issues.

References

Preventing side reactions when using diethylene glycol dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions when using diethylene glycol dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with this compound?

A1: The most significant and hazardous side reaction is the formation of explosive peroxides.[1][2][3] Like other ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light and heat, to form unstable peroxide compounds.[4][5][6] This process is known as auto-oxidation.[5]

Q2: How can I prevent peroxide formation in my this compound?

A2: Proper storage and handling are crucial for preventing peroxide formation. Here are some key recommendations:

  • Store in a cool, dark place: Keep containers in a tightly closed, light-resistant container away from heat and direct sunlight.[3][7]

  • Use an inert atmosphere: Storing the solvent under a nitrogen or argon blanket is highly recommended to minimize contact with oxygen.[8]

  • Purchase inhibited solvent: When possible, purchase this compound that contains an inhibitor, such as butylated hydroxytoluene (BHT), which scavenges oxygen and slows down peroxide formation.[4]

  • Manage inventory: Purchase only the quantity of solvent you expect to use within a reasonable timeframe to avoid long-term storage.[3] It is recommended to dispose of the chemical after one year of receiving it, or six months after opening.

  • Labeling: Clearly label containers with the date received and the date opened to track the age of the solvent.[7]

Q3: How often should I test my this compound for peroxides?

A3: It is recommended to test for peroxides before each use, especially if the solvent has been stored for an extended period or if it is to be distilled or concentrated.[7][9] For opened containers, a general guideline is to test every 6 to 12 months.[10] Unopened containers should ideally be used within 12 months of receipt.[4]

Q4: Are there other potential side reactions I should be aware of?

A4: While peroxide formation is the primary concern, this compound can also react with other substances:

  • Strong Oxidizing Agents: It may react violently with strong oxidizing agents.[1][2][8]

  • Strong Acids: Incompatible with strong acids like nitric acid.[1][2][8] Ethers can undergo cleavage in the presence of strong acids, breaking the C-O bond.[11][12][13]

  • Strong Bases: While generally stable, reactions with strong bases under elevated temperatures can potentially occur.[14]

Troubleshooting Guides

Issue: Suspected Peroxide Contamination

Symptoms:

  • The solvent has been stored for an extended period (e.g., > 12 months opened).

  • The container has been left open to the air.

  • Visible crystal formation, a viscous liquid layer, or cloudiness is observed in the solvent or around the cap.[5][15] CAUTION: If crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [3]

Recommended Actions:

  • Visual Inspection: Before handling, visually inspect the container for any signs of crystal formation, discoloration, or stratification.[7]

  • Peroxide Testing: If no visual signs of high contamination are present, proceed with testing for peroxides.

Experimental Protocols for Peroxide Management

Below are detailed methodologies for testing and removing peroxides from this compound. These procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Semi-Quantitative Peroxide Test (Test Strips)

This is the most common and convenient method for routine peroxide testing.

  • Materials:

    • Sample of this compound

    • Commercial peroxide test strips (e.g., MQuant®)

    • Deionized water (if required by the manufacturer)

  • Procedure:

    • Follow the manufacturer's instructions provided with the test strips.[16]

    • Typically, this involves dipping the test strip into the solvent for a specified time (e.g., 1 second).[16]

    • Shake off any excess liquid.

    • If required by the manufacturer, dip the strip in deionized water.[16]

    • Compare the color of the test strip to the color chart provided to determine the peroxide concentration in parts per million (ppm).[16]

Protocol 2: Peroxide Removal Using Ferrous Sulfate (B86663) (for concentrations < 100 ppm)

This method is effective for quenching peroxides in water-insoluble ethers.

  • Materials:

    • Peroxidized this compound (< 100 ppm peroxides)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Concentrated sulfuric acid

    • Deionized water

    • Separatory funnel

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Prepare the Ferrous Sulfate Solution: In a fume hood, prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.[17]

    • Washing: In a separatory funnel, wash the this compound with an equal volume of the prepared ferrous sulfate solution. Shake the funnel gently.[10]

    • Separation: Allow the layers to separate and then drain and discard the aqueous (bottom) layer.

    • Repeat: Repeat the washing step one or two more times.

    • Confirmation: After the final wash, re-test the solvent for the presence of peroxides using a new test strip to confirm their removal.

    • Drying: Dry the purified solvent by adding a suitable drying agent, such as anhydrous magnesium sulfate, and then filter.

Protocol 3: Peroxide Removal Using Activated Alumina (B75360) (for concentrations < 100 ppm)

This method is advantageous as it does not introduce water into the solvent.[18]

  • Materials:

    • Peroxidized this compound (< 100 ppm peroxides)

    • Activated basic alumina (80-mesh)

    • Chromatography column

  • Procedure:

    • Column Packing: Pack a chromatography column with activated basic alumina (approximately 80-100 g of alumina per 700 mL of solvent).[18][19]

    • Elution: Pass the peroxidized this compound through the alumina column.[19]

    • Confirmation: Test the eluted solvent for the presence of peroxides to confirm their removal.

    • Disposal of Alumina: The alumina column will retain the peroxides and should be handled and disposed of as hazardous waste. It can be flushed with a dilute acidic solution of ferrous sulfate to destroy the adsorbed peroxides before disposal.[20]

Data Presentation

Table 1: Peroxide Concentration Levels and Recommended Actions

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 10LowSafe for general use.[15]
10 - 50ModerateUse with caution. Avoid distillation or concentration.[15] Consider peroxide removal.
> 50 - 100HighUnacceptable for use without peroxide removal.[15] Do not distill or concentrate.
> 100 or Visible CrystalsExtremeDO NOT HANDLE. Contact EHS for immediate disposal.[3]

Table 2: Chemical Compatibility of this compound

Incompatible SubstancePotential Hazard
Strong Oxidizing AgentsViolent reaction, potential for fire or explosion.[1][2][8]
Strong Acids (e.g., Nitric Acid)Incompatible, can cause ether cleavage.[1][2][8][11]
Strong Bases (at elevated temperatures)Potential for runaway reactions.[14]

Visualizations

experimental_workflow_peroxide_testing start Start: Suspected Peroxide Contamination visual_inspection Visually Inspect Container (crystals, cloudiness) start->visual_inspection crystals_present Crystals or High Contamination Visible? visual_inspection->crystals_present contact_ehs STOP! Contact EHS for Disposal crystals_present->contact_ehs Yes test_peroxides Test for Peroxides (e.g., using test strips) crystals_present->test_peroxides No peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level peroxide_level->contact_ehs Yes peroxide_removal Perform Peroxide Removal (See Protocol 2 or 3) peroxide_level->peroxide_removal No, but > 10 ppm safe_to_use Solvent is Safe for Use peroxide_level->safe_to_use No, < 10 ppm peroxide_removal->test_peroxides Re-test to confirm logical_relationship_peroxide_formation ether Diethylene Glycol Dibutyl Ether peroxide Unstable Peroxides ether->peroxide oxygen Oxygen (from air) oxygen->peroxide light_heat Light / Heat light_heat->peroxide accelerates explosion Explosion Hazard (with shock, heat, or friction) peroxide->explosion

References

Technical Support Center: Temperature Control in Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the high-boiling solvent diethylene glycol dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for temperature control?

A1: Understanding the physical properties of this compound is crucial for effective temperature management. Key properties are summarized in the table below. The high boiling point necessitates robust heating equipment, and the flash point should always be considered for safety.

Q2: My this compound is "bumping" (boiling violently). How can I prevent this?

A2: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly, leading to sudden, violent boiling.[1][2][3] This is common in clean, smooth glassware.[1][2] To prevent bumping:

  • Use Boiling Chips: Add fresh, porous boiling chips to the solvent before heating.[2][4] Note that boiling chips should not be added to a liquid that is already near its boiling point as this can induce violent bumping.[5] If the liquid is cooled below its boiling point and then reheated, new boiling chips should be used.[2]

  • Ensure Adequate Agitation: Continuous stirring with a magnetic stir bar can create a vortex that helps to break up large bubbles and promote smoother boiling.[1][2]

  • Introduce a Gas: Bubbling a slow stream of an inert gas like nitrogen through a capillary tube placed below the liquid surface is a very effective method for ensuring smooth boiling.[1]

  • Avoid Localized Overheating: Use a heating mantle or a well-stirred oil bath to ensure even heat distribution.[5]

Q3: I'm observing a color change in my this compound during a high-temperature experiment. What could be happening?

A3: A color change, such as yellowing or browning, can be an indicator of thermal decomposition. While this compound is known for its excellent thermal stability, prolonged heating at very high temperatures can lead to degradation.[6] When heated to decomposition, similar glycol ethers emit acrid smoke and fumes.[7] Decomposition products can include aldehydes, ketones, and organic acids.[8] It is crucial to operate below the solvent's decomposition temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]

Q4: How can I accurately measure the temperature of my reaction in this compound?

A4: Accurate temperature measurement is critical.

  • Probe Placement: The temperature probe should be placed directly within the reaction mixture, not between the flask and the heating mantle. The temperature of the heating surface is not an accurate representation of the internal reaction temperature.

  • Calibration: Regularly calibrate your temperature probes. A common method involves checking against a certified reference thermometer at established temperature points, such as an ice bath (0°C) and boiling water (100°C). For higher temperatures, a calibrated high-temperature probe in a dry block calibrator or a high-boiling liquid bath can be used as a reference.[10][11][12][13][14]

Q5: What are the risks of peroxide formation with this compound?

A5: Ethers, including this compound, can form explosive peroxides upon exposure to air and light.[15] It is crucial to store the solvent in a tightly closed container under an inert atmosphere and away from light.[15] Opened containers should not be stored for more than 12 months.[16] Before heating or distilling, it is good practice to test for the presence of peroxides.

Troubleshooting Guides

Issue 1: Temperature Overshooting the Setpoint

Symptoms: The temperature of the this compound consistently exceeds the target temperature set on the controller.

Possible Causes and Solutions:

Possible CauseSolution
Poorly Tuned PID Controller The Proportional-Integral-Derivative (PID) settings on your temperature controller may not be optimized for the high thermal mass of your setup. This can lead to aggressive heating that overshoots the setpoint.[17][18] Solution: Perform a PID auto-tune or manually tune the controller. A detailed protocol for manual tuning is provided below.
Incorrect Thermocouple Placement If the temperature probe is not correctly positioned within the liquid, it will not provide an accurate reading of the bulk temperature, leading to improper heating control. Solution: Ensure the tip of the temperature probe is fully submerged in the this compound, away from the flask walls and any "cold spots."
Inadequate Agitation Poor stirring can lead to temperature gradients within the solvent, with hotter spots near the heating surface. The temperature probe might be in a cooler region, causing the controller to continue heating and overshoot the average temperature. Solution: Increase the stirring speed to ensure uniform heat distribution throughout the vessel.
Heating Mantle Size Mismatch An improperly sized heating mantle can lead to uneven heating and poor temperature control. Solution: Use a heating mantle that is appropriately sized for your reaction flask to ensure good surface contact and uniform heat transfer.
Issue 2: Unstable Temperature (Fluctuations)

Symptoms: The temperature of the this compound oscillates around the setpoint, never stabilizing.

Possible Causes and Solutions:

Possible CauseSolution
PID Controller Settings The "Integral" and "Derivative" terms of the PID controller may be set too aggressively, causing oscillations. Solution: Manually adjust the PID settings. Try decreasing the Integral (I) and Derivative (D) values, or re-run the auto-tune function at the desired operating temperature.[17][19]
Poor Thermal Contact Inconsistent contact between the flask and the heating source (mantle or oil bath) can cause fluctuating heat transfer. Solution: For heating mantles, ensure the flask is well-seated. For oil baths, ensure the flask is immersed to a proper depth and the oil is being stirred.
Drafts or Changes in Ambient Temperature External air currents can affect the temperature of the reaction setup, especially if it is not well-insulated. Solution: Conduct the experiment in a fume hood with the sash lowered as much as is safely possible to minimize drafts. Insulate the exposed parts of the flask and reaction head with glass wool or aluminum foil.
Inappropriate Heat Transfer Fluid (for oil baths) The oil in the bath may have degraded or be unsuitable for the target temperature, leading to poor heat transfer. Solution: Use a high-quality, thermally stable silicone oil or another appropriate heat transfer fluid designed for your operating temperature range.[9][20][21][22][23]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name1-[2-(2-butoxyethoxy)ethoxy]butane
Molecular FormulaC₁₂H₂₆O₃
Molecular Weight218.34 g/mol
Boiling Point256 °C (493 °F) at 760 mmHg[15][24][25]
Melting Point-60 °C (-76 °F)[15][25]
Flash Point118 - 124 °C (245 - 255 °F)[15][26]
Autoignition Temperature310 °C (590 °F)[15]
Density0.885 g/cm³ at 20°C[15][25]
Vapor Pressure0.02 mmHg at 20°C[15]
Water SolubilitySlightly soluble[24][25]

Experimental Protocols

Protocol for Manual PID Tuning of a Heating Mantle

This protocol provides a general guideline for manually tuning a PID controller for heating this compound. The goal is to achieve a stable temperature with minimal overshoot. The Ziegler-Nichols method is a common starting point for tuning.[17][19]

Materials:

  • Heating mantle with a PID controller

  • Reaction flask of the appropriate size, filled with this compound to a typical experimental volume

  • Calibrated temperature probe

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Setup:

    • Place the flask with the solvent and stir bar in the heating mantle.

    • Position the temperature probe in the liquid, ensuring it is not touching the sides or bottom of the flask.

    • Begin stirring at a rate that creates a vortex.

  • Proportional (P) Tuning:

    • In the PID controller settings, set the Integral (I) and Derivative (D) values to zero.

    • Set a target temperature that is representative of your experimental conditions.

    • Start with a low Proportional (P) value.

    • Gradually increase the P value until the temperature begins to oscillate with a constant amplitude around the setpoint. This is the "ultimate gain" (Ku).

    • Record the period of this oscillation (Pu).

  • Integral (I) and Derivative (D) Calculation:

    • Use the Ziegler-Nichols formulas to calculate the initial P, I, and D settings:

      • P = 0.6 * Ku

      • I = Pu / 2

      • D = Pu / 8

  • Fine-Tuning:

    • Input these calculated values into your PID controller.

    • Run the heating process again and observe the temperature profile.

    • If there is significant overshoot, try reducing the P value.

    • If the system is slow to reach the setpoint, slightly decrease the I value (increase integral action).

    • If the system is unstable and oscillating, increase the D value to dampen the response.[27]

    • Make small, incremental changes and observe the effect of each adjustment before making further changes.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Temperature Control in this compound start Start: Temperature Issue Identified issue_type What is the nature of the issue? start->issue_type overshoot Temperature Overshooting Setpoint issue_type->overshoot Overshooting unstable Unstable/Fluctuating Temperature issue_type->unstable Fluctuating check_pid Check PID Controller Settings overshoot->check_pid check_probe Verify Temperature Probe Placement overshoot->check_probe check_agitation Ensure Adequate Agitation overshoot->check_agitation unstable->check_pid check_contact Check Thermal Contact/Mantle Fit unstable->check_contact check_environment Assess for Environmental Factors (Drafts) unstable->check_environment tune_pid Action: Re-tune PID Controller (Auto-tune or Manual) check_pid->tune_pid reposition_probe Action: Reposition Probe in Liquid Center check_probe->reposition_probe increase_stirring Action: Increase Stirring Speed check_agitation->increase_stirring improve_contact Action: Ensure Good Flask/Mantle Contact check_contact->improve_contact insulate_setup Action: Insulate Apparatus/Minimize Drafts check_environment->insulate_setup end_stable End: Temperature Stable tune_pid->end_stable end_unstable End: Issue Persists - Consult Equipment Manual or Manufacturer tune_pid->end_unstable reposition_probe->end_stable reposition_probe->end_unstable increase_stirring->end_stable increase_stirring->end_unstable improve_contact->end_stable improve_contact->end_unstable insulate_setup->end_stable insulate_setup->end_unstable

Caption: Troubleshooting workflow for temperature control issues.

References

Improving solubility of reactants in diethylene glycol dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experiments using Diethylene Glycol Dibutyl Ether (DEDB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reactant solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my reactant not dissolving effectively in this compound?

A: Several factors can influence reactant solubility. This compound is an excellent inert, aprotic, high-boiling solvent for non-polar substances.[1] If you are experiencing solubility issues, consider the following:

  • Polarity Mismatch: The fundamental principle of "like dissolves like" is crucial.[2] DEDB is effective for non-polar compounds, but if your reactant is highly polar, it may have limited solubility.[1]

  • Crystal Lattice Energy: For solid reactants, the energy required to break apart the crystal lattice can be higher than the energy gained from solvation, leading to poor solubility.[3]

  • Purity of Reactants and Solvent: Impurities in either the reactant or the solvent can significantly alter solubility characteristics.[4][5]

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for dissolution.[6]

Q2: What are the initial troubleshooting steps for a poorly soluble reactant?

A: Before employing more advanced techniques, start with these simple steps:

  • Verify Purity: Ensure both the reactant and the this compound are of high purity and free from water or other contaminants.[5]

  • Increase Agitation: Simple stirring may not be enough. Ensure vigorous and consistent agitation to maximize the interaction between the solvent and solute.

  • Gentle Heating: Gradually increasing the temperature of the mixture can significantly improve the solubility of most solid reactants.[2] Given DEDB's high boiling point (approx. 256°C), there is a wide temperature range to work with.[7]

Q3: How does adjusting the temperature affect reactant solubility in DEDB?

A: For most solid organic compounds, solubility increases as the temperature rises.[2] This is because the added thermal energy helps overcome the intermolecular forces within the solid's crystal lattice, allowing the solvent to surround the individual molecules. Conversely, the solubility of gaseous reactants typically decreases with an increase in temperature.[6] Leveraging the high boiling point of DEDB allows for conducting reactions at elevated temperatures, which can be a primary method to achieve dissolution.[7][8]

Q4: Can I use a co-solvent to improve reactant solubility in DEDB?

A: Yes, using a co-solvent is a highly effective and common strategy.[9][10] A co-solvent can modify the overall polarity of the solvent system to better match that of a poorly soluble reactant.[11][12] DEDB is miscible with a variety of organic solvents such as ethanol, acetone, benzene, and other ethers, providing a range of options for creating an ideal solvent blend.[1] The addition of a co-solvent can enhance the solubility of compounds that have both polar and non-polar characteristics.[13][14]

Q5: Is sonication an effective method for improving solubility in DEDB?

A: Sonication, or the application of high-frequency sound waves, is a powerful physical method to enhance solubility.[15][16] The process, known as acoustic cavitation, generates intense mechanical forces that can break down particle agglomerates, reduce particle size, and increase the surface area available for solvation.[15][17][18] This technique is especially valuable for kinetically slow dissolutions and for dispersing solids in heterogeneous reactions.[16][18]

Q6: Are surfactants useful for enhancing solubility in a non-polar solvent like DEDB?

A: Surfactants are primarily used to increase the solubility of non-polar (lipophilic) compounds in aqueous solutions by forming micelles.[19][20] While less common for enhancing solubility within a non-polar solvent like DEDB, they can be employed in specific applications, such as creating stable microemulsions if a reaction involves immiscible phases.[9][21] Non-ionic surfactants are generally preferred for solubilizing hydrophobic drugs.[3]

Troubleshooting Guide for Common Solubility Issues

Problem Potential Cause Suggested Solution
Reactant "oils out" or precipitates from solution upon cooling. The reactant was dissolved at an elevated temperature, creating a supersaturated solution at room temperature.1. Maintain the reaction at the elevated temperature where the reactant is soluble. 2. Find a suitable co-solvent that improves solubility at lower temperatures. 3. If precipitation is unavoidable post-reaction, ensure the product itself is soluble at the work-up temperature.
Reaction is sluggish, incomplete, or fails to initiate. Poor solubility is limiting the concentration of the reactant in the solution phase, reducing the effective collision frequency for the reaction to occur.[22]1. Increase Temperature: Run the reaction at a higher temperature to increase both solubility and reaction rate.[8] 2. Apply Sonication: Use an ultrasonic bath to ensure the reactant is finely dispersed, which is critical for heterogeneous reactions.[18] 3. Add a Co-solvent: Systematically add a co-solvent to fully dissolve the reactant before initiating the reaction.[14]
An emulsion forms during aqueous work-up. A co-solvent used to improve solubility has increased the miscibility between the DEDB and aqueous layers.1. Add Brine: Add a saturated NaCl solution during the extraction to increase the polarity of the aqueous phase and help break the emulsion. 2. Solvent Removal: If the co-solvent has a lower boiling point than DEDB, consider removing it via rotary evaporation before performing the aqueous extraction. 3. Filtration: Pass the emulsified mixture through a pad of Celite or another filter aid.
Reactant appears insoluble regardless of method used. The reactant may be impure, degraded, or fundamentally incompatible with the solvent system.1. Verify Reactant Integrity: Check the purity of the starting material using techniques like NMR or melting point analysis.[5] 2. Re-evaluate Solvent Choice: DEDB may not be the appropriate solvent. Consider solvents with significantly different properties based on the reactant's structure.

Data Presentation

Table 1: Physicochemical Properties of this compound (DEDB)

Property Value Reference(s)
CAS Number 112-73-2 [7]
Molecular Formula C₁₂H₂₆O₃ [23]
Molecular Weight 218.34 g/mol [23]
Appearance Clear, colorless liquid [1]
Boiling Point ~256 °C (493 °F) at 760 mmHg [7][24]
Melting Point -60.2 °C (-76 °F) [23][24]
Density ~0.88 g/cm³ [23][24]
Solubility in Water < 1 mg/mL (Effectively insoluble) [23][24]

| Miscibility | Miscible with ether, alcohol, esters, ketones, benzene, and chlorinated hydrocarbons. |[1] |

Table 2: Qualitative Comparison of Solubility Enhancement Techniques in DEDB

Technique Primary Mechanism Best Suited For Key Advantages Potential Downsides
Temperature Increase Increases kinetic energy to overcome lattice energy and intermolecular forces.[6] Thermally stable reactants that show a positive solubility-temperature correlation. Simple to implement; can also increase reaction rates. Not suitable for thermally labile compounds; may alter reaction pathways.[4]
Co-solvency Modifies the polarity of the bulk solvent to better match the solute.[11][12] Reactants with intermediate polarity or when fine-tuning solvent properties is needed. Highly effective; allows for precise control over the reaction medium. Can complicate downstream processing (e.g., work-up, solvent removal).[8]

| Sonication | Acoustic cavitation reduces particle size and increases surface area.[15][17] | Kinetically slow dissolutions, heterogeneous mixtures, and poorly soluble crystalline solids. | Enhances mass transfer and can initiate or accelerate reactions (sonochemistry).[18][25] | Requires specialized equipment; potential for localized heating; may degrade sensitive molecules. |

Experimental Protocols & Visualizations

Protocol 1: Systematic Approach to Improving Reactant Solubility

This workflow provides a logical sequence for troubleshooting and resolving solubility challenges.

G cluster_0 start Poor Solubility Observed in DEDB check_purity Verify Reactant and Solvent Purity start->check_purity heat Increase Temperature Incrementally (e.g., 40°C -> 60°C -> 80°C) check_purity->heat If pure evaluate Evaluate Solubility heat->evaluate cosolvent Introduce a Co-solvent (Start with 5-10% v/v) cosolvent->evaluate sonicate Apply Sonication (e.g., 15-30 min cycles in bath) sonicate->evaluate evaluate->cosolvent No evaluate->sonicate No success Solubility Achieved Proceed with Experiment evaluate->success Yes fail Re-evaluate Solvent System (DEDB may be unsuitable) evaluate->fail Still No

Caption: A logical workflow for troubleshooting poor reactant solubility.

Protocol 2: Detailed Methodology for Using a Co-solvent
  • Selection of Co-solvent: Choose a co-solvent based on the properties of your reactant. For a reactant with some polar character, a more polar co-solvent like Tetrahydrofuran (THF) or Ethanol may be effective. For extending the non-polar character, Toluene could be a choice. Ensure the co-solvent is anhydrous if the reaction is moisture-sensitive.

  • Initial Solubility Test: In a small vial, attempt to dissolve a small amount of your reactant in pure DEDB at room temperature to establish a baseline.

  • Incremental Addition: To the suspension from Step 2, add the chosen co-solvent dropwise or in small, measured volumes (e.g., 5% of the total DEDB volume). After each addition, stir vigorously for several minutes.

  • Observation: Observe for any signs of dissolution. Note the approximate volume percentage of co-solvent required to achieve full dissolution.

  • Scaling Up: Once an effective co-solvent and approximate ratio are identified, you can apply this to the full-scale reaction. It is best practice to dissolve the reactant completely in the DEDB/co-solvent mixture before adding other reagents.

  • Documentation: Record the final solvent system composition (e.g., 9:1 DEDB:THF v/v) in your experimental notes.

G cluster_1 A Select Potential Co-solvent (e.g., THF, Toluene, Ethanol) B Prepare Reactant Suspension in pure DEDB C Add Co-solvent Incrementally (e.g., 5% v/v additions) B->C D Observe & Agitate C->D E Is Reactant Dissolved? D->E E->C No, continue additions F Optimize Ratio & Scale Up for Reaction E->F Yes G Select Different Co-solvent or Combine Techniques E->G No, at >25% co-solvent

Caption: Experimental workflow for the systematic use of a co-solvent.

Protocol 3: Detailed Methodology for Using Sonication
  • Setup: Prepare a suspension of the reactant in DEDB in a vessel appropriate for the scale (e.g., a thick-walled flask or vial).

  • Ultrasonic Bath: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the vessel for efficient energy transfer.

  • Temperature Control: Sonication can generate heat. If your reaction is temperature-sensitive, monitor the temperature of the bath and add cold water or ice as needed to maintain the desired temperature.

  • Sonication Cycles: Turn on the sonicator. It is often more effective to use cycles of sonication (e.g., 15 minutes on, 5 minutes off) to allow for heat dissipation and prevent solvent evaporation.[16]

  • Observation: Visually inspect the mixture periodically to assess the degree of dissolution or dispersion. Continue sonication until the reactant is fully dissolved or a fine, stable suspension is achieved.

  • Initiate Reaction: Once the desired level of solubility/dispersion is reached, proceed with the addition of other reagents. For heterogeneous reactions, it may be beneficial to continue sonication during the reaction itself to improve kinetics.[18]

References

Technical Support Center: Work-up Procedures for Reactions in Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction work-ups in diethylene glycol dibutyl ether (DEGDBE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of their reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physical properties of this compound that influence work-up procedures?

A1: this compound is a high-boiling point, aprotic, and relatively inert solvent.[1] Its low solubility in water is a critical property that is exploited during extractive work-ups.[1] Key properties are summarized in the table below.

PropertyValueImplication for Work-up
Boiling Point 254 °C (at 1013 hPa)Difficult to remove by standard rotary evaporation.
Water Solubility < 1 mg/mL at 72 °FAllows for removal from organic product solutions via aqueous extraction.[1]
Density 0.88 g/cm³ at 20 °CLess dense than water, will form the upper layer in an aqueous extraction.
Miscibility Miscible with common organic solvents (e.g., ethanol, acetone, ether, hydrocarbons)[1]Product can be readily extracted into a variety of organic solvents.

Q2: My product is soluble in this compound. How can I separate it from the solvent after the reaction?

A2: The most common method is a liquid-liquid extraction. Since DEGDBE has very low water solubility, you can add water and a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) to your reaction mixture. Your organic product should preferentially move into the organic extraction solvent, while the DEGDBE will be washed away with the aqueous phase. Repeated extractions with the organic solvent will improve the recovery of your product.

Q3: I am performing an aqueous extraction to remove this compound, but I am observing an emulsion. What should I do?

A3: Emulsions can form when performing aqueous washes of reactions in high-boiling point polar solvents. Here are several strategies to manage an emulsion:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Solvent Addition: Add more of the organic extraction solvent to dilute the mixture.

Q4: How can I be sure that all the this compound has been removed from my product?

A4: After repeated aqueous washes, it is good practice to wash the combined organic layers with brine to remove any remaining water-soluble impurities. To confirm the absence of DEGDBE in your final product, you can use analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the characteristic peaks of DEGDBE in the NMR spectrum of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique to detect trace amounts of volatile impurities like DEGDBE.

Q5: Is it possible to remove this compound by distillation?

A5: Due to its high boiling point, removing DEGDBE by simple distillation or standard rotary evaporation is often impractical and can lead to decomposition of thermally sensitive products. However, for very high-boiling, thermally stable products, vacuum distillation can be an option. A more advanced technique is extractive distillation, where a co-solvent is added to alter the relative volatilities of the components, but this is typically used on an industrial scale.[2]

Experimental Protocols

Protocol 1: Standard Extractive Work-up

This protocol describes the general procedure for separating a non-polar to moderately polar organic product from this compound.

  • Cool the Reaction Mixture: Once the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute with Extraction Solvent: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether). A typical starting ratio is 2-3 volumes of extraction solvent to 1 volume of the reaction mixture.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Separate the Layers: Allow the layers to separate. The organic layer will typically be the upper layer. Drain and collect the lower aqueous layer.

  • Repeat Aqueous Washes: Repeat the water wash (steps 3 and 4) two to three more times to ensure complete removal of the DEGDBE.

  • Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine). This will help to remove any remaining water from the organic layer.

  • Dry the Organic Layer: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Isolate the Product: Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product. Further purification can be performed by chromatography or recrystallization as needed.

Protocol 2: Work-up for Water-Soluble Products

If your product has some water solubility, the standard extractive work-up may lead to product loss. In this case, a modified procedure is required.

  • Cool and Dilute: Follow steps 1 and 2 from the standard protocol.

  • Saturated Aqueous Washes: Instead of pure water, use a saturated aqueous solution of a salt in which your product is less soluble (e.g., ammonium (B1175870) chloride or sodium chloride) for the initial washes. This is known as "salting out."

  • Back-Extraction: Combine all the aqueous layers from the washes and extract them once or twice with a fresh portion of the organic extraction solvent to recover any dissolved product.

  • Combine and Dry: Combine all the organic layers, wash with brine, and proceed with drying and product isolation as described in the standard protocol (steps 7 and 8).

Visualizations

experimental_workflow start Reaction in DEGDBE Complete cool Cool to Room Temperature start->cool transfer Transfer to Separatory Funnel cool->transfer add_solvent Add Organic Extraction Solvent transfer->add_solvent add_water Add Water/Brine add_solvent->add_water mix Gentle Mixing & Venting add_water->mix separate Separate Layers mix->separate aqueous_layer Aqueous Layer (contains DEGDBE) separate->aqueous_layer organic_layer Organic Layer (contains product) separate->organic_layer repeat_wash Repeat Wash (2-3x) organic_layer->repeat_wash repeat_wash->mix brine_wash Final Brine Wash repeat_wash->brine_wash After final wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry isolate Filter & Concentrate dry->isolate product Crude Product isolate->product

Caption: Standard Extractive Work-flow for DEGDBE Reactions.

troubleshooting_emulsion start Emulsion Formed During Extraction option1 Add Saturated Brine start->option1 option2 Allow to Stand start->option2 option3 Filter through Celite® start->option3 option4 Add More Organic Solvent start->option4 outcome Layers Separate option1->outcome option2->outcome option3->outcome option4->outcome

Caption: Troubleshooting Guide for Emulsion Formation.

References

Minimizing water content in diethylene glycol dibutyl ether for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol dibutyl ether, focusing on minimizing water content for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercial this compound?

A1: The water content in commercial grades of this compound is typically low, often specified at ≤ 0.1% to ≤ 0.2%. However, for highly moisture-sensitive reactions, this level of water may still be problematic, necessitating further drying.

Q2: Why is it critical to minimize water content in this compound for certain reactions?

A2: Water can act as an unwanted nucleophile, base, or proton source in many organic reactions. In reactions involving organometallics (like Grignard reagents), strong bases (like sodium amide), or other water-sensitive reagents, the presence of water can lead to side reactions, reduced yields, and in some cases, complete reaction failure.

Q3: What are the primary methods for drying this compound?

A3: The most common and effective methods for drying this compound include:

  • Azeotropic distillation: While not a standalone method for achieving very low water content, it can be used as a preliminary step to remove bulk water.

  • Use of drying agents: Molecular sieves (3Å or 4Å) and activated alumina (B75360) are effective for removing residual water.

  • Distillation from a drying agent: For achieving very low water content, distillation from sodium metal with benzophenone (B1666685) as an indicator is a common method for ethers, though caution is required with high-boiling point ethers like this compound.

Q4: How can I accurately measure the water content in this compound?

A4: The most accurate and widely accepted method for determining the water content in organic solvents is Karl Fischer titration. This technique is highly specific to water and can provide precise measurements even at very low concentrations (ppm levels).

Q5: What are the safety concerns associated with this compound, particularly during drying procedures?

A5: The primary safety concern is the formation of explosive peroxides upon exposure to air and light.[1] This risk is elevated when the solvent is distilled, as peroxides can concentrate in the distillation residue. It is crucial to test for peroxides before any heating or distillation and to remove them if present. Additionally, when using reactive drying agents like sodium metal, appropriate safety precautions for handling flammable and water-reactive materials must be strictly followed.

Troubleshooting Guides

Issue 1: Reaction failure or low yield suspected to be due to wet solvent.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate drying of the solvent 1. Verify the water content of the this compound using Karl Fischer titration. 2. If the water content is above the acceptable limit for your reaction, re-dry the solvent using one of the recommended methods (see Experimental Protocols).The water content should be reduced to an acceptable level (typically < 50 ppm for many sensitive reactions).
Ineffective drying agent 1. If using molecular sieves, ensure they have been properly activated (heated to drive off adsorbed water) before use. 2. Replace the drying agent with a fresh, properly activated batch.Properly activated drying agents will effectively remove water from the solvent.
Re-contamination of the solvent 1. Ensure that all glassware used for the reaction is thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere). 2. Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of atmospheric moisture.Maintaining an inert atmosphere will prevent the dried solvent from becoming re-contaminated with water.
Issue 2: Suspected peroxide formation in this compound.
Possible Cause Troubleshooting Step Expected Outcome
Prolonged storage or exposure to air/light 1. Test for the presence of peroxides using peroxide test strips.[2][3][4][5][6] 2. If peroxides are detected, they must be removed before using the solvent, especially if heating or distillation is involved.Peroxide test strips will indicate the concentration of peroxides, allowing for an informed decision on the need for removal.
Inhibitor depletion 1. If the solvent has been stored for an extended period, the added inhibitor may be depleted. 2. If peroxides are present, remove them using one of the methods described in the Experimental Protocols.The peroxide removal procedure will eliminate the hazardous peroxides from the solvent.

Data Presentation

Table 1: Comparison of Drying Methods for Ethers

Drying Method Typical Final Water Content Advantages Disadvantages
Activated 3Å or 4Å Molecular Sieves < 50 ppm- Safe and easy to use- Can be regenerated and reused- Slower than distillation methods- Requires proper activation
Activated Alumina < 50 ppm- Effective for removing both water and peroxides[7][8][9]- Can be regenerated- May have lower water capacity than molecular sieves
Distillation from Sodium/Benzophenone < 10 ppm- Achieves very low water content- Visual indicator of dryness (deep blue/purple color)- Involves handling of reactive sodium metal- Requires specialized glassware (still)- High boiling point of this compound requires careful temperature control (distillation under reduced pressure may be necessary)[10]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves
  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 250-300°C under vacuum for at least 4 hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent or under a stream of nitrogen).

  • Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a sealed container.

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours, with occasional swirling.

  • Verification: Check the water content using Karl Fischer titration to ensure it has reached the desired level.

  • Storage: Store the dried solvent over the molecular sieves under an inert atmosphere.

Protocol 2: Testing for Peroxides in this compound
  • Sample Preparation: Take a small aliquot (1-2 mL) of the this compound.

  • Testing: Dip a peroxide test strip into the solvent for 1-2 seconds.

  • Observation: After the time specified by the manufacturer, compare the color of the test strip to the provided color chart to determine the peroxide concentration.

  • Action: If the peroxide concentration is above the acceptable limit for your application (generally >10 ppm is a concern, and distillation should not be performed if any peroxides are detected), proceed with a peroxide removal protocol.

Protocol 3: Removal of Peroxides using Activated Alumina
  • Column Preparation: Pack a chromatography column with activated alumina (basic or neutral). The amount of alumina will depend on the volume of solvent and the level of peroxide contamination. A general guideline is to use about 100g of alumina per 100 mL of solvent.[9]

  • Elution: Pass the this compound through the alumina column.

  • Collection: Collect the purified solvent.

  • Verification: Test the collected solvent for peroxides to ensure their complete removal.

  • Disposal: The alumina will retain the peroxides and should be handled and disposed of as hazardous waste.

Protocol 4: Removal of Peroxides using Ferrous Sulfate (B86663)
  • Reagent Preparation: Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[9]

  • Extraction: In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution. Shake well, releasing pressure frequently.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the ether layer with water to remove any residual acid and iron salts.

  • Drying: Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then filter.

  • Verification: Test the purified solvent for peroxides to confirm their removal.

Visualizations

experimental_workflow cluster_start Solvent Preparation cluster_peroxide_check Safety Check cluster_drying Drying Process cluster_verification Quality Control cluster_end Final Product start Commercial this compound peroxide_test Test for Peroxides start->peroxide_test peroxide_present Peroxides Present? peroxide_test->peroxide_present remove_peroxides Remove Peroxides (Protocol 3 or 4) peroxide_present->remove_peroxides Yes drying_method Select Drying Method peroxide_present->drying_method No remove_peroxides->drying_method mol_sieves Molecular Sieves (Protocol 1) drying_method->mol_sieves distillation Distillation (e.g., from Na/Benzophenone) drying_method->distillation kf_titration Karl Fischer Titration mol_sieves->kf_titration distillation->kf_titration water_ok Water Content Acceptable? kf_titration->water_ok water_ok->drying_method No dry_solvent Dry this compound for Reaction water_ok->dry_solvent Yes

Caption: Experimental workflow for preparing dry this compound.

troubleshooting_flowchart start Reaction Failure/Low Yield check_water Is solvent water content a possible cause? start->check_water measure_water Measure water content (Karl Fischer Titration) check_water->measure_water Yes investigate_other Investigate other reaction parameters check_water->investigate_other No water_high Water content > acceptable limit? measure_water->water_high redry_solvent Re-dry solvent using appropriate protocol water_high->redry_solvent Yes check_glassware Check for other sources of water (e.g., glassware, atmosphere) water_high->check_glassware No redry_solvent->measure_water reaction_setup Review reaction setup and reagent purity check_glassware->reaction_setup reaction_setup->investigate_other

Caption: Troubleshooting flowchart for reaction issues related to solvent quality.

References

Technical Support Center: Scaling Up Reactions in Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions in diethylene glycol dibutyl ether.

Section 1: Troubleshooting Guides

This section is designed to help you navigate and resolve specific issues that may arise during the scale-up of your chemical processes in this compound.

Issue 1: Poor Heat Transfer and Localized Hotspots

Q: My large-scale reaction is experiencing significant exotherms and localized hotspots, leading to impurity formation. How can I improve heat management?

A: this compound's high boiling point (256 °C) allows for a wide operational temperature range, but its physical properties also present heat transfer challenges at scale.[1][2]

Potential Causes:

  • Inadequate Agitation: Insufficient mixing can lead to poor heat distribution, creating localized areas of high temperature.

  • Low Heat Transfer Coefficient: The overall heat transfer coefficient of the reactor system may be insufficient for the reaction's heat output.

  • Viscosity Changes: The viscosity of the reaction mixture can change as the reaction progresses, affecting mixing and heat transfer efficiency.

Recommended Solutions:

  • Optimize Stirring:

    • Switch from magnetic stirring to overhead mechanical stirring for more effective mixing in larger vessels.

    • Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) based on the viscosity of your reaction mixture.

  • Enhance Heat Removal:

    • Ensure the reactor's cooling system is appropriately sized for the anticipated heat load.

    • Consider using a reactor with a higher surface area-to-volume ratio, or one with internal cooling coils.

  • Controlled Addition:

    • For highly exothermic reactions, implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.

Issue 2: Difficulty in Removing the Solvent Post-Reaction

Q: I am struggling to efficiently remove the high-boiling this compound from my product after the reaction is complete. What are the best methods for this?

A: The high boiling point of this compound makes its removal by standard rotary evaporation challenging and energy-intensive.

Potential Causes:

  • High Boiling Point: The solvent's boiling point of 256 °C requires high temperatures or very low pressures for distillation.

  • Product Instability: The required high temperatures for distillation may lead to the degradation of thermally sensitive products.

Recommended Solutions:

  • Vacuum Distillation: This is the most common method. To be effective, a high-vacuum pump is often necessary to significantly lower the boiling point of the solvent. Insulating the distillation apparatus can help maintain the necessary temperature for vaporization.

  • Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with this compound can facilitate its removal at a lower temperature. However, identifying a suitable azeotropic partner can be challenging.

  • Liquid-Liquid Extraction: If your product has favorable solubility in a lower-boiling, immiscible solvent, a series of extractions can be performed to move the product out of the this compound and into the new solvent. The lower-boiling solvent can then be easily removed.

  • Precipitation/Crystallization: If your product is a solid, adding an anti-solvent can induce precipitation or crystallization, allowing for separation by filtration. The residual high-boiling solvent can then be washed from the solid product.

Issue 3: Side Reactions and Impurity Formation

Q: I am observing an increase in side reactions and impurities when scaling up my reaction in this compound. What could be the cause?

A: The high temperatures often employed in reactions using this compound can accelerate side reactions.

Potential Causes:

  • Extended Reaction Times at High Temperatures: Longer reaction times at elevated temperatures can lead to the degradation of starting materials, intermediates, or products.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light, which can initiate unwanted side reactions.[2]

  • Inadequate Inert Atmosphere: The presence of oxygen at high temperatures can lead to oxidative side products.

Recommended Solutions:

  • Optimize Reaction Conditions: Carefully re-evaluate the reaction temperature and time. It may be possible to achieve the desired conversion at a lower temperature over a slightly longer period.

  • Peroxide Testing and Removal: Always test for the presence of peroxides before use, especially if the solvent has been stored for an extended period. Peroxides can be removed by passing the solvent through a column of activated alumina.

  • Maintain an Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with this compound at a large scale?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[3]

  • Peroxide Hazard: Be aware of the potential for peroxide formation.[2] Store the solvent in a tightly sealed, opaque container, away from heat and light, and under an inert atmosphere if possible.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to violent reactions.[2]

Q2: Can this compound be used for Grignard reactions?

A2: Yes, this compound can be used as a solvent for Grignard reactions.[1] Its high boiling point allows for reactions to be conducted at higher temperatures than with traditional ether solvents like diethyl ether or THF, which can be beneficial for the formation of certain Grignard reagents. However, the higher viscosity and potential for slower initiation should be considered.

Q3: How does the purity of this compound affect my reaction?

A3: The purity of the solvent is crucial for reaction success. Impurities such as water can quench moisture-sensitive reagents like Grignard reagents. Other impurities, such as ethylene (B1197577) glycol or diethylene glycol monobutyl ether, can participate in side reactions.[4] It is recommended to use a high-purity grade of the solvent and to ensure it is dry before use in moisture-sensitive applications.

Section 3: Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆O₃
Molecular Weight 218.34 g/mol
Boiling Point 256 °C
Melting Point -60 °C
Flash Point 118 °C
Density (at 20°C) 0.88 g/cm³
Viscosity (at 20°C) 2.4 cP
Solubility in Water 3 g/L

Source:[5]

Section 4: Experimental Protocols

While specific large-scale protocols are often proprietary, the following provides a general framework for common cross-coupling reactions that can be adapted for use with this compound.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reactor Setup: A multi-necked, round-bottom flask equipped with an overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet/outlet is assembled and flame-dried.

  • Reagent Charging: The aryl halide, boronic acid, palladium catalyst, and ligand are charged to the reactor.

  • Solvent Addition: Anhydrous this compound is added via cannula under a positive pressure of nitrogen.

  • Base Addition: The base (e.g., potassium carbonate, cesium carbonate) is added to the reaction mixture.

  • Reaction: The mixture is stirred and heated to the desired temperature (typically 80-120 °C). The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and other water-soluble impurities.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Section 5: Visualizations

ScaleUp_Troubleshooting cluster_issues Common Scale-Up Issues in this compound cluster_solutions Troubleshooting Solutions Heat Poor Heat Transfer & Localized Hotspots OptimizeStirring Optimize Agitation (Overhead Stirrer) Heat->OptimizeStirring EnhanceCooling Enhance Cooling (Coils, S/V Ratio) Heat->EnhanceCooling ControlledAddition Controlled Reagent Addition Heat->ControlledAddition SolventRemoval Difficulty in Solvent Removal VacuumDistillation High-Vacuum Distillation SolventRemoval->VacuumDistillation Extraction Liquid-Liquid Extraction SolventRemoval->Extraction Precipitation Precipitation/ Crystallization SolventRemoval->Precipitation Impurities Side Reactions & Impurity Formation OptimizeConditions Optimize Temp/Time Impurities->OptimizeConditions PeroxideManagement Peroxide Testing & Removal Impurities->PeroxideManagement InertAtmosphere Maintain Inert Atmosphere Impurities->InertAtmosphere Solvent_Removal_Workflow Start Reaction Complete in this compound ProductType Is the product a solid? Start->ProductType ThermallyStable Is the product thermally stable? ProductType->ThermallyStable No Precipitate Induce Precipitation/ Crystallization ProductType->Precipitate Yes SolubilityCheck Is the product soluble in an immiscible, low-boiling solvent? ThermallyStable->SolubilityCheck No VacuumDistill High-Vacuum Distillation ThermallyStable->VacuumDistill Yes SolubilityCheck->VacuumDistill No (Consider other purification methods) Extract Liquid-Liquid Extraction SolubilityCheck->Extract Yes Filter Filter and Wash Solid Precipitate->Filter End Purified Product Filter->End VacuumDistill->End Extract->End

References

Validation & Comparative

A Head-to-Head Comparison: Diethylene Glycol Dibutyl Ether vs. Diglyme in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate high-boiling point solvent is a critical parameter that can significantly influence reaction outcomes, particularly in high-temperature synthesis. This guide provides a comprehensive comparison of two commonly employed ether solvents: Diethylene Glycol Dibutyl Ether (DGBDE) and Diethylene Glycol Dimethyl Ether (Diglyme).

This publication aims to deliver an objective comparison of their performance, supported by available experimental data and detailed methodologies, to assist in making informed solvent choices for demanding synthetic applications.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in determining its suitability for a specific reaction. The following table summarizes the key properties of DGBDE and diglyme (B29089).

PropertyThis compound (DGBDE)Diglyme (Diethylene Glycol Dimethyl Ether)
CAS Number 112-73-2[1]111-96-6[2]
Molecular Formula C12H26O3[3]C6H14O3[2]
Molecular Weight 218.33 g/mol [3]134.17 g/mol [2]
Boiling Point 256 °C[4]162 °C[5][6]
Melting Point -60.2 °C[4]-64 °C[5][6]
Density 0.885 g/mL at 20 °C[1]0.9451 g/cm³ at 20 °C[7]
Flash Point 118 °C[4]57 °C[5]
Water Solubility Low to no solubility[1]Miscible[2]
Vapor Pressure 0.02 mmHg at 20 °C3.99 hPa at 20 °C[8]

Performance in High-Temperature Synthesis

Both DGBDE and diglyme are favored in high-temperature reactions due to their thermal stability and ability to solvate cations, which can enhance reaction rates.[1][6] They are particularly useful in reactions involving organometallic reagents, such as Grignard reactions, and in nucleophilic substitution reactions like the Williamson ether synthesis.

Grignard Reactions

Grignard reactions often require ethereal solvents to stabilize the highly reactive Grignard reagent. While diethyl ether and tetrahydrofuran (B95107) (THF) are common, their low boiling points limit their use in reactions requiring elevated temperatures. High-boiling ethers like DGBDE and diglyme offer a solution.

A key advantage of DGBDE is its purported ability to provide improved yields and stability for Grignard reagents, even at room temperature, without the need for co-solvents like THF or benzene.[9][10][11][12] This can simplify reaction setup and workup procedures. In contrast, Grignard reactions in diglyme can sometimes be more challenging to initiate compared to lower boiling ethers.[13] At elevated temperatures, there is also a possibility of the Grignard reagent reacting with the diglyme solvent itself, leading to byproducts.[13]

Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction for preparing ethers, often benefits from higher reaction temperatures to drive the reaction to completion, especially with less reactive alkyl halides.[14][15][16] Both DGBDE and diglyme can serve as suitable solvents for this reaction.

While direct comparative yield data is scarce, the higher boiling point of DGBDE allows for a wider operational temperature range, which can be advantageous for reactions involving sterically hindered substrates or poor leaving groups that require more forcing conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. The choice of solvent is crucial for catalyst solubility, stability, and overall reaction efficiency. High-boiling point solvents are often necessary to achieve reasonable reaction rates, particularly with less reactive aryl chlorides. While a variety of solvents have been explored for this reaction, diglyme has been noted to interact unfavorably with some of the reagents under certain conditions.[17]

Experimental Protocols

The following are generalized experimental protocols for a Williamson ether synthesis and a Suzuki-Miyaura coupling. These can be adapted for use with either this compound or diglyme, allowing for a comparative evaluation of their performance in a specific synthetic context.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl bromide.

Materials:

  • Phenol

  • Sodium Hydride (NaH)

  • This compound or Diglyme (anhydrous)

  • Benzyl Bromide

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the chosen anhydrous solvent (DGBDE or Diglyme) to the flask.

  • Slowly add a solution of phenol (1.0 equivalent) in the same anhydrous solvent to the suspension of sodium hydride at room temperature.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a desired temperature (e.g., 120 °C for diglyme, or a higher temperature up to 200 °C for DGBDE) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Phenol Phenol Alkoxide Sodium Phenoxide Phenol->Alkoxide + NaH in Solvent NaH Sodium Hydride (NaH) NaH->Alkoxide Solvent_Prep DGBDE or Diglyme Solvent_Prep->Alkoxide Product Benzyl Phenyl Ether Alkoxide->Product + Benzyl Bromide, Heat Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product Quench Quench (aq. NH4Cl) Product->Quench Extract Extract (Et2O) Quench->Extract Purify Purify (Chromatography) Extract->Purify Final_Product Pure Benzyl Phenyl Ether Purify->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (B44618) (PPh3)

  • Potassium carbonate (K2CO3)

  • This compound or Diglyme

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the chosen solvent (DGBDE or Diglyme).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of the chosen solvent.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to a desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactant Mixture cluster_catalyst Catalyst Preparation cluster_reaction Cross-Coupling cluster_product Product Formation Aryl_Halide 4-Bromotoluene Reaction_Vessel Reaction at High Temperature Aryl_Halide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent DGBDE or Diglyme Solvent->Reaction_Vessel Pd_Source Pd(OAc)2 Catalyst Active Pd(0) Catalyst Pd_Source->Catalyst Ligand PPh3 Ligand->Catalyst Catalyst->Reaction_Vessel Coupled_Product 4-Methyl-1,1'-biphenyl Reaction_Vessel->Coupled_Product

Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling Considerations

Both DGBDE and diglyme are combustible liquids and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources.[4][8]

A significant safety concern with ethers is the formation of explosive peroxides upon exposure to air and light. While DGBDE is expected to be less prone to peroxide formation than lower molecular weight ethers due to steric hindrance, it should still be handled as a potential peroxide former.[3] Diglyme is known to form peroxides, and there have been reports of explosions when distilling it to dryness, especially in the presence of hydrides.[7] It is crucial to test for the presence of peroxides before heating or distilling these solvents.

Diglyme has been identified as a reproductive toxin by the European Chemicals Agency and is listed as a Substance of Very High Concern (SVHC).[6] Appropriate personal protective equipment should be worn when handling this solvent.

Conclusion and Recommendations

The choice between this compound and diglyme for high-temperature synthesis depends on the specific requirements of the reaction.

This compound (DGBDE) is an excellent choice for reactions requiring very high temperatures, given its significantly higher boiling point. Its low water solubility can be advantageous in reactions where the presence of water is detrimental and simplifies workup by extraction. The available information suggests it may offer improved performance and stability in Grignard reactions.

Diglyme , with its lower boiling point and miscibility with water, may be more suitable for reactions that require moderate heating and where aqueous workups are acceptable. Its ability to solvate a wide range of reagents makes it a versatile solvent. However, its potential for peroxide formation and its classification as a reproductive toxin necessitate stringent safety precautions.

For any new application, it is highly recommended to perform small-scale screening experiments with both solvents to empirically determine the optimal choice for achieving the desired reaction outcome, taking into account factors such as yield, reaction time, side product formation, and ease of workup.

References

A Head-to-Head Comparison: Diethylene Glycol Dibutyl Ether vs. THF as Grignard Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in Grignard reactions is critical to optimizing yield, ensuring safety, and streamlining workflows. While tetrahydrofuran (B95107) (THF) has traditionally been a stalwart solvent for these organometallic reactions, diethylene glycol dibutyl ether, also known as dibutyl diglyme (B29089), presents a compelling high-boiling-point alternative with distinct advantages. This guide provides an objective, data-supported comparison of these two ether solvents to inform your selection process.

Executive Summary

This compound offers significant benefits in terms of reaction temperature, stability of the resulting Grignard reagent, and safety. Its high boiling point allows for reactions with less reactive halides that may not proceed readily in lower-boiling ethers like THF.[1][2] Furthermore, Grignard reagents prepared in this compound have demonstrated improved stability, including storage stability at room temperature, without the need for co-solvents or stabilizing agents that are often required with THF.[1][2] Conversely, THF is a more established and widely used solvent with a lower viscosity, which can be advantageous for mass transfer and handling at lower temperatures.

Physical and Chemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its performance in a given reaction. Below is a summary of the key physical and chemical characteristics of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)References
Molecular Formula C12H26O3C4H8O[3]
Molar Mass 218.33 g/mol 72.11 g/mol [3]
Boiling Point 256 °C66 °C[3][4]
Melting Point -60 °C-108.4 °C[5]
Density (at 20°C) 0.8814 g/cm³0.889 g/cm³ (at 20°C)[1][3]
Viscosity 2.4 mPa·s (at 20°C)0.46 mPa·s (at 25°C)[3][6]
Flash Point 118 °C-14 °C[7]
Water Solubility Low (0.3%)Miscible[1][7]
Peroxide Formation Can form explosive peroxidesForms explosive peroxides readily[7]

Performance in Grignard Reactions: A Qualitative and Quantitative Overview

Reaction Temperature and Initiation: The significantly higher boiling point of this compound (256 °C) compared to THF (66 °C) is a major advantage for reactions involving unreactive organic halides, such as aryl chlorides.[4] The elevated temperatures achievable in dibutyl diglyme can facilitate the initiation and completion of sluggish Grignard formations. In contrast, the lower boiling point of THF limits the practical reaction temperature, although it is often sufficient for more reactive halides.[4]

Stability of the Grignard Reagent: Patents describing the use of this compound for Grignard reagent preparation consistently highlight the enhanced stability of the resulting organomagnesium compounds.[1][2] These reagents can be stored for extended periods at room temperature without significant decomposition.[1] This is a notable advantage over Grignard reagents in THF, which are typically less stable and are often prepared and used in situ.

Yield and Purity: Although specific comparative yield data is scarce, the use of this compound has been claimed to lead to improved yields, particularly for challenging Grignard reactions.[1] The higher reaction temperatures can drive reactions to completion, potentially increasing the yield of the desired product. The low water solubility of dibutyl diglyme can also simplify aqueous workups and minimize the hydrolysis of the Grignard reagent, which can be a concern with the water-miscible THF.[7]

Experimental Protocols

The following are generalized protocols for the preparation of a Grignard reagent in both this compound and THF. These should be adapted based on the specific organic halide and subsequent reaction.

Preparation of a Grignard Reagent in this compound

Materials:

  • Magnesium turnings

  • Organic halide (e.g., an aryl bromide)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Add a portion of the anhydrous this compound to the flask.

  • Dissolve the organic halide in the remaining anhydrous this compound and place it in the dropping funnel.

  • Add a small amount of the organic halide solution to the magnesium suspension. The disappearance of the iodine color and the initiation of bubbling indicate the start of the reaction. Gentle heating may be necessary for initiation.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a steady reflux. The reaction temperature can be maintained between 60°C and 100°C.[8]

  • After the addition is complete, continue to stir the mixture at the reaction temperature until the magnesium is consumed.

  • The resulting Grignard reagent solution is then ready for use.

Preparation of a Grignard Reagent in Tetrahydrofuran (THF)

Materials:

  • Magnesium turnings

  • Organic halide (e.g., an alkyl bromide)

  • Anhydrous THF

  • Iodine crystal or 1,2-dibromoethane (B42909) (as an initiator)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place the magnesium turnings in the reaction flask.

  • Add a portion of the anhydrous THF and the initiator to the flask.

  • Dissolve the organic halide in the remaining anhydrous THF and place it in the dropping funnel.

  • Add a small amount of the organic halide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the THF.

  • Once initiated, add the remaining organic halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux until the magnesium has been consumed.

  • The Grignard reagent is then ready for the subsequent reaction.

Visualizing the Workflow

The general workflow for preparing and utilizing a Grignard reagent is outlined in the diagram below.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile start Dry Glassware & Mg Turnings add_solvent Add Anhydrous Solvent (Dibutyl Diglyme or THF) start->add_solvent add_halide Add Organic Halide (Initiation) add_solvent->add_halide reflux Dropwise Addition & Reflux add_halide->reflux complete Reaction Completion reflux->complete add_electrophile Add Electrophile (e.g., Ketone, Aldehyde) complete->add_electrophile Transfer Grignard Reagent quench Aqueous Workup (Quenching) add_electrophile->quench extract Extraction & Purification quench->extract product Final Product extract->product Solvent_Selection start Start: Grignard Reaction Planning halide_reactivity Is the organic halide unreactive (e.g., aryl chloride)? start->halide_reactivity temp_req Does the reaction require a high temperature (>66°C)? halide_reactivity->temp_req Yes use_thf THF is a suitable choice halide_reactivity->use_thf No stability_req Is long-term stability of the Grignard reagent required? temp_req->stability_req No use_dibutyl_diglyme Consider Diethylene Glycol Dibutyl Ether temp_req->use_dibutyl_diglyme Yes stability_req->use_dibutyl_diglyme Yes stability_req->use_thf No

References

Navigating the Nanoscale: A Comparative Guide to High-Boiling Point Solvents for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of nanoparticle synthesis is paramount. The choice of solvent is a critical parameter influencing the size, morphology, and purity of the resulting nanoparticles. While diethylene glycol dibutyl ether (DGBE) has been a common choice, a range of alternative high-boiling point solvents offer distinct advantages and present unique challenges. This guide provides an objective comparison of DGBE and its common alternatives—benzyl (B1604629) ether, trioctylamine (B72094), oleylamine (B85491), and 1-octadecene (B91540)—supported by experimental insights to inform solvent selection in your research.

The synthesis of high-quality nanoparticles often relies on high-temperature reactions, necessitating the use of solvents with high boiling points. These solvents facilitate the thermal decomposition of precursors, enabling controlled nucleation and growth of nanoparticles. Beyond its primary role as a reaction medium, the solvent can significantly impact the final product through its coordinating ability, viscosity, and potential for side reactions.

Performance Comparison of High-Boiling Point Solvents

The selection of a solvent can dramatically alter the characteristics of the synthesized nanoparticles. The following tables summarize key performance indicators for different solvents based on available experimental data. It is important to note that direct comparative studies for all solvents under identical conditions are limited; therefore, this data is compiled from various studies on the synthesis of common nanoparticles like iron oxides and quantum dots.

Solvent Boiling Point (°C) Coordinating Ability Typical Nanoparticle Size (nm) Size Distribution (Polydispersity Index - PDI) Reported Yield Key Advantages Potential Disadvantages
This compound (DGBE) ~256Weakly Coordinating5-20[1]ModerateModerate to HighGood thermal stability, relatively inert.Limited data on direct comparisons.
Benzyl Ether ~298Non-coordinating4-15[2]Can be narrow, but reproducibility can be an issue.[2]VariableHigh boiling point, common solvent.Prone to oxidation, forming byproducts that can act as ligands and affect reproducibility.[2][3][4]
Trioctylamine (TOA) ~365Coordinating3-11[5]NarrowGoodVery high boiling point, can act as a capping agent.[5]Can influence nanoparticle shape and surface chemistry.
Oleylamine ~348-360Coordinating2-30[6]Narrow to broad, depends on synthesis conditions.[6][7]VariableActs as a solvent, surfactant, and reducing agent.[6][8][9][10]Can form complexes with precursors, influencing reaction kinetics.[6]
1-Octadecene (ODE) ~317Non-coordinating4-16[5]NarrowGoodHigh boiling point, considered relatively inert.[11]Prone to polymerization at high temperatures, leading to sample contamination.[11][12][13][14][15]

In-Depth Analysis of Solvent Alternatives

Benzyl Ether: The Established but Temperamental Workhorse

Benzyl ether is a widely used high-boiling point solvent in nanoparticle synthesis. However, its use can be associated with reproducibility challenges.[2] At elevated temperatures, benzyl ether can oxidize to form byproducts such as benzaldehyde (B42025) and benzoic acid.[2] These byproducts can then participate in the reaction, with benzoic acid, for instance, acting as a necessary ligand for the formation of certain nanoparticles like FeWOx.[3][4] This "unintentional" participation of solvent byproducts can lead to variations in nanoparticle size and morphology between batches.

Trioctylamine: The High-Temperature Stabilizer

With one of the highest boiling points among common alternatives, trioctylamine is suitable for syntheses requiring very high temperatures. Its coordinating nature allows it to act as a capping agent, influencing the growth and stability of nanoparticles.[5] This can be advantageous for achieving small, monodisperse nanoparticles. However, its strong coordination to the nanoparticle surface might require more rigorous purification steps.

Oleylamine: The Multifunctional Reagent

Oleylamine is a highly versatile reagent in nanoparticle synthesis, often acting as a solvent, a capping agent (surfactant), and even a reducing agent.[6][8][9][10] This multifunctionality can simplify synthesis protocols by reducing the number of required reagents. The amine group in oleylamine can coordinate to the nanoparticle surface, providing steric stabilization, while the long alkyl chain aids in solubility in nonpolar solvents. Its reducing ability is particularly useful in the synthesis of metallic nanoparticles.[8] However, the formation of complexes between oleylamine and metal precursors can alter the reaction kinetics and nanoparticle growth mechanism.[6]

1-Octadecene: The "Inert" Solvent with a Hidden Pitfall

1-Octadecene is often chosen for its high boiling point and its non-coordinating nature, which is desirable when the influence of the solvent on the nanoparticle surface is to be minimized.[11] However, a significant drawback of 1-octadecene is its propensity to polymerize at the high temperatures typically used in nanoparticle synthesis (above 120°C).[12][13][14][15] This polymerization leads to the formation of a waxy byproduct, poly(1-octadecene), which can be difficult to separate from the nanoparticles and can interfere with subsequent characterization and applications.[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the synthesis of iron oxide nanoparticles using some of the discussed solvents.

Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles in Benzyl Ether and Oleylamine

This protocol describes the synthesis of monodisperse magnetite nanoparticles.[16]

Materials:

Procedure:

  • Combine Fe(acac)₃, benzyl ether, and oleylamine in a three-neck flask.

  • Dehydrate the mixture at 110°C for 1 hour under a nitrogen atmosphere.

  • Rapidly heat the solution to 300°C at a rate of 20°C/min and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding ethanol, followed by centrifugation.

  • Wash the nanoparticles with ethanol and redisperse them in a nonpolar solvent like hexane or toluene.

Protocol 2: Synthesis of Iron Oxide Nanoparticles in 1-Octadecene

This protocol is a common method for producing monodisperse iron oxide nanoparticles.

Materials:

  • Iron(III) oleate (B1233923)

  • 1-Octadecene

  • Oleic acid

  • Ethanol (for precipitation)

  • Hexane or Toluene (for dispersion)

Procedure:

  • Dissolve iron(III) oleate and oleic acid in 1-octadecene in a three-neck flask.

  • Degas the mixture under vacuum at 120°C for 30 minutes.

  • Heat the mixture to 320°C under a nitrogen atmosphere and maintain for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding ethanol and separate by centrifugation.

  • Wash the nanoparticles with ethanol and redisperse in a nonpolar solvent.

Visualizing Workflows and Solvent Reactions

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for nanoparticle synthesis and the potential side reactions of the solvents.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Precursors Precursors Heating Heating & Stirring (e.g., 300°C) Precursors->Heating Solvent Solvent Solvent->Heating Surfactants Surfactants Surfactants->Heating Nucleation Nucleation Heating->Nucleation Growth Growth Nucleation->Growth Precipitation Precipitation (e.g., with Ethanol) Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Nanoparticles Dispersed Nanoparticles Washing->Nanoparticles

Caption: A generalized experimental workflow for the synthesis of nanoparticles via thermal decomposition.

Solvent_Side_Reactions cluster_benzyl_ether Benzyl Ether Oxidation cluster_octadecene 1-Octadecene Polymerization BE Benzyl Ether BZA Benzaldehyde BE->BZA High Temp. BA Benzoic Acid BZA->BA Oxidation ODE 1-Octadecene Poly_ODE Poly(1-octadecene) ODE->Poly_ODE High Temp.

References

A Comparative Analysis of Glycol Ethers as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reaction solvent is a critical decision that can profoundly impact reaction kinetics, product yield, and purity. Glycol ethers, a versatile class of solvents, offer a unique combination of properties, including high solvency for a wide range of compounds, tunable boiling points, and miscibility with both polar and non-polar substances.[1] This guide provides a comparative analysis of various glycol ethers as reaction solvents, with a focus on their performance in two common and important transformations in organic synthesis: the Williamson ether synthesis and amide coupling.

Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol.[1] Historically, E-series glycol ethers were widely used; however, due to toxicological concerns, there has been a significant shift towards the less toxic P-series alternatives in many applications.[1]

Physicochemical Properties of Common Glycol Ethers

The choice of a suitable solvent is often guided by its physical and chemical properties. The following table summarizes key physicochemical data for a selection of common glycol ethers, providing a basis for comparison.

Glycol EtherAbbreviationCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Water Solubility
E-Series
Ethylene Glycol Monomethyl EtherEGME109-86-476.0912542Miscible
Ethylene Glycol Monoethyl EtherEGEE110-80-590.1213544Miscible
Ethylene Glycol Monobutyl EtherEGBE111-76-2118.1717161Miscible
Diethylene Glycol Monomethyl EtherDEGME111-77-3120.1519487Miscible
Diethylene Glycol Monoethyl EtherDEGEE111-90-0134.1720296Miscible
Diethylene Glycol Monobutyl EtherDEGBE112-34-5162.23231100Miscible
Ethylene Glycol Dimethyl EtherMonoglyme110-71-490.1285-1Miscible
Diethylene Glycol Dimethyl EtherDiglyme (B29089)111-96-6134.1716252Miscible
Triethylene Glycol Dimethyl EtherTriglyme (B29127)112-49-2178.23216111Miscible
Tetraethylene Glycol Dimethyl EtherTetraglyme143-24-8222.28275141Miscible
P-Series
Propylene Glycol Monomethyl EtherPGME107-98-290.1212132Miscible
Propylene Glycol Monoethyl EtherPGEE52125-53-8104.1513241Miscible
Propylene Glycol Monobutyl EtherPGBE5131-66-8132.20171626.4 g/100 mL
Dipropylene Glycol Monomethyl EtherDPGME34590-94-8148.2019075Miscible

Performance in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used S(_N)2 reaction for the formation of ethers from an alkoxide and a primary alkyl halide. The choice of solvent is crucial as it can influence the reaction rate and the competition between substitution (S(_N)2) and elimination (E2) pathways. Polar aprotic solvents are generally favored for S(_N)2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.[2] Glycol ethers, with their ether linkages, can exhibit similar cation-solvating capabilities.

Comparative Performance in Williamson Ether Synthesis (Illustrative)

Glycol Ether SolventRelative Rate Constant (k_rel)Yield (%)S(_N)2:E2 Ratio
Ethylene Glycol Dimethyl Ether (Monoglyme)1Data not availableData not available
Diethylene Glycol Dimethyl Ether (Diglyme)Data not availableData not availableData not available
Tetraethylene Glycol Dimethyl Ether (Tetraglyme)~150Data not availableData not available
Propylene Glycol Monomethyl Ether (PGME)Data not availableData not availableData not available

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Quantitative, directly comparable data from a single study is currently limited.

Performance in Amide Coupling Reactions

Amide bond formation is one of the most important reactions in medicinal chemistry and drug development. The reaction typically involves the coupling of a carboxylic acid and an amine using a coupling reagent. The solvent plays a critical role in solubilizing the reactants and reagents and can influence the reaction rate and the extent of side reactions, such as racemization.

Studies on the replacement of traditional amide coupling solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have explored various alternatives. While these studies provide valuable insights into the performance of different solvent classes, a systematic comparison of various glycol ethers for this application is not extensively documented. The general observation is that polar aprotic solvents tend to be effective. Given their properties, glycol ethers such as diglyme and triglyme could be considered as potentially effective solvents for amide coupling reactions, particularly due to their high boiling points allowing for a wide range of reaction temperatures.

Comparative Performance in Amide Coupling (Hypothetical)

Glycol Ether SolventReaction Time (h)Yield (%)Racemization (%)
Diethylene Glycol Dimethyl Ether (Diglyme)Data not availableData not availableData not available
Propylene Glycol Monomethyl Ether (PGME)Data not availableData not availableData not available

Note: There is currently a lack of direct comparative experimental data on the performance of different glycol ethers in amide coupling reactions in the public literature. This table is presented as a template for future studies.

Experimental Protocols

Williamson Ether Synthesis

This protocol describes a general procedure for the Williamson ether synthesis using a glycol ether as the solvent.

Materials:

  • Alcohol (e.g., 2-naphthol)

  • Strong base (e.g., Sodium Hydride (NaH) or Sodium Hydroxide (NaOH))

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Glycol ether solvent (e.g., Propylene Glycol Monomethyl Ether - PGME)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., diethyl ether)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the glycol ether solvent under an inert atmosphere (e.g., nitrogen).

  • Carefully add the strong base to the solution and stir to form the alkoxide.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in Glycol Ether B Add Strong Base to form Alkoxide A->B C Add Alkyl Halide B->C D Heat and Monitor (TLC) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Experimental workflow for Williamson Ether Synthesis.

Amide Coupling

This protocol provides a general method for amide coupling using a glycol ether as the solvent.

Materials:

  • Carboxylic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Glycol ether solvent (e.g., Diethylene Glycol Dimethyl Ether - Diglyme)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., ethyl acetate)

  • 1M HCl solution

  • Saturated NaHCO(_3) solution

  • Brine

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid and coupling agent in the glycol ether solvent in a reaction vessel.

  • Add the organic base to the mixture.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by flash chromatography or crystallization.

Amide_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up cluster_purification Purification A Dissolve Carboxylic Acid and Coupling Agent in Glycol Ether B Add Organic Base A->B C Add Amine B->C D Stir and Monitor (TLC/LC-MS) C->D E Dilute with Water D->E F Extract with Organic Solvent E->F G Aqueous Washes F->G H Dry and Concentrate G->H I Purify (Chromatography/ Crystallization) H->I

References

A Comparative Guide to Diethylene Glycol Dibutyl Ether and Other Aprotic Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can profoundly impact reaction outcomes, product purity, and overall process safety. While traditional aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are widely utilized for their excellent solvating power, concerns over their toxicity and environmental impact have spurred the search for safer alternatives.[1] Diethylene glycol dibutyl ether (DGBE), also known as butyl diglyme, has emerged as a promising high-boiling point aprotic polar solvent with favorable chemical stability.

This guide provides an objective comparison of the efficacy of this compound against other commonly used aprotic polar solvents, supported by their physicochemical properties and performance in key organic reactions.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key properties of DGBE, DMSO, DMF, and NMP for easy comparison.

PropertyThis compound (DGBE)Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 112-73-2[2]67-68-568-12-2872-50-4
Molecular Formula C12H26O3[2](CH3)2SO[3](CH3)2NCHO[3]C5H9NO
Molecular Weight ( g/mol ) 218.33[2]78.1373.0999.13
Boiling Point (°C) 256[4]189[3]153[3]203[3]
Melting Point (°C) -60.2[4]18.5-61-24
Density (g/cm³) 0.885[2]1.10[3]0.95[3]1.028[3]
Flash Point (°C) 118[5]875891
Dielectric Constant Not readily available46.7[3]36.7[3]32.3[3]
Dipole Moment (D) Not readily available3.96[3]3.86[3]4.09[3]
Water Solubility Low to insoluble[4][6]MiscibleMiscibleMiscible

Performance in Key Organic Reactions

The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway.

Grignard Reactions

This compound has demonstrated notable advantages as a solvent for Grignard reactions. Due to its ability to solvate metal cations and its high thermal and pH stability, it is frequently used in organometallic reactions.[6]

Advantages of DGBE in Grignard Reactions:

  • Improved Yields and Stability: Grignard reagents prepared in DGBE exhibit enhanced stability, including storage stability at room temperature.[7]

  • Elimination of Flammable Stabilizing Agents: The use of DGBE allows for the preparation of Grignard reagents without the need for low-boiling and flammable stabilizing agents such as tetrahydrofuran (B95107) (THF), diethyl ether, benzene, or toluene.[7][8]

Experimental Protocol: Preparation of Ethylmagnesium Bromide in DGBE

The following is a general procedure for the preparation of a Grignard reagent using DGBE as a solvent, based on established methodologies.[7][9]

  • Apparatus Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled and dried. The system is maintained under an inert atmosphere (e.g., dry nitrogen).

  • Reagent Charging: Magnesium turnings (15.41 g) and 200 mL of this compound are added to the reaction flask.

  • Initiation and Addition: A solution of ethyl bromide (68.5 g) in 50 mL of this compound is added dropwise to the magnesium suspension at 40°C over a period of 30 minutes. The reaction typically initiates within 10 minutes.

  • Reaction Completion: The reaction is allowed to proceed for approximately one hour until the magnesium is consumed.

  • Storage: The resulting Grignard reagent is stored under a nitrogen atmosphere.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvent (DGBE) mixing Mixing & Heating reagents->mixing glassware Dry Glassware glassware->mixing monitoring Reaction Monitoring (TLC, GC) mixing->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow of a chemical synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[10] While direct comparative data for DGBE is limited, its properties as a high-boiling polar aprotic solvent suggest its potential utility in this reaction, particularly for substrates that require elevated temperatures to react efficiently. The reaction typically involves an organoboron species and an organic halide or triflate in the presence of a palladium catalyst and a base.[11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. The optimal solvent, base, and catalyst are substrate-dependent.

  • Reagent Charging: To a reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., cesium carbonate, 2.5 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., argon), add the anhydrous aprotic polar solvent (e.g., 1,4-dioxane/water mixture).[12] The mixture is sparged with argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv) to the mixture and continue sparging with argon for an additional 10 minutes.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) overnight.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by a suitable method such as column chromatography.

suzuki_coupling pd0 Pd(0)L2 pdii_halide R1-Pd(II)L2-X pd0->pdii_halide Oxidative Addition pdii_r2 R1-Pd(II)L2-R2 pdii_halide->pdii_r2 Transmetalation pdii_r2->pd0 Reductive Elimination product R1-R2 pdii_r2->product r1x R1-X r1x->pdii_halide boron R2-B(OR)2 boron->pdii_halide base Base base->pdii_halide

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Toxicity Profile

Safety is a paramount concern in solvent selection. Glycol ethers as a class are known to have varying degrees of toxicity, with some demonstrating reproductive toxicity.[13][14] However, this compound is not classified as a hazardous substance according to some safety data sheets.[15] It is important to consult the specific safety data sheet for any solvent before use.

SolventFlash Point (°C)LD50 (oral, rat)Key Hazards
DGBE 118[5]3.9 g/kg[5]May be harmful by inhalation, ingestion, or skin absorption.[5] Can form explosive peroxides.[16]
DMSO 8714.5 g/kgReadily absorbed through the skin. Can carry dissolved chemicals with it.
DMF 582.8 g/kgProbable human carcinogen. Reproductive hazard.
NMP 913.9 g/kgReproductive hazard. Skin and eye irritant.

Conclusion

This compound presents itself as a viable alternative to more conventional aprotic polar solvents in specific applications. Its high boiling point, chemical stability, and demonstrated efficacy in improving the yield and safety of Grignard reactions make it an attractive option for researchers.[6][7] Its lower water solubility compared to DMSO and DMF can be advantageous in reactions where water is detrimental and simplifies work-up procedures.

However, the broader applicability of DGBE in a wide range of organic reactions, such as palladium-catalyzed cross-couplings, requires further systematic investigation. While its toxicity profile appears more favorable than that of DMF and NMP, appropriate safety precautions should always be taken. As the demand for greener and safer chemical processes grows, high-boiling point ethers like this compound are poised to play an increasingly important role in both academic research and industrial drug development.

References

A Superior Solvent: Validating the Experimental Performance of Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process safety. This guide provides an objective comparison of diethylene glycol dibutyl ether (DGBE) against other common solvents, supported by available experimental evidence and detailed methodologies.

This compound, a high-boiling point, inert, and aprotic solvent, presents a compelling alternative to more traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, particularly in sensitive applications such as Grignard reactions and enzyme-catalyzed processes. Its unique physicochemical properties contribute to enhanced stability and, in some cases, improved reaction outcomes.

Comparative Performance Analysis

The selection of an appropriate solvent is paramount for the success of a chemical reaction. The following tables provide a comparative overview of the physical properties of DGBE and its alternatives, alongside a summary of its performance in specific applications based on available data.

Table 1: Physicochemical Properties of Selected Solvents

For researchers, the physical properties of a solvent are crucial for reaction setup and control. The high boiling point and low vapor pressure of this compound, for instance, make it suitable for reactions requiring elevated temperatures.

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Formula C12H26O3C4H8OC4H10O
Molecular Weight ( g/mol ) 218.3472.1174.12
Boiling Point (°C) 2566634.6
Melting Point (°C) -60.2-108.4-116.3
Density (g/mL at 20°C) 0.88140.8890.713
Solubility in Water LowMiscible6.9 g/100 mL
Flash Point (°C) 118-14-45
Table 2: Performance Comparison in Key Applications

While extensive quantitative comparative data is limited in publicly available literature, existing studies and patents indicate performance advantages for this compound in specific contexts.

ApplicationThis compoundTetrahydrofuran (THF) / Diethyl EtherKey Findings
Grignard Reagent Preparation Improved yields and stabilityStandard solvents, but can have lower yields and stabilityGrignard reagents prepared in DGBE demonstrate enhanced stability, including at room temperature, and do not necessitate the use of flammable stabilizing agents like diethyl ether or THF.[1][2]
Lipase-Catalyzed Reactions Can enhance enzyme activity and stabilityVariable performance depending on the specific etherGlymes, including DGBE, have been shown to be compatible with lipases, in some cases leading to higher enzyme activities compared to other organic solvents.[3]

Experimental Protocols

The following are generalized experimental protocols for key applications of this compound, based on available literature. Researchers should adapt these protocols to their specific substrates and conditions.

Protocol 1: Preparation of a Grignard Reagent

This protocol outlines the general steps for preparing a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., alkyl or aryl bromide/chloride)

  • Anhydrous this compound

  • Reaction flask with a condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place magnesium turnings in a dry reaction flask under an inert atmosphere.

  • Add a portion of anhydrous this compound to the flask.

  • Dissolve the organic halide in anhydrous this compound in a dropping funnel.

  • Slowly add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a temperature increase and/or bubble formation.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • The resulting Grignard reagent solution is ready for use in subsequent reactions.

Protocol 2: Lipase-Catalyzed Transesterification

This protocol provides a general workflow for conducting a lipase-catalyzed transesterification reaction in this compound.

Materials:

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • Substrate ester

  • Alcohol

  • This compound (as solvent)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Add the substrate ester, alcohol, and this compound to the reaction vessel.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Add the immobilized lipase to the reaction mixture to initiate the transesterification.

  • Maintain the reaction at the set temperature with constant agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached the desired conversion, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.

  • Isolate the product from the reaction mixture using appropriate purification techniques (e.g., distillation, extraction).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described protocols.

Grignard_Preparation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_product Product A Dry Reaction Flask B Add Magnesium Turnings A->B C Establish Inert Atmosphere B->C D Add Anhydrous DGBE C->D F Initiate Reaction with Small Amount of Halide Solution D->F E Dissolve Organic Halide in Anhydrous DGBE E->F G Dropwise Addition of Remaining Halide Solution F->G H Stir until Magnesium is Consumed G->H I Grignard Reagent in DGBE H->I

Caption: Workflow for Grignard Reagent Preparation in DGBE.

Lipase_Transesterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A Combine Substrate Ester, Alcohol, and DGBE B Equilibrate Temperature A->B C Add Immobilized Lipase B->C D Maintain Temperature and Agitation C->D E Monitor Reaction Progress (GC/HPLC) D->E F Filter to Remove Lipase E->F Reaction Complete G Isolate and Purify Product F->G H Transesterified Product G->H

Caption: Workflow for Lipase-Catalyzed Transesterification in DGBE.

References

Spectroscopic Purity Verification of Diethylene Glycol Dibutyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the purity verification of diethylene glycol dibutyl ether (DEGDBE). It includes detailed experimental protocols, comparative data, and an overview of alternative non-spectroscopic methods to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction to Purity Analysis of this compound

This compound (DEGDBE), a high-boiling, colorless liquid, is utilized as a solvent in various applications, including organic synthesis and cleaning formulations.[1] Ensuring the purity of DEGDBE is critical, as impurities can adversely affect reaction outcomes, product quality, and safety. Spectroscopic techniques are powerful tools for identifying and quantifying impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) as primary methods for purity verification.

Spectroscopic Methods for Purity Verification

The primary spectroscopic methods for assessing the purity of DEGDBE are ¹H NMR, FT-IR, and GC-MS. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][3] It is a non-destructive technique that provides structural information and quantification without the need for identical reference standards for each impurity.[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups. For purity analysis, FT-IR can detect impurities that have characteristic absorption bands not present in the pure DEGDBE spectrum.[4][7] It is particularly useful for detecting hydroxyl-containing impurities like alcohols and glycols, as well as oxidation products such as peroxides and carbonyl compounds.[6][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific hyphenated technique that separates volatile and semi-volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio.[10] It is the most common method for determining the purity of volatile organic compounds like DEGDBE, as evidenced by its use in certificates of analysis from major chemical suppliers.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the discussed analytical methods for the purity verification of DEGDBE.

Table 1: Comparison of Spectroscopic Methods for Purity Analysis of DEGDBE

FeatureQuantitative ¹H NMR (qNMR)FT-IR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the ratio of analyte to a standard based on nuclear spin resonance.Measures the absorption of infrared radiation by molecular vibrations.Separates compounds based on volatility and boiling point, followed by mass-based identification.
Primary Use Absolute purity determination, quantification of known and unknown impurities.Rapid identification of functional groups, screening for specific impurities (e.g., -OH, C=O).Separation and identification of volatile and semi-volatile impurities.
Sample Prep. Simple dissolution in a deuterated solvent with an internal standard.Minimal, can be analyzed neat as a thin film.Dilution in a suitable solvent.
Sensitivity Moderate to high (ppm to % level).Low to moderate (% level).Very high (ppb to ppm level).
Specificity High, provides structural information.Moderate, based on functional groups.Very high, based on retention time and mass fragmentation.
Quantification Excellent, primary ratio method.Semi-quantitative to quantitative with calibration.Excellent with appropriate standards.
Throughput Moderate.High.Low to moderate.

Table 2: Spectroscopic Data for this compound and Potential Impurities

Compound¹H NMR Chemical Shifts (ppm, CDCl₃)Key FT-IR Bands (cm⁻¹)Key GC-MS Fragments (m/z)
This compound (DEGDBE) 3.65-3.45 (m, 12H, O-CH ₂), 1.57 (m, 4H, -CH ₂-CH₂-CH₃), 1.37 (m, 4H, -CH₂-CH ₂-CH₃), 0.92 (t, 6H, -CH₃)[11]~2950, 2870 (C-H stretch), ~1110 (C-O stretch)[8][12]57, 87, 115, 145
2-Butoxyethanol ~3.7 (t, 2H, HO-CH ₂), ~3.5 (t, 2H, -O-CH ₂-), ~3.4 (t, 2H, -O-CH ₂-), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)~3400 (O-H stretch), ~2930, 2870 (C-H stretch), ~1120 (C-O stretch)[7][11][13][14]45, 57, 74, 118
Ethylene (B1197577) Glycol ~3.7 (s, 4H, -CH ₂-), ~2.0 (s, 2H, -OH )[4][10]~3300 (O-H stretch), ~2940, 2870 (C-H stretch), ~1080, 1040 (C-O stretch)[2][3][15][16][17]31, 43, 62[18][19]
Diethylene Glycol ~3.7 (m, 4H), ~3.6 (m, 4H), ~2.7 (br s, 2H, -OH )[20]~3400 (O-H stretch), ~2940, 2870 (C-H stretch), ~1120, 1070 (C-O stretch)[9][21]45, 61, 75, 106[18][22]
Hydroperoxides (general) ~10-12 (s, 1H, -OOH )[23][24][25][26]~3400 (O-H stretch), ~880-830 (O-O stretch)[27]Loss of H₂O₂, rearrangement products

Alternative Non-Spectroscopic Methods

While spectroscopic methods are powerful, traditional chemical methods can provide valuable complementary information, particularly for specific impurities.

Table 3: Non-Spectroscopic Methods for Impurity Analysis

MethodAnalytePrinciple
Karl Fischer Titration WaterTitration with Karl Fischer reagent which reacts specifically with water.[2][9][12][16][21][28]
Titrimetric Peroxide Value PeroxidesIodometric titration where peroxides oxidize iodide to iodine, which is then titrated.[8][17][29][30]
Acid-Base Titration Acidic/Basic ImpuritiesTitration with a standard base or acid to quantify acidic or basic components.[30][31][32][33][34]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of DEGDBE. These should be optimized and validated for specific instrumentation and analytical requirements.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the DEGDBE sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of DEGDBE and a signal of the internal standard.

    • Calculate the purity of the DEGDBE sample using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples like DEGDBE, place one drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • FT-IR Data Acquisition:

    • Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean plates before analyzing the sample.

    • Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure DEGDBE.

    • Look for the presence of characteristic absorption bands of potential impurities, such as a broad band around 3400 cm⁻¹ (O-H stretch) for alcohol or glycol impurities, or a band around 1720 cm⁻¹ (C=O stretch) for carbonyl impurities.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the DEGDBE sample by dissolving a known amount in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of potential impurities in the same solvent.

  • GC-MS Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or DB-WAX).

    • Employ a temperature program that allows for the separation of DEGDBE from its potential impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Data Analysis:

    • Identify the peak corresponding to DEGDBE based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their retention times and mass spectra with those of the prepared standards or with library spectra.

    • Quantify the impurities by creating a calibration curve from the standards or by using the area percent of the impurity peak relative to the total peak area (assuming similar response factors).

Logical Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.

Purity_Verification_Workflow cluster_0 Initial Screening & Identification cluster_1 Impurity Characterization cluster_2 Quantitative Analysis cluster_3 Final Purity Assessment Start DEGDBE Sample FTIR FT-IR Analysis Start->FTIR Rapid Screening GCMS_Qual GC-MS Qualitative Analysis Start->GCMS_Qual Separation & Identification NonSpec Non-Spectroscopic Methods (Karl Fischer, Titrations) Start->NonSpec Specific Impurity Quantification Impurity_Detected Impurities Detected? FTIR->Impurity_Detected GCMS_Qual->Impurity_Detected NMR_Struct ¹H & ¹³C NMR for Structural Elucidation Impurity_Detected->NMR_Struct Yes GCMS_Lib Mass Spectral Library Search Impurity_Detected->GCMS_Lib Yes Report Purity Report Impurity_Detected->Report No qNMR qNMR for Absolute Purity NMR_Struct->qNMR GCMS_Quant GC-MS for Impurity Quantification GCMS_Lib->GCMS_Quant qNMR->Report GCMS_Quant->Report NonSpec->Report

Caption: Workflow for DEGDBE purity verification.

Conclusion

The selection of an appropriate analytical method for the purity verification of this compound depends on the specific requirements of the analysis. FT-IR spectroscopy offers a rapid screening tool for functional group impurities. GC-MS provides excellent separation and identification of volatile and semi-volatile impurities with high sensitivity. For absolute purity determination and structural confirmation of impurities, qNMR is the method of choice. Non-spectroscopic methods like Karl Fischer titration and peroxide value determination are valuable for quantifying specific impurities. A combination of these techniques provides a comprehensive and robust assessment of DEGDBE purity.

References

A Comparative Analysis of Diethylene Glycol Dibutyl Ether Against Novel Green Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Solvent Performance

In the landscape of pharmaceutical development, solvent selection is a critical decision that profoundly impacts the efficacy, safety, and environmental footprint of drug formulation. Diethylene glycol dibutyl ether (DGBE), a high-boiling point, aprotic ether solvent, has traditionally been utilized for its excellent solvating power for non-polar compounds. However, the growing emphasis on green chemistry and sustainable practices has spurred the exploration of novel, more environmentally benign alternatives. This guide provides a comprehensive benchmark of DGBE's performance against two promising novel solvents: Cyrene (dihydrolevoglucosenone) and Sulfolane.

Executive Summary: At-a-Glance Comparison

PropertyThis compound (DGBE)CyreneSulfolane
Type Aprotic Glycol EtherBio-based Dipolar AproticDipolar Aprotic
Key Advantages Excellent solvent for non-polar substances, high thermal and pH stability.[1]Bio-based and biodegradable, low toxicity.[2][3][4][5]High thermal and chemical stability, high polarity.[6]
Key Disadvantages Moderate toxicity, not readily biodegradable.High viscosity.[7]Potential reproductive toxicity, slow biodegradation in some conditions.[6][8]
Primary Use Case Reaction medium for organic and organometallic reactions, cleaning formulations.[1]"Green" replacement for NMP and DMF in various organic reactions.[2][5]Extractive distillation and reaction solvent in the chemical industry.[9][10]

Physicochemical Properties: A Quantitative Comparison

The fundamental physical and chemical characteristics of a solvent dictate its behavior and suitability for various pharmaceutical applications, from synthesis to formulation. Key parameters such as boiling point, viscosity, and density are crucial for process design, while polarity influences solubility.

PropertyThis compound (DGBE)CyreneSulfolane
CAS Number 112-73-253716-82-8126-33-0
Molecular Formula C12H26O3C6H8O3C4H8O2S
Molecular Weight ( g/mol ) 218.34128.13120.17
Boiling Point (°C) 256227[2]285[11]
Melting Point (°C) -60.2< -2027.5[10]
Density (g/mL at 25°C) ~0.8851.25[2]~1.26
Viscosity (cP at 25°C) ~2.414.5[7]10.34 (at 30°C)[9]
Flash Point (°C) 118108165[10]
Water Solubility LowMiscible[2]Miscible[10]

API Solubility Performance: A Framework for Evaluation

The primary function of a solvent in many pharmaceutical processes is to dissolve the API. The ideal solvent will exhibit high solubility for the API, allowing for concentrated solutions, which can improve reaction efficiency and formulation concentration. While direct comparative solubility data for a single API in DGBE, Cyrene, and Sulfolane is elusive, the following provides a general protocol for determining and comparing API solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standardized method for assessing the equilibrium solubility of an API in a given solvent, adapted from established pharmaceutical guidelines.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to a known volume of the solvent (DGBE, Cyrene, or Sulfolane) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

    • Ensure the amount of API is sufficient to maintain a solid phase in equilibrium with the solution.

  • Equilibration:

    • Agitate the samples at a constant, controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the API in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation and Reporting:

    • Calculate the solubility of the API in the solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

Below is a visual representation of the experimental workflow for determining API solubility.

API_Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Results prep1 Add excess API to solvent prep2 Seal in inert container prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.45 µm PTFE) sample2->sample3 analysis1 Dilute aliquot sample3->analysis1 analysis2 Quantify API via HPLC analysis1->analysis2 result Calculate solubility (mg/mL) analysis2->result

Workflow for API Solubility Determination

API Stability: Ensuring Product Integrity

The stability of an API in a solvent system is paramount to ensure the final drug product's safety, efficacy, and shelf-life. A solvent should not promote the degradation of the API. Stability studies are crucial to identify potential degradation pathways and to select a solvent that maintains the API's integrity.

Experimental Protocol: API Stability Assessment in Solution

This protocol provides a general methodology for evaluating the chemical stability of an API in DGBE, Cyrene, and Sulfolane.

  • Preparation of Stock Solutions:

    • Prepare solutions of the API in each of the three solvents at a known concentration.

  • Storage Conditions:

    • Store aliquots of each solution under various stress conditions, including:

      • Elevated Temperature: e.g., 40°C, 60°C.

      • Light Exposure: e.g., ICH-compliant photostability chamber.

      • Control: e.g., 25°C/60% RH (or as appropriate for the solvent's volatility).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • Use a stability-indicating HPLC method capable of separating the intact API from its potential degradation products.

    • Monitor the concentration of the API and the formation of any degradation products.

  • Evaluation:

    • Calculate the percentage of the initial API remaining at each time point.

    • Identify and, if possible, quantify any significant degradation products.

    • Determine the degradation rate of the API in each solvent under the different storage conditions.

The following diagram illustrates a typical decision-making process for solvent selection based on initial screening and stability testing.

Solvent_Selection_Pathway start Define API & Formulation Requirements screen Initial Solvent Screening (Physicochemical Properties, Safety) start->screen solubility_test Quantitative Solubility Testing screen->solubility_test solubility_test->screen Re-screen stability_test API Stability Assessment (Stress Conditions) solubility_test->stability_test Sufficient Solubility fail_solubility Inadequate Solubility solubility_test->fail_solubility stability_test->solubility_test Re-evaluate select Select Optimal Solvent stability_test->select API Stable fail_stability API Degradation stability_test->fail_stability

Solvent Selection Decision Pathway

Safety and Environmental Profile

In modern pharmaceutical development, the safety and environmental impact of a solvent are as critical as its performance. This section compares DGBE, Cyrene, and Sulfolane based on available toxicity and environmental fate data.

ParameterThis compound (DGBE)CyreneSulfolane
Oral LD50 (rat) 3900 mg/kg>2000 mg/kg[12][13][14][15]1941 - 2006 mg/kg[16][17]
Known Hazards May cause eye and skin irritation.Causes serious eye irritation.[18]May damage the unborn child.[17]
Biodegradability Readily biodegradable.Readily biodegradable (99% in 14 days).[2]Biodegradable, but can be slow under certain environmental conditions.[8][19]
Environmental Concerns Not expected to bioaccumulate.Considered "practical non-toxic" to the environment.[2]High water solubility can lead to groundwater contamination; persists in the environment.[6]
Regulatory Status Subject to reporting requirements under TSCA.Generally regarded as a green, non-toxic alternative.[2][3][4][5]Use is being scrutinized due to environmental and health concerns.[6]

Conclusion and Recommendations

The selection of an appropriate solvent requires a multi-faceted evaluation of performance, safety, and environmental impact.

  • This compound (DGBE) remains a viable option for applications where a high-boiling, non-polar solvent with good thermal and chemical stability is required.[1] However, its moderate toxicity and environmental profile may be a limiting factor in the context of green chemistry initiatives.

  • Cyrene presents a compelling green alternative, being bio-based, biodegradable, and exhibiting low toxicity.[2][3][4][5] Its high viscosity is a key consideration for process design, but its favorable safety and environmental profile make it a strong candidate for replacing traditional dipolar aprotic solvents.

  • Sulfolane offers high polarity and exceptional thermal and chemical stability, making it effective in certain industrial applications.[6] However, concerns regarding its potential reproductive toxicity and environmental persistence are significant drawbacks that must be carefully weighed.[6][8]

For researchers and drug development professionals, the path forward involves a data-driven approach. While this guide provides a foundational comparison, it is imperative to conduct head-to-head experimental studies, as outlined in the provided protocols, using the specific API and process conditions relevant to your project. This will enable a truly objective assessment and the selection of a solvent that is not only high-performing but also aligns with the principles of safety and sustainability.

References

A Comparative Guide to Green Chemistry Alternatives for Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical industry has led to a critical evaluation of commonly used solvents. Diethylene glycol dibutyl ether (DGBE), while an effective solvent in various applications, presents certain environmental and health concerns, prompting the search for greener alternatives. This guide provides a comprehensive comparison of DGBE and several promising green chemistry substitutes, supported by available experimental data, to aid in the selection of more sustainable options without compromising performance.

Performance Comparison of Solvents

The selection of a suitable solvent is a critical step in many chemical processes, influencing reaction kinetics, product purity, and overall process efficiency. The following table summarizes the key physical and chemical properties of this compound and its potential green alternatives.

PropertyThis compoundEthyl Ethoxy Propionate (EEP)[1]Dibasic Esters (DBE)[2][3]2-Methyltetrahydrofuran (2-MeTHF)[4]Propylene Glycol n-Butyl Ether (PnB)[5][6][7]Dipropylene Glycol Methyl Ether (DPM)[8][9][10][11]
CAS Number 112-73-2[12][13][14]763-69-9[1]95481-62-296-47-9[4]5131-66-8[6]34590-94-8[8][9][11]
Molecular Formula C12H26O3[12][14]C7H14O3[15]MixtureC5H10O[4]C7H16O2C7H16O3[8][11]
Boiling Point (°C) 256[12]~ 170[1]196-225[2]80.2[4]171[6]190[8]
Flash Point (°C) 11859[16]100[2]-1163[6]75[8]
Density (g/mL @ 20°C) 0.885[14]0.9501.092[2]0.854[4]0.8790.951[8]
Viscosity (cP @ 25°C) ~2.41.252.50.463.13.7
Hansen Solubility Parameters (MPa½) δD: 15.8, δP: 4.7, δH: 4.4[17]Not FoundδD: 15.9, δP: 4.5, δH: 13.9[18]Not FoundδD: 14.9, δP: 4.9, δH: 10.7δD: 15.1, δP: 5.7, δH: 15.9
Kauri-Butanol (Kb) Value Not FoundNot FoundLow (Qualitative)[19]Not Found96Not Found
Biodegradability Not readily biodegradableReadily biodegradable[1]Readily biodegradable[3]Readily biodegradableReadily biodegradableReadily biodegradable[10]
Toxicity Profile Moderate toxicity[12]Low toxicity[1]Low toxicity[19]Low toxicityLow toxicityLow toxicity[10]

Experimental Protocols

To ensure accurate and reproducible comparisons between solvents, standardized experimental protocols are essential. The following are summaries of key ASTM International methods for determining solvent properties.

Solvency Power: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents

This method is a widely recognized standard for evaluating the relative solvent power of hydrocarbon solvents.[20][21] A higher Kauri-Butanol (Kb) value indicates a stronger solvency power.[20][22][23]

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • The solvent being tested is titrated into a specific volume of the kauri-butanol solution at a controlled temperature (25°C).

  • The titration is continued until a defined turbidity (cloudiness) is observed, which indicates the point at which the kauri resin begins to precipitate.

  • The volume of the solvent required to reach this "cloud point" is recorded.

  • The Kb value is calculated based on the volume of the test solvent used, corrected against standardized values for toluene (B28343) and a heptane/toluene blend.[21]

Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)

This test method covers the determination of the kinematic viscosity of liquid petroleum products, and by extension, other liquids such as solvents.

Methodology:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The viscometer is filled with the sample and placed in a constant temperature bath until it reaches the test temperature.

  • The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizing Relationships and Workflows

Solvent Selection Logic

The process of selecting a suitable green solvent alternative involves a multi-faceted decision-making process, as illustrated in the following diagram. Key considerations include not only performance but also safety, environmental impact, and economic viability.

cluster_0 Initial Assessment cluster_1 Detailed Evaluation cluster_2 Implementation A Identify Need for DGBE Replacement B Define Performance Requirements (e.g., Solvency, Boiling Point, Viscosity) A->B C Screen Potential Green Alternatives (e.g., EEP, DBE, 2-MeTHF, PnB, DPM) B->C D Evaluate Physicochemical Properties (Data from Literature, SDS) C->D E Assess EHS Profile (Toxicity, Biodegradability, Flash Point) C->E F Compare Performance Data (Side-by-side if available) D->F E->F G Consider Economic Feasibility (Cost, Availability) F->G H Select Optimal Green Alternative G->H I Lab-scale Validation H->I J Scale-up and Implementation I->J

Caption: Decision workflow for selecting a green solvent alternative.

Experimental Workflow for Solvent Evaluation

A systematic approach is crucial for the experimental evaluation of a new or alternative solvent. The following diagram outlines a typical workflow for assessing the key performance and safety parameters of a solvent.

cluster_physchem Physicochemical Properties cluster_performance Performance Evaluation cluster_safety Safety and Environmental start Start: Obtain Solvent Sample physchem Physicochemical Characterization start->physchem performance Performance Testing physchem->performance density Density Measurement physchem->density viscosity Viscosity (ASTM D445) physchem->viscosity bp Boiling Point Determination physchem->bp safety Safety Assessment performance->safety solvency Solvency Power (ASTM D1133) performance->solvency compatibility Material Compatibility performance->compatibility evaporation Evaporation Rate performance->evaporation end End: Comprehensive Solvent Profile safety->end flashpoint Flash Point Testing safety->flashpoint toxicity Toxicity Assessment safety->toxicity biodegradability Biodegradability Study safety->biodegradability

Caption: Experimental workflow for comprehensive solvent evaluation.

References

Cost-Benefit Analysis: Diethylene Glycol Dibutyl Ether in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, safety, and overall project cost. Diethylene glycol dibutyl ether (DGBE), a high-boiling point ether, has carved out a niche in various applications due to its unique solvency characteristics and stability. This guide provides a comprehensive cost-benefit analysis of DGBE, comparing its performance with viable alternatives through experimental data and detailed protocols.

Executive Summary

This compound offers excellent thermal stability and solvating power for a range of non-polar substances, making it a suitable medium for specific applications such as Grignard reactions and certain nanoparticle syntheses. However, its higher cost and potential safety concerns necessitate a careful evaluation against emerging greener and more cost-effective alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), propylene (B89431) glycol ethers, and dimethyl carbonate (DMC). While direct comparative data is limited, available information suggests that alternatives like 2-MeTHF can offer comparable or even superior performance in some reactions, coupled with a more favorable environmental profile.

Physical and Chemical Properties: A Comparative Overview

A solvent's physical and chemical properties are paramount in determining its suitability for a specific research application. The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Propylene Glycol n-Butyl Ether (PnB)Dimethyl Carbonate (DMC)
CAS Number 112-73-296-47-95131-66-8616-38-6
Molecular Formula C12H26O3C5H10OC7H16O2C3H6O3
Molecular Weight ( g/mol ) 218.3486.13132.2090.08
Boiling Point (°C) 256[1]78-8017090
Melting Point (°C) -60.2[1]-136-1002-4
Flash Point (°C) 117-116217
Density (g/mL at 20°C) 0.885[1]0.860.881.07
Solubility in Water LowPartially miscible6.4 g/100 mLSlightly soluble

Cost Analysis

The cost of a solvent is a significant factor in the overall budget of a research project, especially for process development and scale-up. The following table provides an estimated cost comparison. Prices can vary significantly based on supplier, purity, and volume.

SolventEstimated Price (per Liter)
This compound$100 - $261[1][2]
2-Methyltetrahydrofuran (2-MeTHF)$42 - $100
Propylene Glycol n-Butyl Ether (PnB)~$50/kg (density ~0.88 g/mL)
Dimethyl Carbonate (DMC)$61 - $140/kg (density ~1.07 g/mL)

Performance in Research Applications: A Comparative Look

Grignard Reactions

Grignard reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. The choice of solvent is critical for the formation and stability of the Grignard reagent.

This compound in Grignard Reactions:

DGBE has been successfully employed as a solvent for Grignard reactions, offering the advantage of a high boiling point, which can be beneficial for reactions requiring elevated temperatures. A key advantage highlighted in patent literature is the ability to prepare stable Grignard reagents in DGBE without the need for co-solvents like THF.[2][3]

Alternative Solvents in Grignard Reactions:

  • 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is increasingly recognized as a greener and often more efficient alternative to traditional ethereal solvents like THF and diethyl ether for Grignard reactions.[4][5] Studies have shown that 2-MeTHF can lead to higher yields and better diastereoselectivity in certain cases.[4] Its lower miscibility with water also simplifies aqueous work-up procedures.[5]

  • Propylene Glycol Ethers: While less common for Grignard reagent formation, some propylene glycol ethers can be used in subsequent reactions involving Grignard reagents. Their performance is highly dependent on the specific ether and reaction conditions.

  • Dimethyl Carbonate (DMC): DMC can react with Grignard reagents, making it generally unsuitable as a primary solvent for their preparation.[6]

Experimental Protocol: Preparation of a Grignard Reagent in this compound

This protocol is adapted from patent literature and describes a general method for preparing a Grignard reagent using DGBE.[2][3]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., an alkyl or aryl bromide)

  • Anhydrous this compound

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine if necessary to activate the magnesium surface.

  • Add a small portion of the organic halide dissolved in anhydrous DGBE to the dropping funnel.

  • Add a small amount of the organic halide solution to the magnesium turnings to initiate the reaction, which may require gentle heating.

  • Once the reaction begins (indicated by bubbling and/or a color change), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • The resulting Grignard reagent solution in DGBE is then ready for use in subsequent reactions.

Logical Workflow for Grignard Reagent Preparation

Grignard_Workflow A Dry Glassware & Assemble Apparatus B Add Magnesium Turnings A->B C Add Anhydrous Solvent (e.g., DGBE or 2-MeTHF) B->C D Initiate Reaction (add small amount of organic halide, heat if needed) C->D E Slowly Add Remaining Organic Halide Solution D->E F Maintain Reaction (stir until Mg is consumed) E->F G Grignard Reagent Ready for Use F->G

Caption: General workflow for the preparation of a Grignard reagent.

Nanoparticle Synthesis

The synthesis of nanoparticles with controlled size and morphology often relies on high-boiling point solvents to facilitate the necessary reaction kinetics.

This compound in Gold Nanoparticle Synthesis:

While detailed protocols are not abundant, the use of polyol solvents like diethylene glycol is a known method for producing nanoparticles. In this process, the glycol can act as both the solvent and a reducing agent. A general approach involves the reduction of a gold salt (e.g., HAuCl4) at an elevated temperature in the glycol solvent.

Alternative Solvents in Gold Nanoparticle Synthesis:

A wide variety of solvents can be used for nanoparticle synthesis, with the choice depending on the desired nanoparticle characteristics and synthesis method. Aqueous methods using reducing agents like sodium citrate (B86180) are very common for gold nanoparticles. For non-aqueous synthesis, other high-boiling point ethers, alcohols, and amides can be employed.

Experimental Workflow: Polyol Synthesis of Gold Nanoparticles

Nanoparticle_Synthesis start Start solvent Heat High-Boiling Solvent (e.g., DGBE) start->solvent injection Rapidly Inject Precursor into Hot Solvent solvent->injection precursor Prepare Gold Precursor Solution (e.g., HAuCl4 in water) precursor->injection reaction Maintain Temperature (Nucleation & Growth) injection->reaction stabilization Cool and Stabilize Nanoparticles reaction->stabilization purification Purify Nanoparticles (Centrifugation/Washing) stabilization->purification end End purification->end

Caption: General workflow for the polyol synthesis of gold nanoparticles.

Conclusion and Recommendations

This compound is a capable solvent for specific research applications that require a high boiling point and good solvency for non-polar compounds. Its utility in Grignard reactions without the need for traditional ethereal co-solvents is a notable advantage. However, researchers must weigh these benefits against its relatively high cost and potential safety considerations.

For many applications, particularly Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) emerges as a strong and often superior alternative. Its "green" credentials, derived from renewable resources, combined with excellent performance and simplified work-up procedures, make it an attractive option for both laboratory-scale research and process development.

Propylene glycol ethers and dimethyl carbonate represent other classes of greener solvents that may be suitable alternatives in different contexts, although their direct applicability as a replacement for DGBE in applications like Grignard reactions is less straightforward.

Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction, including substrate compatibility, desired reaction conditions, and cost constraints. Researchers are encouraged to consider these factors and explore the potential of greener alternatives to enhance the sustainability and cost-effectiveness of their work.

References

A Comparative Environmental Impact Analysis of Diethylene Glycol Dibutyl Ether and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and formulation, with significant implications for process efficiency, safety, and environmental impact. This guide provides an objective comparison of the environmental footprint of diethylene glycol dibutyl ether (DGBE) against several common solvents: acetone, ethanol, isopropanol, toluene, and methyl ethyl ketone (MEK). The information presented herein is supported by available experimental data to aid in making informed, environmentally conscious solvent choices.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact parameters for DGBE and the selected alternative solvents. Data has been compiled from various safety data sheets and environmental assessments. It is important to note that direct comparative studies under identical conditions are not always available, and thus the values presented should be considered as indicative.

SolventChemical FormulaAcute Aquatic Toxicity (Fish - LC50, 96h)Acute Aquatic Toxicity (Daphnia magna - EC50, 48h)BiodegradabilityVolatile Organic Compound (VOC) Content
This compound (DGBE) C12H26O3Data not readily availableData not readily availableNot readily biodegradable~880 g/L
Acetone C3H6O>100 mg/L (Oncorhynchus mykiss)>100 mg/LReadily biodegradable~785 g/L
Ethanol C2H5OH13,000 mg/L (Oncorhynchus mykiss)[1]>100 mg/L[1]Readily biodegradable~790 g/L
Isopropanol C3H8O9,640 mg/L (Pimephales promelas)[2][3]13,299 mg/L[2][3]Readily biodegradable[4]~786 g/L[5]
Toluene C7H81.08 mg/L (Oncorhynchus mykiss)[6]1.17 mg/L[6]Readily biodegradable~867 g/L
Methyl Ethyl Ketone (MEK) C4H8O2,993 mg/L (Pimephales promelas)308 mg/LReadily biodegradable~805 g/L

Experimental Protocols

The data presented in the table above is typically generated using standardized test methods. The following are brief descriptions of the key experimental protocols.

Biodegradability Assessment

OECD Test Guideline 301F: Ready Biodegradability - Manometric Respirometry Test

This method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light.

  • Procedure: The consumption of oxygen is measured by a pressure drop in the closed respirometer. The test is run for 28 days.

  • Data Interpretation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the chemical to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within the 28-day period and within a 10-day window.

Aquatic Toxicity Assessment

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute toxicity of chemicals to fish.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

  • Procedure: Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours. The concentrations that are lethal to 50% of the test fish (LC50) are determined.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test determines the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours.

  • Procedure: The daphnids are observed for immobilization at 24 and 48 hours. The concentration that results in the immobilization of 50% of the daphnids (EC50) is calculated.

Volatile Organic Compound (VOC) Content Determination

EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings

This method is used to determine the amount of volatile organic compounds in paints and related coatings.

  • Principle: The volatile matter content is determined by measuring the weight loss of a sample after heating at a specific temperature for a defined period.

  • Procedure: A weighed amount of the coating is heated in an oven at 110°C for 60 minutes. The weight loss is used to calculate the percentage of volatile matter. The water content is determined separately by Karl Fischer titration.

  • Data Calculation: The VOC content is calculated as the total volatile content minus the water content and any exempt compounds.

Metabolic Pathway of Glycol Ethers

A significant aspect of the environmental and toxicological impact of certain glycol ethers is their metabolism in biological systems. Many ethylene (B1197577) glycol ethers are metabolized by alcohol dehydrogenase to form toxic alkoxyacetic acids. This pathway is a key determinant of their potential for reproductive and developmental toxicity.

MetabolicPathway cluster_enzymes Metabolizing Enzymes Diethylene_Glycol_Dibutyl_Ether This compound Butoxyethoxy_Acetaldehyde 2-(2-Butoxyethoxy)acetaldehyde Diethylene_Glycol_Dibutyl_Ether->Butoxyethoxy_Acetaldehyde Oxidation Alcohol_Dehydrogenase Alcohol Dehydrogenase Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Butoxyethoxy_Acetic_Acid 2-(2-Butoxyethoxy)acetic Acid (Toxic Metabolite) Butoxyethoxy_Acetaldehyde->Butoxyethoxy_Acetic_Acid Oxidation Toxicity Systemic Toxicity (e.g., Renal, Reproductive) Butoxyethoxy_Acetic_Acid->Toxicity

Caption: Metabolic activation of this compound.

Logical Workflow for Environmental Impact Assessment

The selection of a solvent with a favorable environmental profile involves a multi-faceted assessment. The following diagram illustrates a logical workflow for this process.

EnvironmentalAssessmentWorkflow Start Solvent Selection Need Identify_Alternatives Identify Potential Solvents (e.g., DGBE, Acetone, Ethanol) Start->Identify_Alternatives Gather_Data Gather Environmental Data - Aquatic Toxicity - Biodegradability - VOC Content Identify_Alternatives->Gather_Data Compare_Data Compare Quantitative Data (See Comparison Table) Gather_Data->Compare_Data Assess_Protocols Assess Experimental Protocols (e.g., OECD, EPA) Compare_Data->Assess_Protocols Consider_Pathways Consider Toxicological Pathways Assess_Protocols->Consider_Pathways Decision Select Solvent with Optimal Environmental Profile Consider_Pathways->Decision End End of Assessment Decision->End

References

Performance Evaluation of Diethylene Glycol Dibutyl Ether in Flow Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the design and execution of continuous flow chemistry processes. An ideal solvent should not only ensure the solubility of reactants and reagents but also exhibit suitable physical and chemical properties that align with the operational parameters of flow reactors. Diethylene glycol dibutyl ether (DGBDE), a high-boiling point, aprotic ether, presents a compelling alternative to commonly used solvents in flow chemistry. This guide provides an objective comparison of the performance of DGBDE with other frequently used solvents—tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene (B28343)—supported by physicochemical data and a detailed experimental protocol for a representative organometallic reaction.

Physicochemical Properties: A Tabular Comparison

The choice of solvent in flow chemistry is heavily influenced by its physical properties, which dictate the operational window for temperature, pressure, and flow rates. The high boiling point and flash point of this compound, for instance, offer a significant advantage in enabling high-temperature reactions, often referred to as "superheated flow chemistry," which can lead to dramatically increased reaction rates and reduced residence times.[1]

PropertyThis compound (DGBDE)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Toluene
CAS Number 112-73-2[2]109-99-9[3]68-12-2108-88-3[4]
Molecular Formula C12H26O3[2]C4H8O[3]C3H7NO[5]C7H8[4]
Molecular Weight ( g/mol ) 218.34[6]72.11[7]73.0992.14[8]
Boiling Point (°C) 256[6]66[3]153[9]111[4]
Melting Point (°C) -60[6]-108.4[7]-61[9]-95[4]
Flash Point (°C) 118[6]-14[3]58[5]4[4]
Density (g/mL at 20°C) 0.885[6]0.889[7]0.9440.867[10]
Viscosity (cP at 20°C) 2.39[6]0.480.920.59
Water Solubility Insoluble[11]Miscible[7]Miscible[9]Insoluble[4]

Safety Profile Comparison

Safety is a paramount concern in the chemical laboratory and production environment. The high flash point of DGBDE significantly reduces the risk of fire, a critical advantage over highly flammable solvents like THF and toluene. Furthermore, its lower vapor pressure contributes to reduced exposure risks through inhalation.

HazardThis compound (DGBDE)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Toluene
GHS Pictograms WarningDanger, Health Hazard, FlammableDanger, Health Hazard[5]Danger, Health Hazard, Flammable[4]
Hazard Statements Causes serious eye irritation.Highly flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of causing cancer.Flammable liquid and vapor. Harmful in contact with skin. Causes serious eye irritation. Harmful if inhaled. May damage the unborn child.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging the unborn child.
Key Safety Considerations Oxidizes readily in air to form unstable peroxides.[11]Forms explosive peroxides upon storage in air.Can decompose at high temperatures to form dimethylamine (B145610) and carbon monoxide.[9]Vapors are heavier than air and may travel to a source of ignition.[4]

Performance in a Representative Flow Chemistry Application: Bromine-Lithium Exchange

Organometallic reactions, such as bromine-lithium exchange, are a cornerstone of modern synthetic chemistry. However, they are often highly exothermic and involve unstable intermediates, making them challenging to scale up in traditional batch reactors. Flow chemistry offers significant advantages in controlling these reactions due to superior heat and mass transfer.

Experimental Protocol: Bromine-Lithium Exchange of 4-Bromoanisole (B123540) in THF (Adapted from literature[2])

This protocol describes a typical setup for a bromine-lithium exchange reaction in a continuous flow system using THF as the solvent.

Materials:

  • 4-Bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727) (for quenching)

  • Syringe pumps

  • T-mixer

  • Tubing reactor (e.g., PFA or stainless steel)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • A solution of 4-bromoanisole in anhydrous THF (e.g., 0.3 M) is prepared.

  • A solution of n-BuLi in hexanes is used as the lithiating agent.

  • The two solutions are drawn into separate syringes and placed on syringe pumps.

  • The solutions are pumped at defined flow rates into a T-mixer.

  • The combined stream then flows through a tubing reactor of a specific volume to achieve the desired residence time (e.g., 20 seconds). The reactor can be cooled to a specific temperature if required.

  • After the reactor, the stream is quenched by mixing with a stream of methanol through another T-mixer.

  • The final product stream is collected after passing through a back pressure regulator to maintain the system pressure and prevent solvent boiling.

  • The product mixture is then analyzed (e.g., by HPLC or GC) to determine the conversion and yield.

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_collection Product Collection & Analysis reagent1 4-Bromoanisole in THF mixer1 T-Mixer reagent1->mixer1 reagent2 n-BuLi in Hexanes reagent2->mixer1 reactor Tubing Reactor (Controlled Temperature & Residence Time) mixer1->reactor mixer2 T-Mixer (Quench) reactor->mixer2 bpr Back Pressure Regulator mixer2->bpr quenching Methanol quenching->mixer2 collection Product Collection bpr->collection analysis Analysis (HPLC/GC) collection->analysis

Figure 1. Experimental workflow for a continuous flow bromine-lithium exchange reaction.
Comparative Performance Analysis

FeatureThis compound (DGBDE)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Toluene
Operating Temperature Range Excellent: High boiling point allows for a very wide range of operating temperatures, enabling "superheated" conditions for accelerated reaction rates.Limited: Low boiling point restricts the maximum operating temperature without significant back pressure.Good: Higher boiling point than THF and toluene allows for a wider temperature window.Moderate: Boiling point is higher than THF but still limits high-temperature applications.
Safety in Operation Excellent: Very high flash point significantly reduces fire hazards.Poor: Highly flammable with a very low flash point. Forms explosive peroxides.Moderate: Flammable, but with a higher flash point than THF and toluene.Poor: Highly flammable with a low flash point.
Solubility of Organometallics Good: As an ether, it is a good solvent for organometallic reagents. A patent suggests its utility in preparing Grignard reagents without flammable co-solvents.Excellent: The standard solvent for many organometallic reactions due to its excellent solvating properties for both the organic and metallic components.Reactive: Can react with strong organometallic reagents.Poor: Generally a poor solvent for polar organometallic reagents, often requiring a co-solvent like THF.
Potential for Process Intensification High: The ability to operate at higher temperatures can lead to significantly shorter residence times and higher throughput.Moderate: Limited by its boiling point.High: Its high boiling point and polarity can be advantageous for certain reactions.Moderate: Can be used at elevated temperatures with sufficient back pressure.
Downstream Processing Moderate: High boiling point can make solvent removal more energy-intensive.Easy: Low boiling point facilitates easy removal by evaporation.Difficult: Very high boiling point makes it difficult to remove.Easy: Relatively low boiling point allows for straightforward removal.

Conclusion

This compound emerges as a strong candidate for a high-performance solvent in flow chemistry, particularly for applications requiring elevated temperatures and enhanced safety. Its high boiling point and flash point are significant advantages over commonly used solvents like THF and toluene. While its efficacy in specific, well-documented flow reactions needs further experimental validation and publication, its physical and chemical properties suggest a high potential for process intensification and the development of safer, more efficient continuous manufacturing processes. For researchers and drug development professionals, DGBDE represents a valuable tool to expand the operational window of flow chemistry, enabling reactions that may be difficult or hazardous to conduct in lower-boiling point solvents.

References

Safety Operating Guide

Proper Disposal of Diethylene Glycol Dibutyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of diethylene glycol dibutyl ether (CAS No. 112-73-2), also known as dibutyl carbitol or bis(2-butoxyethyl)ether.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its properties and potential hazards. While not classified as a hazardous substance under GHS (Globally Harmonized System), it can cause irritation and requires careful management.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][2] In case of aerosol formation, respiratory protection may be necessary.[3]

  • Ventilation: Use this chemical in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and nitric acid.[1][4]

  • Peroxide Formation: This substance can oxidize in the air to form unstable peroxides, which may be explosive.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[1][3] The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[1][5][6][7]

Step 1: Waste Identification and Classification

  • Designate as Chemical Waste: Treat all unused or contaminated this compound as chemical waste.[8] Do not dispose of it down the sink or in regular trash.[9]

  • Hazardous Waste Determination: As the waste generator, you are responsible for determining if the waste is hazardous according to 40 CFR Part 261.3.[1][5] Consult with your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department for a final determination.[8]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect the waste in a chemically compatible container, preferably the original one.[3][9][10] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[9]

  • Do Not Mix Wastes: Do not mix this compound waste with other chemicals.[3]

  • Labeling: Clearly label the waste container as soon as accumulation begins.[8] The label should include the chemical name ("this compound"), the words "Hazardous Waste" (if applicable), and an indication of the hazards.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area at or near the point of generation.[9][10] The storage area must be a cool, dry, well-ventilated location away from incompatible materials.[1] Ensure secondary containment is used to capture any potential leaks.[9]

Step 3: Arranging for Disposal

  • Contact EHS/OCRS: Once the container is full or ready for disposal, contact your institution's EHS/OCRS office to schedule a pickup.[10]

  • Transportation: Do not transport the chemical waste yourself. A manifest is required for off-site transport, which will be handled by trained professionals.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 112-73-2
Molecular Formula C12 H26 O3
Molecular Weight 218.34 g/mol
Boiling Point 256 °C / 492.8 °F @ 760 mmHg
Melting Point -60 °C / -76 °F
Flash Point 118 °C / 244 °F (Closed Cup)
Autoignition Temperature 310 °C / 590 °F
Specific Gravity 0.880 - 0.885
Vapor Pressure <0.01 mmHg @ 20 °C
Oral LD50 (Rat) 3900 mg/kg
Dermal LD50 (Rabbit) 4040 uL/kg

Sources:[1][2][4]

Protocols for Spills and Empty Containers

Spill Cleanup Protocol

Should a spill occur, follow these steps immediately:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[4]

  • Contain the Spill: Cover drains to prevent environmental contamination.[3]

  • Absorb the Liquid: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spill.[1][4]

  • Collect the Waste: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for disposal.[1][4]

  • Decontaminate the Area: Clean the affected surface with 60-70% ethanol (B145695) followed by a soap and water solution.[4]

  • Dispose of Materials: Treat all contaminated clothing, absorbent materials, and cleaning supplies as hazardous waste.[4][8]

Empty Container Disposal

Empty containers that held this compound must be handled properly:

  • Residue Removal: Ensure the container is fully empty, with as little residue as possible.[8]

  • Label Defacement: Deface or remove all chemical labels from the empty container.[8]

  • Final Disposal: After removing the cap, the container may be disposed of as regular trash.[8] Note that containers of acutely hazardous "P-list" chemicals require triple rinsing before disposal; while this chemical is not typically on the P-list, it is best practice to consult your EHS department.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethylene Glycol Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Diethylene glycol dibutyl ether, including operational and disposal plans, to build a foundation of trust and safety in your daily operations.

Essential Safety Information

This compound is a combustible liquid that may cause eye, skin, and respiratory tract irritation.[1][2] It is crucial to handle this chemical with appropriate care to minimize exposure and risk.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 112-73-2[1][2]
Molecular Formula C12H26O3[3]
Appearance Almost colorless liquid[1][2]
Flash Point 101 °C (213.8 °F) - 118 °F C.C.[1][4]
Autoignition Temperature 310 °C (590 °F)[1]
Oral LD50 (Rat) 3900 mg/kg[1]
Skin LD50 (Rabbit) 4040 uL/kg[1]
PAC-1 2.5 ppm[5]
PAC-2 28 ppm[5]
PAC-3 87 ppm[5]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

  • Container Integrity: Keep the container tightly closed when not in use.[1] Storage under a nitrogen blanket has been recommended to minimize the possible formation of highly reactive peroxides.[1][6]

  • Labeling: Ensure all containers are clearly labeled.

2. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[1][7]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1][8]

  • Respiratory Protection: Use in a well-ventilated area.[6] If ventilation is inadequate or in case of aerosol formation, use a NIOSH/MSHA approved respirator.[2][7]

3. Handling Procedures

  • Ventilation: Always use this chemical in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6] Contaminated clothing should be removed and washed before reuse.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6]

4. First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

5. Spill Response

  • Isolate the Area: Remove all sources of ignition and ventilate the area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[1][2]

  • Cleaning: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[6] Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Container Disposal: Handle uncleaned containers as you would the product itself.[7] Do not reuse empty containers.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Assess Risks & Review SDS b Ensure Proper Ventilation a->b c Don Personal Protective Equipment (PPE) b->c d Transfer Chemical in Ventilated Area c->d Proceed with Caution e Perform Experimental Work d->e f Keep Container Tightly Closed e->f j Spill or Exposure Occurs e->j Incident g Decontaminate Work Area f->g Work Complete h Segregate & Label Waste g->h i Dispose of Waste via EHS h->i k Follow First Aid Procedures j->k l Report Incident k->l

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.